2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-12-8-9(4-6-15-12)7-11(16)10-3-1-2-5-14-10/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVGSLYSLROWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CC2=CC(=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467884 | |
| Record name | 2-(2-BROMO-PYRIDIN-4-YL)-1-PYRIDIN-2-YL-ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446852-65-9 | |
| Record name | 2-(2-BROMO-PYRIDIN-4-YL)-1-PYRIDIN-2-YL-ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone: A Technical Guide
Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield a complete set of publicly available experimental spectroscopic data (NMR, IR, MS) for 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone (CAS 446852-65-9). This guide has been developed as a "best practice" framework for the spectroscopic characterization of this and similar novel compounds. The presented data is a combination of expected values derived from the molecular structure and illustrative examples from closely related, structurally analogous compounds. This document is intended to guide researchers in the acquisition and interpretation of spectroscopic data for this target molecule.
Introduction: The Importance of Spectroscopic Elucidation
In the realm of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. For a compound such as this compound, a bipyridyl ketone, its potential utility as a ligand in catalysis or as a scaffold in medicinal chemistry necessitates a thorough spectroscopic characterization. The interplay of the two pyridine rings, the connecting methylene bridge, and the ketone functionality, along with the presence of a bromine atom, presents a unique spectroscopic fingerprint. This guide provides a detailed roadmap for acquiring and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural verification of this compound.
The choice of these three spectroscopic techniques is deliberate and complementary. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei. IR spectroscopy identifies the functional groups present in the molecule. Finally, mass spectrometry determines the molecular weight and provides insights into the molecule's fragmentation patterns, further confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standard approach for acquiring high-quality NMR data is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without reacting with it and should have minimal interfering signals in the regions of interest.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
Expected ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum is expected to show distinct signals for the protons on the two pyridine rings and the methylene bridge. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group, as well as the bromine atom.
Table 1: Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-6' | 8.6 - 8.8 | dd | ~4.8, 1.8 |
| H-3' | 8.0 - 8.2 | dt | ~7.8, 1.1 |
| H-5' | 7.8 - 8.0 | td | ~7.7, 1.8 |
| H-4' | 7.4 - 7.6 | ddd | ~7.5, 4.8, 1.1 |
| H-6 | 8.4 - 8.6 | d | ~5.2 |
| H-3 | 7.5 - 7.7 | s | |
| H-5 | 7.2 - 7.4 | dd | ~5.2, 1.5 |
| CH₂ | 4.5 - 4.7 | s |
Note: The numbering convention is provided in the diagram below. Primed numbers refer to the pyridin-2-yl ring attached to the carbonyl group.
.dot
Caption: Numbering convention for this compound.
Expected ¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O | 198 - 202 |
| C-2' | 152 - 154 |
| C-6' | 148 - 150 |
| C-4' | 136 - 138 |
| C-2 | 142 - 144 |
| C-6 | 150 - 152 |
| C-4 | 145 - 147 |
| C-3', C-5', C-3, C-5 | 120 - 130 |
| CH₂ | 45 - 50 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is ideal for solid or liquid samples.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Expected IR Spectral Data and Interpretation
The IR spectrum will be dominated by absorptions from the carbonyl group and the aromatic rings.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3100 - 3000 | Aromatic C-H | Stretching |
| ~1700 - 1680 | C=O (Ketone) | Stretching |
| ~1600 - 1450 | Aromatic C=C and C=N | Stretching |
| ~1200 - 1000 | C-N | Stretching |
| ~800 - 700 | Aromatic C-H | Out-of-plane bending |
| ~600 - 500 | C-Br | Stretching |
.dot
Caption: A typical experimental workflow for spectroscopic characterization.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of the molecule and its fragments.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an ESI source. This is a soft ionization technique that is well-suited for polar molecules and often results in a prominent molecular ion peak.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be observed.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination, HRMS is essential as it can provide the exact mass to several decimal places.
Expected Mass Spectral Data and Interpretation
The key feature in the mass spectrum will be the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed.
Table 4: Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M+H]⁺ (with ⁷⁹Br) | 277.0 | The molecular formula is C₁₂H₉BrN₂O. The exact mass is 275.9925. |
| [M+H]⁺ (with ⁸¹Br) | 279.0 | Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, leading to two peaks of nearly equal intensity separated by 2 m/z units. |
Expected Fragmentation:
The molecule is expected to fragment at the C-C bond between the carbonyl group and the methylene bridge, leading to characteristic fragment ions.
Conclusion
The comprehensive spectroscopic characterization of this compound, as outlined in this guide, provides a robust framework for its unambiguous structural confirmation. By combining the detailed connectivity information from NMR, the functional group identification from IR, and the molecular weight and formula confirmation from MS, researchers can proceed with confidence in their downstream applications of this molecule. While experimental data for this specific compound is not currently in the public domain, the principles and expected data presented here serve as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.
References
-
Note: As no direct literature with the complete spectroscopic data was found, the following references are provided for general spectroscopic principles and data of rel
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem Database. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]
-
An In-depth Technical Guide to 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the heterocyclic ketone, 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone. While specific experimental data for this compound remains limited in publicly accessible literature, this document synthesizes available information on closely related analogues and precursor molecules to offer valuable insights for researchers in medicinal chemistry and materials science. The guide outlines a plausible synthetic pathway, discusses potential reactivity, and explores promising avenues for future investigation into its therapeutic and functional applications.
Introduction
Heterocyclic compounds containing pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals and functional materials. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring contribute to their diverse biological activities and applications in coordination chemistry. The title compound, this compound (CAS No. 446852-65-9), represents an intriguing molecular architecture combining a 2-bromopyridine moiety with a pyridin-2-ylethanone framework. The presence of a reactive bromine atom and the ketone linkage suggests its potential as a versatile intermediate for the synthesis of more complex molecules with tailored biological or material properties. While detailed characterization of this specific molecule is not extensively documented, this guide aims to provide a foundational understanding based on the known chemistry of its constituent parts.
Physicochemical Properties
Structural and Molecular Data
A summary of the key structural and molecular identifiers for this compound is presented in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 446852-65-9[1] |
| Molecular Formula | C₁₂H₉BrN₂O |
| Molecular Weight | 277.12 g/mol |
| Canonical SMILES | C1=CC=NC(=C1)C(=O)CC2=CN=C(C=C2)Br |
| InChI Key | Not available |
Predicted Physical Properties
The following physical properties are predicted based on computational models and comparison with analogous compounds. Experimental verification is required for confirmation.
| Property | Predicted Value |
| Melting Point | Not available; likely a solid at room temperature |
| Boiling Point | Not available; expected to be high due to molecular weight and polarity |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide. Limited solubility in water is anticipated. |
| Appearance | Likely a crystalline solid, possibly off-white to yellow in color. |
Synthesis and Characterization
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles, likely involving the coupling of a 2-bromopyridine derivative with a suitable pyridin-2-yl precursor.
Conceptual Synthetic Workflow
A potential synthetic approach could involve the acylation of a 2-bromopyridine derivative. The following diagram illustrates a conceptual workflow for the synthesis.
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step methodology for the synthesis of this compound. This protocol is based on established chemical reactions and should be adapted and optimized by experienced chemists in a laboratory setting.
Step 1: Synthesis of 2-Bromopyridine
A common method for the synthesis of 2-bromopyridine is the diazotization of 2-aminopyridine followed by a Sandmeyer-type reaction with a bromide source.[2][3]
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To a cooled (0-5 °C) solution of 48% hydrobromic acid, add 2-aminopyridine portion-wise while maintaining the temperature.
-
Slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for an additional 30 minutes.
-
Carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) while keeping the temperature below 25 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2-bromopyridine.
Step 2: Synthesis of this compound
This step would likely involve a cross-coupling reaction. A possible approach is a palladium-catalyzed coupling of an organometallic derivative of 2-bromopyridine with an activated form of a pyridin-2-yl acetic acid derivative.
-
Prepare the necessary organometallic reagent from 2-bromopyridine (e.g., a Grignard or organolithium reagent), or utilize a suitable boronic acid derivative for a Suzuki coupling.
-
In a separate flask, activate pyridin-2-ylacetic acid (e.g., by converting it to the acid chloride with thionyl chloride or oxalyl chloride).
-
Under an inert atmosphere (e.g., argon or nitrogen), add the activated pyridin-2-ylacetic acid derivative to the organometallic reagent of 2-bromopyridine in a suitable anhydrous solvent (e.g., THF or diethyl ether) at a low temperature (e.g., -78 °C).
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over a drying agent, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both pyridine rings, as well as a singlet for the methylene protons of the ethanone bridge. The chemical shifts and coupling constants would be characteristic of the substitution pattern. While specific data for the title compound is unavailable, the spectra of related compounds such as 2-bromopyridine can provide reference points for the expected chemical shifts of the pyridyl protons.[4]
-
¹³C NMR: The carbon NMR spectrum would show signals for all twelve carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift (typically in the range of 190-200 ppm).
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (277.12 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one bromine atom (approximately equal intensity for M+ and M+2 peaks).
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹.
Reactivity and Potential Applications
The chemical structure of this compound suggests several avenues for further chemical modification and potential applications.
References
Reactivity of the bromine atom in 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
An In-depth Technical Guide to the Reactivity of the Bromine Atom in 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
Introduction: A Versatile Heterocyclic Scaffold
The compound this compound represents a sophisticated heterocyclic ketone scaffold. Its structure integrates two key pyridine rings linked by an ethanone bridge. The strategic placement of a bromine atom at the 2-position of one pyridine ring renders it a highly valuable and versatile intermediate in synthetic chemistry. This guide focuses on the reactivity of this specific bromine atom, which serves as a pivotal functional handle for a wide array of chemical transformations.
The pyridine ring is inherently electron-deficient, a characteristic that activates it towards nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions.[1][2][3] The presence of a halogen, such as bromine, at the C2-position provides an excellent leaving group, making this site a focal point for derivatization. Consequently, the C2-Br bond in this molecule is primed to participate in two major classes of reactions: transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecules for applications in medicinal chemistry, drug discovery, and materials science.[4][5][6][7] This document provides a detailed exploration of these reaction pathways, offering mechanistic insights, field-proven protocols, and comparative data to guide the research scientist.
I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[7][8] The C(sp²)–Br bond in the 2-bromopyridine moiety is an ideal substrate for these transformations.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a robust method for creating biaryl structures and other C-C linked systems.[4] For a substrate like this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C2-position.
Mechanistic Rationale: The catalytic cycle is widely understood to involve three primary steps: oxidative addition of the 2-bromopyridine derivative to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[4][9][10] The choice of ligand is critical; electron-rich and bulky phosphine ligands are often necessary to facilitate the key steps, especially with electron-deficient substrates like 2-bromopyridines.[11]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).[4][12]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.
-
Solvent Addition: Introduce a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1 v/v), via syringe to achieve a concentration of 0.1-0.5 M with respect to the starting bromide.[4]
-
Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.[12]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous phase with ethyl acetate, and combine the organic extracts. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired 2-arylpyridine derivative.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 85-95 | [12][13] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 80-92 | [4] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ (2.0) | Dioxane | 80 | 75-90 |[14] |
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[15][16] This reaction is particularly useful for synthesizing N-substituted aminopyridine derivatives, which are prevalent motifs in pharmaceuticals.
Mechanistic Rationale: The mechanism mirrors other palladium-catalyzed cross-couplings, involving an oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N coupled product and regenerate the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is crucial to promote the reductive elimination step and prevent catalyst deactivation.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Exemplary Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To a dry, sealable reaction tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the appropriate phosphine ligand (e.g., BINAP, dppp, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.5-2.0 equiv).[15][17]
-
Reagent Addition: Add anhydrous, degassed toluene as the solvent, followed by the amine (1.2-5.0 equiv). For volatile amines like methylamine or dimethylamine, the amine is often added as a solution or condensed into the cooled reaction vessel.[15][16]
-
Reaction Execution: Seal the tube tightly and heat the mixture to 80-110 °C with stirring for 12-24 hours. The use of a sealed tube is critical for volatile amines to maintain sufficient concentration in the reaction mixture.[16][18][19]
-
Workup: After cooling, carefully unseal the tube. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by flash column chromatography.
C. Sonogashira Coupling: C-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to synthesize substituted alkynes by reacting a terminal alkyne with an aryl or vinyl halide.[20][21] This reaction is exceptionally useful for installing a linear, rigid alkyne linker, a common feature in functional materials and complex drug molecules.
Mechanistic Rationale: This reaction typically employs a dual catalytic system of palladium and copper(I).[21] The palladium cycle involves oxidative addition and reductive elimination, similar to other cross-coupling reactions. The copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[20][22]
Exemplary Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper co-catalyst (CuI, 5-10 mol%).[20][23]
-
Reagent Addition: Add this compound (1.0 equiv), followed by an anhydrous solvent like THF or DMF. Add a degassed amine base, typically Et₃N, which also serves as a co-solvent.[20][24]
-
Alkyne Addition: Introduce the terminal alkyne (1.1-1.2 equiv) dropwise to the mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-100 °C) until completion, as monitored by TLC.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl to remove copper salts, followed by water and brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
II. Nucleophilic Aromatic Substitution (SNAr)
Beyond metal-catalyzed reactions, the C2-Br bond is susceptible to direct displacement by strong nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) pathway. This reactivity is a direct consequence of the electron-deficient nature of the pyridine ring.
Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3] This intermediate is resonance-stabilized, with a key resonance structure placing the negative charge on the electronegative nitrogen atom. This stabilization is what makes attack at the C2 and C4 positions favorable over the C3 position.[2][3] In the second step, the leaving group (bromide) is expelled, restoring aromaticity and forming the substituted product.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Exemplary Protocol: SNAr with a Thiol Nucleophile
-
Reaction Setup: In a round-bottom flask, dissolve the thiol nucleophile (1.1-1.5 equiv) in a polar aprotic solvent such as DMF or DMSO.
-
Base Addition: Add a strong base (e.g., NaH, K₂CO₃) portion-wise at 0 °C to deprotonate the thiol and form the more nucleophilic thiolate.
-
Substrate Addition: Add a solution of this compound (1.0 equiv) in the same solvent to the thiolate mixture.
-
Reaction Execution: Allow the reaction to warm to room temperature or heat as necessary (e.g., 60-120 °C) while monitoring by TLC. SNAr reactions on unactivated pyridines often require elevated temperatures.[25]
-
Workup: Quench the reaction by pouring it into ice water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
III. General Experimental Workflow
A standardized workflow is essential for systematically exploring the reactivity of the title compound. The following diagram outlines a typical sequence from reaction setup to final product analysis.
Caption: A typical experimental workflow for synthetic transformations.
Conclusion
The bromine atom in this compound is a highly versatile and reactive functional group. Its strategic position on an electron-deficient pyridine ring makes it an excellent substrate for a host of powerful synthetic transformations. Through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, this C-Br bond can be readily converted into new C-C and C-N bonds, providing access to a vast chemical space of complex derivatives. Furthermore, its susceptibility to Nucleophilic Aromatic Substitution allows for the direct introduction of various heteroatom nucleophiles. This dual reactivity profile establishes this compound as a valuable building block for professionals in drug development and materials science, enabling the systematic and efficient synthesis of novel molecular architectures.
References
- BenchChem. An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
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Literature review of 2-pyridyl ethanone synthesis methods
An In-depth Technical Guide to the Synthesis of 2-Pyridyl Ethanone for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-Pyridyl ethanone, also known as 2-acetylpyridine, is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds and is a significant component in flavor chemistry.[1][2][3] Its structural motif is present in numerous biologically active molecules, making its efficient and scalable synthesis a topic of considerable interest to the scientific community. This technical guide provides a comprehensive review of the primary synthetic methodologies for 2-pyridyl ethanone, offering field-proven insights into the causality behind experimental choices. We will delve into classical organometallic approaches, methods starting from carboxylic acid derivatives, and modern catalytic strategies. Each section will include a discussion of the reaction mechanism, a detailed experimental protocol, and a critical analysis of the advantages and limitations of the technique, empowering researchers to make informed decisions in their synthetic endeavors.
Introduction: The Significance of 2-Pyridyl Ethanone
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, and its functionalization is a key aspect of drug design and development. 2-Acetylpyridine, a simple yet versatile derivative, serves as a crucial intermediate for constructing more complex molecular architectures.[2][3] Its ketone functionality allows for a rich variety of subsequent chemical transformations, including but not limited to, aldol condensations, reductive aminations, and the formation of hydrazones and other Schiff bases.[4][5] Beyond its role in pharmaceuticals, 2-acetylpyridine is a naturally occurring flavor component found in foods like corn tortillas, popcorn, and beer, contributing to its commercial importance.[1] This guide will focus on the chemical synthesis of this important compound, providing a robust resource for professionals in organic synthesis and drug development.
Synthesis via Grignard Reagents: A Classic and Robust Approach
The Grignard reaction is a cornerstone of carbon-carbon bond formation and represents one of the most established methods for synthesizing 2-acetylpyridine.[1] This approach typically involves the reaction of a methylmagnesium halide with a suitable 2-substituted pyridine electrophile.
Mechanism and Rationale
The core of this methodology lies in the nucleophilic character of the Grignard reagent (CH₃MgX), where the carbon atom of the methyl group bears a partial negative charge. This nucleophile readily attacks the electrophilic carbon of the pyridine derivative. Common starting materials include 2-cyanopyridine or 2-bromopyridine.
-
From 2-Cyanopyridine: The methyl Grignard reagent adds to the carbon-nitrogen triple bond of the nitrile, forming a magnesium salt of a ketimine intermediate. Subsequent acidic hydrolysis of this intermediate furnishes the desired ketone.
-
From 2-Bromopyridine: In this variation, the Grignard reagent is first formed from 2-bromopyridine via a bromine-magnesium exchange. This pyridyl Grignard reagent is then reacted with an acetylating agent like acetyl chloride or acetic anhydride. Alternatively, a methyl Grignard reagent can be reacted with a 2-pyridyl ester.
While effective, Grignard-based methods are notoriously sensitive to moisture and air, requiring strictly anhydrous reaction conditions and inert atmospheres.[6][7] The use of ethereal solvents like tetrahydrofuran (THF) or diethyl ether, which have safety concerns, is also a notable drawback for large-scale industrial applications.[6][7]
Experimental Protocol: Synthesis from 2-Cyanopyridine
The following protocol is a representative example of a Grignard synthesis of 2-acetylpyridine.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methyl iodide or methyl bromide
-
2-Cyanopyridine
-
Aqueous solution of a weak acid (e.g., ammonium chloride) or dilute strong acid (e.g., HCl) for hydrolysis
-
Iodine crystal (as an initiator)
Procedure:
-
A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a small crystal of iodine in anhydrous diethyl ether.
-
A solution of methyl iodide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent (methylmagnesium iodide). The reaction is typically initiated with gentle heating and then proceeds exothermically.
-
Once the Grignard reagent formation is complete, the solution is cooled in an ice bath.
-
A solution of 2-cyanopyridine in anhydrous diethyl ether is added dropwise to the stirred Grignard solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or cold, dilute hydrochloric acid.
-
The resulting mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography to yield 2-acetylpyridine.
Workflow Diagram
Caption: Grignard synthesis workflow for 2-acetylpyridine.
Synthesis from Pyridine-2-Carboxylic Acid and its Derivatives
Another versatile and widely employed strategy for the synthesis of 2-acetylpyridine begins with pyridine-2-carboxylic acid (picolinic acid).[6][7] This approach generally involves the activation of the carboxylic acid, followed by the introduction of the acetyl group.
Weinreb Amide Approach: Precision and High Yield
The Weinreb amide synthesis is a highly regarded method for preparing ketones due to its exceptional ability to prevent the common problem of over-addition by organometallic reagents.[8][9][10]
3.1.1. Mechanism and Rationale
The key to the Weinreb synthesis is the formation of a stable chelated tetrahedral intermediate upon nucleophilic attack.[8][9] The synthesis begins with the conversion of pyridine-2-carboxylic acid to its corresponding N-methoxy-N-methylamide (Weinreb amide). This is typically achieved by first converting the carboxylic acid to an acyl chloride, which then reacts with N,O-dimethylhydroxylamine.[10] The resulting Weinreb amide reacts with a methyl Grignard or organolithium reagent. The initial adduct is a stable, five-membered cyclic intermediate that does not collapse to the ketone until acidic workup.[8][9] This stability prevents the newly formed ketone from reacting further with the organometallic reagent present in the reaction mixture, thus leading to high yields of the desired product.[8]
3.1.2. Experimental Protocol: Weinreb Amide Synthesis
Part A: Preparation of the Weinreb Amide
-
Pyridine-2-carboxylic acid is suspended in a suitable solvent like dichloromethane (DCM) or toluene.
-
A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is added, often with a catalytic amount of N,N-dimethylformamide (DMF), to form the acyl chloride.[6]
-
The reaction mixture is heated to reflux until the conversion to the acyl chloride is complete.
-
After cooling, the excess chlorinating agent and solvent are removed under reduced pressure.
-
The crude acyl chloride is dissolved in a fresh portion of anhydrous solvent and cooled in an ice bath.
-
A solution of N,O-dimethylhydroxylamine hydrochloride and a base (e.g., triethylamine or pyridine) is added dropwise to the acyl chloride solution.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
After an aqueous workup, the Weinreb amide is isolated and purified.
Part B: Ketone Formation
-
The purified Weinreb amide is dissolved in an anhydrous ether solvent (e.g., THF) and cooled to 0 °C or below under an inert atmosphere.
-
A solution of methylmagnesium bromide or methyllithium is added dropwise.
-
The reaction is stirred for a few hours at low temperature.
-
The reaction is quenched with an aqueous acid solution.
-
The product is extracted, the organic layer is dried, and the solvent is evaporated.
-
Purification by chromatography or distillation affords pure 2-acetylpyridine.
3.1.3. Workflow Diagram
Caption: Weinreb amide synthesis workflow.
Malonic Ester Synthesis Route
A patented method describes a multi-step synthesis starting from 2-picolinic acid that proceeds via a malonic ester intermediate.[6][7]
3.2.1. Mechanism and Rationale
This method involves the acylation of a malonic ester with 2-picolinoyl chloride, followed by hydrolysis and decarboxylation.[6][7]
-
Acyl Chloride Formation: 2-picolinic acid is converted to 2-picolinoyl chloride using a chlorinating agent.[6][7]
-
Acylation of Malonate: The acyl chloride reacts with a dialkyl malonate (e.g., di-tert-butyl malonate) in the presence of a base and an inorganic salt catalyst (e.g., CaCl₂) to form a 2-picolinoylmalonate.[6]
-
Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to acidic hydrolysis, which cleaves the ester groups and promotes decarboxylation to yield 2-acetylpyridine.[6]
This method offers the advantage of using readily available and relatively inexpensive starting materials.[6][7]
3.2.2. Experimental Protocol
The following is a summary of the patented procedure.[6]
-
Step 1: 2-Picolinoyl Chloride Synthesis: 2-Picolinic acid is reacted with thionyl chloride in an inert solvent like toluene with a catalytic amount of DMF at reflux. The excess thionyl chloride and solvent are removed by distillation.
-
Step 2: Di-tert-butyl 2-picolinoylmalonate Synthesis: The crude 2-picolinoyl chloride is added dropwise to a mixture of di-tert-butyl malonate, anhydrous calcium chloride, and triethylamine in ethyl acetate. The mixture is heated, and after completion, the product is isolated via an acidic workup and extraction.
-
Step 3: 2-Acetylpyridine Synthesis: The picolinoylmalonate is refluxed in a mixture of water, acetic acid, and sulfuric acid. After the reaction is complete, the mixture is neutralized with a base, and the product is extracted with an organic solvent. Purification is achieved by concentration under reduced pressure.
Modern Catalytic Approaches: The Forefront of Pyridine Functionalization
Due to the electron-deficient nature of the pyridine ring, classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation are generally not feasible.[11][12] However, recent advancements in catalysis have opened new avenues for the direct acylation of pyridine derivatives.
Photoredox-Catalyzed C-H Acylation
Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization.[13] A notable strategy involves the site-selective C-H acylation of pyridinium salts.[13]
4.1.1. Mechanism and Rationale
In this approach, a pyridinium salt is used as both a hydrogen atom transfer (HAT) reagent and a pyridine surrogate.[13] The process is initiated by a photocatalyst that, upon excitation with visible light, generates a radical. This radical can abstract a hydrogen atom from an aldehyde, forming an acyl radical. The acyl radical then adds to the pyridinium salt, typically at the C2 or C4 position. The selectivity can often be controlled by the choice of the N-substituent on the pyridinium salt.[13] For instance, N-methoxypyridinium salts tend to favor C2 acylation.[13] This method is advantageous as it often proceeds under mild, transition-metal-free conditions.
4.1.2. Conceptual Workflow
Caption: Conceptual workflow for photoredox C-H acylation.
Comparative Analysis of Synthesis Methods
To aid in the selection of the most appropriate synthetic route, the following table summarizes the key features of the discussed methods.
| Method | Starting Material(s) | Key Reagents | Advantages | Disadvantages |
| Grignard Reaction | 2-Cyanopyridine or 2-Bromopyridine | CH₃MgX | Robust, well-established, good yields. | Requires strictly anhydrous conditions, sensitive to air, use of hazardous ether solvents.[6][7] |
| Weinreb Amide Synthesis | Pyridine-2-carboxylic acid | N,O-dimethylhydroxylamine, CH₃MgX or CH₃Li | High yields, avoids over-addition, high functional group tolerance.[8][9] | Multi-step process. |
| Malonic Ester Route | Pyridine-2-carboxylic acid | Dialkyl malonate, SOCl₂, base | Uses inexpensive starting materials, potentially scalable.[6][7] | Multi-step, moderate overall yield.[6] |
| Photoredox C-H Acylation | Pyridine, Aldehyde | Photocatalyst, N-alkoxypyridinium salt | Mild reaction conditions, high regioselectivity, transition-metal-free.[13] | Newer methodology, may require specialized equipment. |
Conclusion
The synthesis of 2-pyridyl ethanone can be accomplished through a variety of methods, each with its own set of strengths and weaknesses. The choice of a particular synthetic route will ultimately depend on factors such as the scale of the reaction, the availability and cost of starting materials, the required purity of the final product, and the technical capabilities of the laboratory. The classical Grignard reaction remains a reliable and powerful tool, while the Weinreb amide synthesis offers unparalleled precision for laboratory-scale preparations. For industrial applications, routes starting from inexpensive materials like picolinic acid are attractive. The advent of modern catalytic methods like photoredox C-H acylation is paving the way for more efficient and sustainable syntheses, and further developments in this area are anticipated to have a significant impact on the field. This guide has provided a detailed overview of these key methodologies, equipping researchers with the knowledge to confidently approach the synthesis of this important chemical intermediate.
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A Comprehensive Technical Guide to the Computational Chemistry Modeling of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical framework for the computational modeling of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone, a bipyridine ketone of significant interest in medicinal chemistry and materials science. We move beyond a generic recitation of methods to offer a detailed, field-proven narrative on the strategic selection and application of computational techniques. This document is structured to empower researchers to not only replicate these protocols but also to understand the underlying scientific rationale, enabling adaptation to their specific research questions. We will delve into the intricacies of quantum mechanical calculations for elucidating electronic structure and reactivity, molecular dynamics simulations for exploring conformational landscapes and condensed-phase behavior, and the application of these models in the context of drug discovery. Every protocol is presented as a self-validating system, with an emphasis on achieving scientifically robust and reproducible results.
Introduction: The Scientific Imperative for Modeling this compound
The subject of our investigation, this compound (henceforth referred to as BPE), belongs to the bipyridine family of compounds. Bipyridine moieties are ubiquitous in coordination chemistry and have demonstrated significant potential in pharmacological applications, including as enzyme inhibitors and metal-chelating agents in therapeutics.[1] The ketone linker introduces a degree of conformational flexibility and a potential site for hydrogen bonding, while the brominated pyridine ring offers a handle for further synthetic modification and a potential site of metabolic activity or specific intermolecular interactions.
Computational modeling provides an indispensable toolkit for dissecting the multifaceted chemical nature of BPE at an atomic level of detail, an endeavor that is often challenging and costly to achieve through experimental means alone.[2] By employing a synergistic combination of quantum mechanics and classical mechanics, we can predict a vast array of properties, from the molecule's preferred three-dimensional shape to its electronic characteristics and its dynamic behavior in solution. This in silico approach accelerates the research and development cycle by enabling rational, data-driven decisions in the design of novel therapeutics or functional materials.[3]
This guide is structured to provide a logical progression from the fundamental quantum mechanical characterization of an isolated BPE molecule to the simulation of its behavior in a biologically relevant environment and its potential interactions with protein targets.
Quantum Mechanical Characterization: Unveiling the Electronic Landscape of BPE
Density Functional Theory (DFT) stands as the workhorse for quantum mechanical calculations on molecules of this size, offering a favorable balance of accuracy and computational cost.[4] Our primary objectives in this section are to determine the ground-state geometry, analyze the conformational preferences, and to probe the electronic structure of BPE to understand its intrinsic reactivity and spectroscopic properties.
Conformational Analysis: The Interplay of Torsional Freedom
The central ketone linker in BPE allows for rotation around the C-C single bonds connecting it to the two pyridine rings. Identifying the low-energy conformers is a critical first step, as these are the structures that will be most populated at room temperature and will dictate the molecule's overall shape and interaction profile.
Experimental Protocol: Conformational Search and Geometry Optimization
-
Initial Structure Generation: Construct the 3D structure of BPE using a molecular builder such as Avogadro or GaussView.
-
Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface. For a molecule with two primary rotational bonds, a systematic scan of the dihedral angles in, for example, 30-degree increments is feasible.
-
Geometry Optimization: Each identified conformer should be subjected to a full geometry optimization using DFT.
-
Functional Selection: The B3LYP functional is a robust and widely used choice for organic molecules.[5] For potentially improved accuracy, especially for non-covalent interactions, consider functionals with dispersion corrections like ωB97X-D or M06-2X.[6]
-
Basis Set Selection: A Pople-style basis set such as 6-31G(d,p) provides a good starting point. For higher accuracy in the final energy calculations, a larger basis set like def2-TZVP is recommended.[7]
-
Solvent Effects: To model the system in a more realistic environment, an implicit solvent model like the Polarizable Continuum Model (PCM) should be employed.[8]
-
-
Frequency Analysis: Perform a vibrational frequency calculation on each optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The calculated Gibbs free energies can then be used to determine the relative populations of the conformers at a given temperature.
Electronic Structure Analysis: From Orbitals to Reactivity
With the optimized ground-state geometry, we can now dissect the electronic properties of BPE. This analysis provides insights into the molecule's stability, reactivity, and potential for intermolecular interactions.
Table 1: Key Electronic Properties of BPE from DFT Calculations
| Property | Description | Computational Approach |
| Frontier Molecular Orbitals | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. | Visualize the HOMO and LUMO isosurfaces to identify regions of electron density that are most likely to participate in electron donation and acceptance, respectively. The energies of these orbitals can be directly obtained from the DFT output. |
| Molecular Electrostatic Potential (MEP) | The MEP map illustrates the charge distribution around the molecule, highlighting regions of positive and negative electrostatic potential. This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions. | The MEP can be calculated and visualized on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, such as the nitrogen atoms of the pyridine rings and the oxygen of the carbonyl group. |
| Natural Bond Orbital (NBO) Analysis | NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify the strength of donor-acceptor interactions, such as hyperconjugation, which contribute to molecular stability.[9] | Perform an NBO analysis on the optimized structure. Key outputs include the occupancies of the natural bond orbitals and the second-order perturbation theory analysis of the Fock matrix, which quantifies the energetic contributions of donor-acceptor interactions.[10] |
| Quantum Theory of Atoms in Molecules (QTAIM) | QTAIM analysis characterizes the topology of the electron density, providing a rigorous definition of atoms, bonds, and the nature of chemical interactions.[11] The properties of the bond critical points (BCPs) can distinguish between covalent and non-covalent interactions. | The electron density and its Laplacian at the bond critical points are key parameters in QTAIM analysis. For instance, the sign of the Laplacian of the electron density can indicate whether an interaction is predominantly covalent or involves closed-shell interactions like hydrogen bonds. |
Diagram: Quantum Mechanical Workflow for BPE Characterization
Caption: Workflow for the quantum mechanical characterization of BPE.
Predicting Spectroscopic Properties
Computational methods can predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can accurately predict 1H and 13C NMR chemical shifts.[12] Comparing calculated shifts with experimental data can be a robust method for structure elucidation.[13] A common approach involves geometry optimization followed by NMR calculations using a functional like mPW1PW91 with a basis set such as 6-31G(d,p).[14]
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of BPE.[15] This can help in understanding the electronic transitions responsible for the observed absorption bands. Functionals such as B3LYP or CAM-B3LYP with a basis set like def2-TZVP are often used for this purpose.[6][16]
Molecular Dynamics Simulations: BPE in a Dynamic World
While quantum mechanics provides a detailed picture of the static electronic structure of BPE, molecular dynamics (MD) simulations allow us to explore its dynamic behavior over time, particularly in a condensed-phase environment such as water or a lipid bilayer.[17]
Force Field Parameterization: The Foundation of Accurate MD
MD simulations rely on a force field, which is a set of equations and parameters that describe the potential energy of the system as a function of the atomic coordinates.[18] While general force fields like the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF) provide parameters for many common molecular fragments, it is crucial to validate and potentially refine these parameters for a novel molecule like BPE.[19]
Experimental Protocol: Force Field Parameterization and Validation
-
Initial Parameter Assignment: Use a tool like ParamChem or the antechamber module of AmberTools to generate an initial set of parameters for BPE based on CGenFF or GAFF, respectively.
-
Parameter Validation: Carefully inspect the assigned parameters, paying close attention to any with high penalties, which indicate a lack of direct analogy to existing parameters.
-
Dihedral Parameter Refinement (if necessary): The torsional parameters around the central C-C bonds are critical for accurately representing the conformational preferences of BPE. If the initial parameters are deemed insufficient, they can be refined by fitting to a quantum mechanically derived potential energy surface.
-
Perform a relaxed scan of the relevant dihedral angles at a reasonable level of QM theory (e.g., B3LYP/6-31G(d)).
-
Fit the torsional parameters of the force field to reproduce this QM energy profile.
-
-
Charge Derivation: Partial atomic charges can be derived by fitting to the quantum mechanical electrostatic potential (ESP). The RESP (Restrained Electrostatic Potential) fitting procedure is a commonly used and robust method.
Simulating BPE in Solution
With a validated force field, we can now simulate the behavior of BPE in a solvent, typically water, to understand its solvation properties and dynamic conformational landscape.
Experimental Protocol: MD Simulation of Solvated BPE
-
System Setup:
-
Place a single, optimized BPE molecule in the center of a periodic box.
-
Solvate the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add counterions as needed to neutralize the system.
-
-
Energy Minimization: Perform a series of energy minimization steps to remove any steric clashes between the solute and solvent.
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.
-
Switch to the NPT (constant number of particles, pressure, and temperature) ensemble to allow the system density to equilibrate.
-
-
Production Run: Once the system is well-equilibrated, run the production simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space adequately.
-
Trajectory Analysis: Analyze the resulting trajectory to extract properties such as:
-
Root Mean Square Deviation (RMSD): To assess the stability of the simulation.
-
Radial Distribution Functions (RDFs): To characterize the solvation shell around specific atoms of BPE.
-
Dihedral Angle Distributions: To understand the conformational preferences in solution.
-
Hydrogen Bonding Analysis: To quantify the extent of hydrogen bonding between BPE and water.
-
Diagram: Molecular Dynamics Simulation Workflow
Caption: A generalized workflow for performing and analyzing MD simulations of BPE.
Applications in Drug Discovery: From Virtual Screening to Binding Site Analysis
The computational models of BPE developed in the preceding sections can be powerfully applied in the early stages of drug discovery.
Virtual Screening
If BPE is a hit compound from a high-throughput screen, computational methods can be used to search large databases of commercially available compounds for structurally similar molecules with potentially improved properties.[20] This can be achieved through ligand-based virtual screening, which uses the 3D shape and chemical features of BPE as a template.
Molecular Docking
If the protein target of BPE is known, molecular docking can be used to predict its binding mode and affinity.[21] This information is invaluable for understanding the molecular basis of its activity and for guiding the design of more potent analogs.
Experimental Protocol: Molecular Docking of BPE
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by adding hydrogen atoms, assigning protonation states to titratable residues, and removing water molecules and any co-crystallized ligands.
-
-
Ligand Preparation:
-
Generate the low-energy 3D conformation of BPE from the quantum mechanical calculations described in Section 2.
-
Assign partial charges and atom types consistent with the docking program's force field.
-
-
Docking Simulation:
-
Define the binding site on the protein, typically based on the location of a co-crystallized ligand or from predictions of binding pockets.
-
Run the docking algorithm (e.g., AutoDock Vina, Glide) to generate a series of possible binding poses for BPE.[22]
-
-
Pose Analysis and Scoring:
-
Analyze the predicted binding poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds.
-
Use the docking score to rank the poses and to estimate the binding affinity. It is crucial to remember that docking scores are approximations and should be used for relative comparisons rather than absolute predictions of binding energy.
-
Conclusion: A Roadmap for In Silico Investigation
This technical guide has outlined a comprehensive and scientifically rigorous approach to the computational modeling of this compound. By integrating quantum mechanics and molecular dynamics, researchers can gain a deep and nuanced understanding of this molecule's properties, from its electronic structure and reactivity to its dynamic behavior in solution and its potential interactions with biological targets. The protocols and methodologies presented herein are not merely a set of instructions but a strategic framework designed to yield reliable and insightful results. As computational resources continue to grow in power and accessibility, the in silico approaches detailed in this guide will become increasingly central to the efficient and rational design of the next generation of pharmaceuticals and advanced materials.
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Methodological & Application
Application Notes and Protocols for the Use of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the application of 2-(2-bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex bi- and poly-pyridine derivatives. These structures are integral to the development of novel pharmaceuticals and functional materials. This guide will delve into the mechanistic nuances, provide optimized reaction protocols, and offer expert insights into overcoming the unique challenges presented by this electron-deficient, multi-heterocyclic substrate.
Introduction: The Strategic Importance of Substituted Bipyridines
Bipyridine scaffolds are privileged structures in a vast array of biologically active compounds and advanced materials. The ability to functionalize the pyridine rings in a controlled and efficient manner is paramount for the systematic exploration of structure-activity relationships (SAR) in drug discovery and for fine-tuning the photophysical properties of functional materials. The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of C-C bonds, offering mild reaction conditions and a broad tolerance of functional groups.[1][2]
The subject of this guide, this compound, is a key intermediate for the synthesis of highly functionalized 2,4'-bipyridine derivatives. The presence of the bromine atom at the 2-position of one pyridine ring provides a reactive handle for Suzuki coupling, while the ketone linker and the second pyridine ring offer opportunities for further derivatization. However, the presence of two nitrogen-containing heterocycles and an electron-withdrawing ketone group introduces specific challenges that require careful consideration for successful and high-yielding coupling reactions.
Mechanistic Considerations for an Electron-Deficient Heterocyclic Substrate
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] However, the electronic nature of this compound introduces important considerations:
-
Oxidative Addition: The electron-withdrawing nature of the pyridyl ring and the ketone substituent facilitates the rate-limiting oxidative addition of the C-Br bond to the Pd(0) catalyst.[5] This is generally favorable for the reaction's initiation.
-
Transmetalation: This step, where the organic moiety is transferred from the boronic acid (or its derivative) to the palladium center, can be influenced by the choice of base and the electronic properties of the coupling partners. The presence of the pyridine nitrogen atoms can potentially coordinate to the palladium center, which may affect the rate and efficiency of transmetalation.[6]
-
Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is typically fast. The nature of the ligands on the palladium catalyst plays a crucial role in promoting this step.[7]
A significant challenge in the Suzuki coupling of pyridine derivatives is the potential for the lone pair of electrons on the nitrogen atom to coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[7] The presence of two pyridine rings in this compound exacerbates this potential issue. Therefore, the selection of appropriate ligands that can stabilize the palladium catalyst and prevent unproductive coordination is critical for achieving high yields.
Optimized Reaction Components and Conditions
Based on established principles for the Suzuki coupling of electron-deficient bromopyridines, the following components and conditions are recommended as a starting point for the successful coupling of this compound.
Table 1: Recommended Components for Suzuki Coupling
| Component | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand | Pd(PPh₃)₄ is a versatile and commonly used catalyst.[6] Pd(dppf)Cl₂ is often effective for challenging substrates. Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands can overcome catalyst inhibition. |
| Ligand (if using Pd₂(dba)₃) | Buchwald-type phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) | These ligands are known to promote the oxidative addition and reductive elimination steps and can mitigate catalyst deactivation by the pyridine nitrogen.[7] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | The choice of base is crucial and often depends on the solvent and the specific boronic acid used. K₃PO₄ and Cs₂CO₃ are generally stronger bases that can be effective for less reactive coupling partners.[7] |
| Solvent | 1,4-Dioxane/Water, Toluene/Water, or DMF | A mixture of an organic solvent and water is often used to dissolve both the organic substrate and the inorganic base. Degassing the solvent is essential to prevent oxidation of the catalyst. |
| Boronic Acid/Ester | Arylboronic acids, heteroarylboronic acids, or their pinacol ester derivatives | A slight excess (1.1-1.5 equivalents) of the boronic acid is typically used to ensure complete consumption of the starting material. Boronic esters can offer improved stability over boronic acids.[8] |
Experimental Protocols
The following protocols provide a general framework for performing the Suzuki-Miyaura coupling reaction with this compound. Optimization of specific parameters may be necessary for different coupling partners.
Protocol 1: General Procedure using Pd(PPh₃)₄
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the chosen base (e.g., K₂CO₃, 2.0 equiv.) followed by the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.2 M).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields for challenging substrates.
-
Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the boronic acid or ester (1.5 equiv.), a suitable palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., DMF).
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to a temperature between 120-150 °C for 10-30 minutes.
-
Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps as described in Protocol 1.
Visualizing the Workflow and Catalytic Cycle
To aid in the conceptualization of the experimental process and the underlying chemical transformation, the following diagrams are provided.
Troubleshooting and Expert Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider using a more robust ligand system.
-
Inefficient Base: The choice of base is critical. If using a carbonate, consider switching to a stronger base like a phosphate. Ensure the base is finely powdered and dry.
-
Oxygen Contamination: Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction. Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
-
Side Reactions:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct. [6]Using a boronic ester or carefully controlling the amount of water and the choice of base can minimize this side reaction.
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially at higher temperatures. Using a slight excess of the boronic acid and ensuring efficient stirring can help to favor the cross-coupling pathway.
-
-
Purification Challenges:
-
The polar nature of the bipyridine products can sometimes make purification by column chromatography challenging. A gradient elution system with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with increasing polarity) is often effective.
-
Residual palladium can often be removed by washing the organic extract with an aqueous solution of a sulfur-containing reagent like sodium thiosulfate or by using a palladium scavenger resin.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of this compound. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can overcome the challenges associated with this electron-deficient, multi-heterocyclic substrate to synthesize a diverse range of novel bipyridine derivatives for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this important transformation.
References
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- Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health Public Access Author Manuscript.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Bromopyridines. BenchChem.
- Liu, C., & Yang, W. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous isopropanol.
- Harris, E. B. J. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
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YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
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Application Notes and Protocol: Palladium-Catalyzed C-N Cross-Coupling of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
Authored by: Gemini, Senior Application Scientist
Introduction
The formation of carbon-nitrogen (C-N) bonds is a foundational transformation in modern organic synthesis, particularly within pharmaceutical and materials science. The amine functional group is a ubiquitous feature in a vast number of biologically active molecules, making its efficient installation a critical step in drug discovery and development. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for constructing aryl and heteroaryl C-N bonds.[1][2] It offers significant advantages over traditional methods, such as nucleophilic aromatic substitution or the Ullmann condensation, by providing a broader substrate scope, greater functional group tolerance, and typically milder reaction conditions.[1][3]
This guide provides a detailed protocol and in-depth scientific rationale for the Buchwald-Hartwig amination of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone. This substrate is of particular interest as it contains multiple nitrogen heterocycles and a ketone moiety, functionalities commonly found in medicinal chemistry scaffolds. The successful amination of such electron-deficient and potentially coordinating heteroaryl halides requires a carefully optimized catalytic system. We will delve into the mechanistic underpinnings of the reaction, the rationale for selecting specific reagents, and provide a robust, step-by-step protocol for researchers, scientists, and drug development professionals.
Reaction Principle & Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex. While the precise mechanism can be influenced by the specific ligands, substrates, and bases used, the generally accepted pathway involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]
-
Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (in this case, the 2-bromopyridine derivative) to a catalytically active, low-valent Pd(0) species. This is often the rate-determining step of the reaction and results in the formation of a Pd(II) complex.[5]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base removes a proton from the coordinated amine to form a palladium-amido intermediate. The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause decomposition of sensitive functional groups on the substrates.[6]
-
Reductive Elimination : This final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]
The efficiency of each step is highly dependent on the electronic and steric properties of the phosphine ligand coordinated to the palladium center.[7]
Figure 1: General Catalytic Cycle of the Buchwald-Hartwig Amination.
Critical Parameters and Reagent Selection
The success of the amination of this compound hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
-
Palladium Source : While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladacycle pre-catalysts are highly recommended for their superior performance and reproducibility.[8] Pre-catalysts like XPhos Pd G3 or G4 are air-stable solids that rapidly generate the active monoligated Pd(0) species under basic conditions, leading to more consistent reaction initiation and catalyst turnover.[9] This eliminates the often-variable in situ reduction of Pd(II) sources.[10]
-
Ligand : The coupling of electron-deficient heteroaryl halides like 2-bromopyridines requires electron-rich and sterically hindered phosphine ligands.[11] Biaryl phosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are exceptionally effective.[9] The bulky substituents on the ligand promote the crucial reductive elimination step and stabilize the monoligated Pd(0) species, preventing catalyst decomposition.[1]
-
Base : The choice of base is critical, especially given the presence of a ketone in the substrate which could undergo undesired side reactions (e.g., aldol condensation) with very strong bases.
-
Strong Bases : Sodium tert-butoxide (NaOtBu) is a highly effective and commonly used base, essential for catalyst turnover in many systems.[12]
-
Weaker Bases : For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives.[6][13] They often require slightly higher temperatures or longer reaction times but offer broader functional group tolerance.[8] For this specific substrate, starting with a weaker base like Cs₂CO₃ is a prudent choice to minimize potential side reactions.
-
-
Solvent : Anhydrous, non-protic solvents are required.
-
Aromatic Hydrocarbons : Toluene is a very common and effective solvent, offering a good balance of solubility for the reagents and a suitable boiling point for the reaction.[14]
-
Ethers : 1,4-Dioxane and THF are also frequently used.[15]
-
Solvents to Avoid : Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium center and inhibit catalysis.[8]
-
Detailed Experimental Protocol
This protocol provides a general methodology for the amination of this compound with a generic secondary amine (e.g., morpholine). Conditions should be optimized for each specific amine coupling partner.
Table 1: Reagent Stoichiometry and Details
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume | Role |
| This compound | 291.12 | 1.0 | 0.5 | 145.6 mg | Aryl Halide |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 0.6 | 52.3 mg (52 µL) | Nucleophile |
| XPhos Pd G3 Pre-catalyst | 841.05 | 0.02 (2 mol%) | 0.01 | 8.4 mg | Catalyst |
| XPhos | 476.68 | 0.02 (2 mol%) | 0.01 | 4.8 mg | Ligand (optional) |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 1.0 | 325.8 mg | Base |
| Anhydrous Toluene | - | - | - | 5.0 mL (0.1 M) | Solvent |
Note: The addition of extra ligand is often unnecessary when using a G3 pre-catalyst but can sometimes be beneficial.
Step-by-Step Procedure
-
Reaction Setup :
-
To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the this compound (145.6 mg, 0.5 mmol), XPhos Pd G3 pre-catalyst (8.4 mg, 0.01 mmol), and cesium carbonate (325.8 mg, 1.0 mmol).
-
Seal the vessel with a rubber septum.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[16]
-
-
Reagent Addition :
-
Through the septum, add anhydrous toluene (5.0 mL) via syringe.
-
Add the amine (e.g., morpholine, 52 µL, 0.6 mmol) via syringe.
-
Ensure the syringe used for the amine is dry and purged with inert gas if the amine is particularly sensitive.
-
-
Reaction Execution :
-
Place the sealed vessel in a pre-heated oil bath or heating block set to 100-110 °C.
-
Stir the reaction mixture vigorously to ensure proper mixing, especially since the inorganic base is not fully soluble.[8]
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
-
Work-up and Isolation :
-
Once the reaction is complete (as determined by the consumption of the starting material), remove the vessel from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic mixture with water (2 x 15 mL) and then with brine (15 mL) to remove the inorganic base and salts.[16][17]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification :
-
Purify the crude residue by flash column chromatography on silica gel.[17] The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.
-
Troubleshooting and Considerations
-
Low or No Conversion : If the reaction stalls, consider switching to a stronger base like sodium tert-butoxide (NaOtBu). However, monitor for potential ketone-related side products. Alternatively, increasing the catalyst loading to 3-5 mol% or using a higher temperature may improve conversion.
-
Dehalogenation Side Product : Formation of the de-brominated starting material can sometimes occur. This may be minimized by ensuring a truly inert atmosphere and using high-purity reagents.
-
Insoluble Base : The heterogeneous nature of reactions with inorganic bases like Cs₂CO₃ means that stirring speed can significantly impact the reaction rate. Ensure vigorous agitation.[8]
-
Purification Challenges : The final product will be a polar, nitrogen-containing compound. Residual palladium catalysts and phosphine oxide byproducts can sometimes complicate purification. Filtering the crude reaction mixture through a small plug of Celite before concentration can help remove some insoluble palladium species.[18]
Conclusion
The Buchwald-Hartwig amination is a robust and indispensable tool for the synthesis of complex nitrogen-containing molecules. The protocol described provides a reliable and scientifically grounded starting point for the successful C-N cross-coupling of this compound. By understanding the roles of the catalyst, ligand, and base, researchers can effectively troubleshoot and adapt this methodology to a wide array of amine nucleophiles, accelerating the synthesis of novel compounds for drug discovery and other advanced applications.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Wikipedia. XPhos. [Link]
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Ghaffari, B., et al. (2021). "Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects". ACS Catalysis. [Link]
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NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Li, J. J., et al. (2007). "A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines". The Journal of Organic Chemistry. [Link]
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Md. Islam, S., et al. (2021). "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions". Catalysts. [Link]
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Chem-Station. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
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American Chemical Society. PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination. [Link]
-
SciSpace. A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. [Link]
-
Bak, A., et al. (2021). "Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities". Organometallics. [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination". Angewandte Chemie International Edition. [Link]
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF. [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
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Chemistry Stack Exchange. Purification of Buchwald-Hartwig amination. [Link]
-
Li, J. J., et al. "Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines". s3-us-west-2.amazonaws.com. [Link]
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Application Notes & Protocols: 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone as a Versatile Scaffold in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the demand for novel heterocyclic scaffolds that offer diverse functionalization potential is paramount. 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone emerges as a highly valuable, yet underexplored, building block for the synthesis of complex molecular architectures. Its structure, featuring a reactive bromo-substituent ideal for cross-coupling reactions, a ketone moiety for further elaboration, and two distinct pyridine rings, presents a trifecta of opportunities for chemical modification. These pyridine motifs are privileged structures, frequently found in biologically active compounds and natural products.[1] This guide provides a comprehensive overview of the strategic application of this compound in medicinal chemistry, detailed synthetic protocols, and a forward-looking perspective on its potential for developing next-generation therapeutics, particularly in areas like enzyme inhibition.
Introduction: Strategic Value of the Scaffold
This compound (CAS No. 446852-65-9) is a ketone derivative featuring two key heterocyclic systems: a pyridine-2-yl ring and a 2-bromopyridin-4-yl ring.[2][3] The strategic importance of this molecule lies in its inherent chemical functionalities, which serve as versatile handles for synthetic diversification.
-
The 2-Bromopyridine Moiety: The bromine atom at the 2-position of the pyridine ring is strategically placed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of aryl, heteroaryl, alkyl, or amino groups, enabling systematic exploration of the chemical space around this part of the molecule. 2-Bromopyridines are established as critical intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][5]
-
The Ketone Bridge: The ethanone linker provides a point for classical ketone chemistry. It can be reduced to an alcohol, converted to an amine via reductive amination, or used as a handle to build more complex heterocyclic systems like pyrazoles or oxadiazoles.
-
The Pyridine Rings: The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, crucial for molecular recognition at biological targets. They also influence the overall electronic properties and solubility of the final compounds.
This combination of features makes the title compound an ideal starting point for creating libraries of diverse small molecules for high-throughput screening against various therapeutic targets, such as kinases, proteases, and DNA repair enzymes.[6]
Logical Workflow for Scaffold Utilization
The following diagram illustrates the strategic workflow from the core scaffold to potential drug candidates.
Caption: Strategic workflow for drug discovery using the title scaffold.
Application Focus: A Scaffold for DNA Repair Enzyme Inhibitors
A promising therapeutic strategy, particularly in oncology, involves the inhibition of DNA repair enzymes to sensitize cancer cells to chemotherapy or radiotherapy.[6] Enzymes like Poly (ADP-ribose) polymerase (PARP) and Tyrosyl-DNA phosphodiesterase 1 (TDP1) are critical for repairing DNA damage.[6] Small molecule inhibitors of these enzymes are of significant clinical interest. The structural features of this compound make it an excellent starting point for designing inhibitors that can form key interactions within the active sites of such enzymes.
Hypothetical Binding Mode & Derivatization Rationale
The dual pyridine system can establish hydrogen bonds and π-stacking interactions with amino acid residues in an enzyme's active site. A plausible drug design strategy would involve using the 2-bromo position as a vector for introducing functionality that can occupy a specific pocket of the target protein.
Caption: Derivatization strategies to enhance target engagement.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents are to be handled with care, referencing their respective Safety Data Sheets (SDS).
Protocol 1: Synthesis of this compound
Rationale: This protocol describes a plausible Claisen-type condensation reaction between a picolinate ester and a lithiated bromopyridine derivative. The use of a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) at low temperatures is critical to ensure regioselective deprotonation and prevent side reactions.
Materials:
-
2-Bromo-4-methylpyridine
-
Ethyl picolinate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous THF (100 mL) and diisopropylamine (1.2 eq). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Base Formation: Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Substrate Lithiation: In a separate flame-dried flask, dissolve 2-bromo-4-methylpyridine (1.0 eq) in anhydrous THF (50 mL). Add this solution dropwise to the LDA solution at -78 °C. The solution should develop a deep color, indicating anion formation. Stir for 1 hour at this temperature.
-
Condensation: Add ethyl picolinate (1.05 eq), dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture. Stir at -78 °C for 2 hours.
-
Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and extract with ethyl acetate (3 x 75 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound as a solid.
Protocol 2: Representative Derivatization via Suzuki-Miyaura Cross-Coupling
Rationale: This protocol demonstrates the power of the 2-bromo substituent by coupling it with an arylboronic acid. Palladium catalysts, in combination with a suitable ligand and base, are highly effective for this transformation, creating a new carbon-carbon bond.
Materials:
-
This compound (from Protocol 1)
-
4-Methoxyphenylboronic acid (or other desired boronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Solvent Addition & Degassing: Add 1,4-dioxane and water (e.g., in a 4:1 ratio). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C under an argon atmosphere and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with DCM (3 x 50 mL).
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to afford the desired coupled product.
Data Presentation: Hypothetical Screening Results
To illustrate the utility of this scaffold, a library of derivatives could be synthesized and tested for inhibitory activity against a target enzyme, such as PARP1. The results would typically be summarized in a table for easy comparison.
| Compound ID | R Group (at 2-position of pyridine) | PARP1 IC₅₀ (nM) |
| Parent | Br | >10,000 |
| DERIV-01 | 4-Methoxyphenyl | 850 |
| DERIV-02 | 3-Aminophenyl | 275 |
| DERIV-03 | Thiophen-2-yl | 1,200 |
| DERIV-04 | 4-(Dimethylamino)phenyl | 95 |
| Olaparib | Reference Inhibitor | 5 |
Table 1: Hypothetical inhibitory concentrations (IC₅₀) of synthesized derivatives against PARP1. This data is illustrative and serves as an example of how results would be presented.
Conclusion
This compound is a strategically designed chemical scaffold with significant potential in medicinal chemistry. Its readily modifiable functional groups, particularly the versatile bromo-substituent, allow for the systematic and efficient generation of diverse compound libraries. As demonstrated, this scaffold is an excellent starting point for projects targeting a range of enzymes and receptors, with particular promise in the development of novel inhibitors for cancer therapy. The protocols provided herein offer a robust foundation for researchers to synthesize and explore the vast chemical space accessible from this valuable intermediate.
References
- BLDpharm. 446880-80-4|2-(2-Bromopyridin-4-yl)-1-(6-methylpyridin-2-yl)ethanone.
- ChemicalBook. 2-(2-BROMO-PYRIDIN-4-YL)-1-PYRIDIN-2-YL-ETHANONE | 446852-65-9.
- Cenmed Enterprises. This compound (C007B-521056).
- PubChem. 1-(2-Bromopyridin-4-yl)ethan-1-one.
- BLDpharm. 6221-13-2|2-Bromo-1-(pyridin-4-yl)ethanone.
- MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.
- Active Biopharma Corp. This compound.
- BLDpharm. 446852-65-9|this compound.
- MDPI. Inhibition of DNA Repair Enzymes as a Valuable Pharmaceutical Approach.
- Chem-Impex. 2-Amino-4-bromopyridine.
- Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
- Google Patents. CN104402805A - 2-bromopyridine synthesis method.
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Application Note: A Strategic Approach to the Synthesis of Novel Metal-Organic Frameworks Utilizing 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
Introduction: The Untapped Potential of a Novel Pyridyl Linker in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic linkers.[1] Their modular nature allows for the design of materials with tunable pore sizes, high surface areas, and tailored chemical functionalities, making them promising candidates for applications in gas storage, separation, catalysis, and drug delivery.[2][3] The choice of the organic linker is paramount in dictating the final structure and properties of the MOF.[4]
Pyridyl-based ligands are of particular interest due to the directional coordination of the pyridine nitrogen atom, which can lead to the formation of diverse and stable network topologies.[5][6] The introduction of additional functional groups onto the pyridyl backbone can further enhance the functionality of the resulting MOFs.[7][8]
This application note presents a detailed protocol for the synthesis of novel metal-organic frameworks using a previously unexplored linker: 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone . This unique ligand offers several strategic advantages:
-
Multiple Coordination Sites: The presence of two distinct pyridine rings and a ketone group offers multiple potential coordination sites for metal ions.
-
Structural Asymmetry: The asymmetric nature of the ligand can lead to the formation of non-centrosymmetric and complex network topologies.
-
Post-Synthetic Modification Potential: The bromo-functionalization provides a reactive handle for post-synthetic modification, allowing for the introduction of further functionalities into the MOF structure.[9][10] The higher polarizability of bromine may also enhance the MOF's affinity for certain guest molecules.[11]
This document provides a comprehensive guide for researchers, chemists, and material scientists on the solvothermal synthesis, activation, and characterization of novel MOFs based on this promising new linker.
Experimental Workflow: From Precursors to Characterized MOF
The overall experimental workflow for the synthesis and characterization of a novel MOF using this compound is depicted below. This process begins with the solvothermal reaction of the ligand and a selected metal salt, followed by purification, activation, and comprehensive characterization to elucidate the structure and properties of the new material.
Figure 1: A schematic overview of the experimental workflow for the synthesis and characterization of novel MOFs.
Materials and Methods
Materials
-
This compound (CAS: 446852-65-9)[12]
-
Metal Salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Cobalt(II) nitrate hexahydrate)
-
N,N-Dimethylformamide (DMF), Anhydrous
-
Ethanol, Anhydrous
-
Chloroform
Equipment
-
Teflon-lined stainless-steel autoclave (23 mL)
-
Programmable oven
-
Centrifuge
-
Schlenk line or vacuum manifold
-
Powder X-ray Diffractometer (PXRD)
-
Thermogravimetric Analyzer (TGA)
-
Scanning Electron Microscope (SEM)
-
Gas Sorption Analyzer
Proposed Solvothermal Synthesis Protocol
The solvothermal method is a widely used technique for the synthesis of high-quality MOF crystals.[13][14] The following protocol is a starting point for the synthesis of a novel MOF using this compound and zinc nitrate hexahydrate. Researchers should note that the optimal conditions (e.g., metal-to-ligand ratio, solvent system, temperature, and reaction time) may require empirical optimization.
Step-by-Step Protocol:
-
Preparation of the Reaction Mixture:
-
In a 20 mL glass vial, dissolve 29.1 mg (0.1 mmol) of this compound in 8 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve 29.7 mg (0.1 mmol) of Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 4 mL of ethanol.
-
Combine the two solutions in the 20 mL vial and sonicate for 5 minutes to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Transfer the resulting solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120°C at a rate of 5°C/min and hold at this temperature for 72 hours.
-
After the reaction is complete, cool the autoclave to room temperature at a rate of 2°C/min.
-
-
Product Isolation and Washing:
-
Collect the crystalline product by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
To exchange the high-boiling DMF solvent, immerse the crystals in anhydrous ethanol (10 mL) for 24 hours, replacing the ethanol with a fresh portion three times during this period.
-
-
Activation of the MOF:
-
For applications requiring a porous material, the solvent molecules within the pores must be removed. This process, known as activation, is critical.[15]
-
Method A (Thermal Activation): Decant the ethanol and heat the sample under a dynamic vacuum (e.g., using a Schlenk line) at a gentle temperature (e.g., 80-120°C) for 12-24 hours. Caution: This method may cause framework collapse in some MOFs.
-
Method B (Supercritical CO₂ Exchange): For potentially delicate frameworks, a gentler activation method is recommended.[15][16] This involves replacing the solvent with liquid CO₂ and then bringing the CO₂ to its supercritical state before venting.
-
Characterization of the Novel MOF
A suite of analytical techniques is essential to confirm the synthesis of the desired MOF and to determine its key properties.[2][3][17]
| Technique | Purpose | Expected Outcome for a Successful Synthesis |
| Powder X-ray Diffraction (PXRD) | To assess the crystallinity, phase purity, and determine the unit cell parameters of the material.[3] | A well-defined diffraction pattern with sharp peaks, indicating a crystalline material. The pattern should be distinct from that of the starting materials. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and identify the temperature at which the framework decomposes.[2] | A plateau in the TGA curve up to a certain temperature, followed by a sharp weight loss corresponding to the decomposition of the organic linker and collapse of the framework. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology, crystal habit, and particle size distribution of the MOF crystals.[17] | Images showing well-defined crystals with a consistent morphology (e.g., cubic, needle-like, plate-like). |
| Gas Sorption Analysis (e.g., N₂ at 77K) | To determine the porosity, specific surface area (e.g., BET surface area), and pore size distribution of the activated MOF. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A significant uptake of N₂ at low relative pressures indicates a high surface area. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the organic linker to the metal centers by observing shifts in the vibrational modes of the functional groups. | Shifts in the characteristic vibrational bands of the pyridyl rings and the ketone group upon coordination to the metal center. |
Rationale and Design Considerations
The proposed synthetic strategy is grounded in established principles of MOF chemistry. The choice of a mixed solvent system (DMF/ethanol) aims to ensure the dissolution of both the organic linker and the metal salt.[13] The solvothermal conditions provide the necessary energy to overcome the kinetic barriers of crystallization, promoting the formation of a thermodynamically stable product.[14]
The bromine functionality on the pyridyl ring serves a dual purpose. Firstly, its electron-withdrawing nature can influence the coordination chemistry of the adjacent pyridine nitrogen. Secondly, and more importantly, it provides a valuable site for post-synthetic modification. This could involve, for example, palladium-catalyzed cross-coupling reactions to introduce new functional groups, thereby tailoring the properties of the MOF for specific applications.
Figure 2: The relationship between the structural features of the ligand and the potential properties of the resulting MOF.
Conclusion
The use of this compound as a novel building block in the synthesis of metal-organic frameworks opens up new avenues for the design of functional materials. The protocols and characterization strategies outlined in this application note provide a solid foundation for researchers to explore the synthesis and potential applications of this new family of MOFs. The unique combination of multiple coordination sites, structural asymmetry, and a handle for post-synthetic modification makes this ligand a highly promising candidate for the development of next-generation porous materials.
References
-
From 1D Coordination Polymers to Metal Organic Frameworks by the Use of 2-Pyridyl Oximes. PMC - NIH. Available at: [Link]
-
Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. Chemistry of Materials - ACS Publications. Available at: [Link]
-
Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. IntechOpen. Available at: [Link]
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Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Physiochemical characterization of metal organic framework materials: A mini review. PMC - NIH. Available at: [Link]
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Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. RSC Publishing. Available at: [Link]
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Various techniques applied for characterization of MOFs. ResearchGate. Available at: [Link]
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Solvothermal Synthesis Of MOFs. Innovation.world. Available at: [Link]
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Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks. JoVE. Available at: [Link]
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Indium metal–organic frameworks based on pyridylcarboxylate ligands and their potential applications. Dalton Transactions (RSC Publishing). Available at: [Link]
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Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands. Inorganic Chemistry - ACS Publications. Available at: [Link]
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Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB. Available at: [Link]
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Indium metal–organic frameworks based on pyridylcarboxylate ligands and their potential applications. RSC Publishing. Available at: [Link]
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Bromine functionalization of metal–organic frameworks to improve ethane/ethylene separation. ScienceDirect. Available at: [Link]
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Bromine Vapor Induced Continuous p- to n-Type Conversion of a Semiconductive Metal–Organic Framework Cu[Cu(pdt)2]. Inorganic Chemistry - ACS Publications. Available at: [Link]
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Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH. Available at: [Link]
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This compound (C007B-521056). Cenmed Enterprises. Available at: [Link]
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A microporous 2D cobalt-based MOF with pyridyl sites and open metal sites for selective adsorption of CO2. ResearchGate. Available at: [Link]
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Multipath Bromine Capture by a Metal–Organic Framework and Its Applications. Inorganic Chemistry - ACS Publications. Available at: [Link]
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Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. NIH. Available at: [Link]
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2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. Available at: [Link]
- CN102603622B - Synthetic method of 2-amino-4-bromopyridine. Google Patents.
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Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Request PDF. Available at: [Link]
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What Are Bromine's Properties?. YouTube. Available at: [Link]
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A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. MDPI. Available at: [Link]
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Application Note & Protocols: Strategic Synthesis of Pyridine-Based Kinase Inhibitors from a Versatile Bromopyridine Precursor
Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry, particularly in the design of kinase inhibitors, due to its ability to form critical hydrogen bonds within the ATP-binding pocket of numerous kinases.[1][2][3] This guide provides a comprehensive experimental framework for the synthesis of diverse libraries of potential kinase inhibitors starting from 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone. We present detailed, step-by-step protocols for two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[4][5] The rationale behind key experimental steps, purification techniques, and characterization methods are discussed to equip researchers in drug discovery with a robust platform for generating novel and potent kinase modulators.
Introduction: The Strategic Value of the Pyridine Scaffold
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, most notably cancer.[6][7] This has made them one of the most important classes of drug targets. Small-molecule kinase inhibitors have revolutionized targeted therapy, with a significant number of approved drugs featuring heterocyclic cores.[6] Among these, the pyridine ring is a privileged structure, prized for its unique electronic properties and its role as a "hinge-binding" motif, mimicking the adenine portion of ATP to anchor inhibitors in the active site.[3]
The starting material, This compound , is an ideal precursor for library synthesis. It contains the core bipyridinyl structure and, crucially, a reactive bromine handle on the 2-position of one pyridine ring. This site allows for the strategic introduction of a wide array of chemical functionalities through modern cross-coupling chemistry, enabling systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.[1][8]
This document outlines two primary synthetic pathways to diversify this core structure.
Core Synthetic Strategies & Mechanistic Rationale
The functionalization of the 2-bromopyridine moiety is most efficiently achieved via palladium-catalyzed cross-coupling reactions. These methods are favored in drug discovery for their reliability, functional group tolerance, and broad substrate scope.[5]
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds (C-C Bond Formation)
The Suzuki-Miyaura reaction creates a new carbon-carbon bond by coupling the bromopyridine with an organoboron reagent, typically a boronic acid or ester. This is a powerful method for introducing diverse aryl or heteroaryl groups.
Reaction Principle: The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the starting material.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are released, forming the final product and regenerating the Pd(0) catalyst.[4][9]
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles (C-N Bond Formation)
The Buchwald-Hartwig amination forms a new carbon-nitrogen bond between the bromopyridine and an amine. This reaction is invaluable for installing primary or secondary amines, which can serve as key pharmacophoric features for interaction with kinase residues.
Reaction Principle: Similar to the Suzuki reaction, this process involves:
-
Oxidative Addition: Insertion of Pd(0) into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium complex, and a base removes a proton from the nitrogen.
-
Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.[10][11]
The choice of palladium precursor, ligand, base, and solvent is critical for the success of both reactions and must be optimized for specific substrates.
Experimental Protocols
Safety Precaution: These experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and some reagents are toxic and should be handled with care. Reactions under pressure (e.g., with volatile amines) must be performed behind a blast shield.
Protocol 1: Synthesis of 2-(2-Arylpyridin-4-yl)-1-(pyridin-2-yl)ethanone via Suzuki-Miyaura Coupling
This protocol provides a general method for coupling an arylboronic acid with the starting material.
| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) | Notes |
| This compound | Starting Material | 1.0 equiv (278 mg) | Ensure it is dry. |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 equiv | Varies based on specific boronic acid. |
| Pd(dppf)Cl₂·CH₂Cl₂ | Palladium Catalyst | 3 - 5 mol% (24 - 41 mg) | A common, robust catalyst for this coupling. |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 - 3.0 equiv (276 - 415 mg) | Must be finely powdered and anhydrous. |
| 1,4-Dioxane | Solvent | 5 - 10 mL | Anhydrous and degassed. |
| Water | Co-solvent | 1 - 2 mL | Degassed. |
| Argon or Nitrogen Gas | Inert Atmosphere | N/A | Essential to prevent catalyst degradation. |
| Standard Glassware | Reaction Vessel | 25 mL Schlenk flask or round-bottom flask | Must be oven-dried before use. |
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the chosen arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.[12]
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) via syringe. Then, add a degassed aqueous solution of K₂CO₃ (2.0 M, 1.5 mL, 3.0 equiv). Degassing the solvents by sparging with argon for 15-20 minutes is crucial.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[9]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of 2-(2-Aminopyridin-4-yl)-1-(pyridin-2-yl)ethanone Derivatives via Buchwald-Hartwig Amination
This protocol describes the coupling of an amine with the starting material. Special considerations for volatile amines are noted.
| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) | Notes |
| This compound | Starting Material | 1.0 equiv (278 mg) | Ensure it is dry. |
| Amine (R¹R²NH) | Coupling Partner | 1.2 - 2.0 equiv | For volatile amines, use 3-5 equiv. |
| Pd₂(dba)₃ | Palladium Precursor | 2 - 4 mol% (18 - 37 mg) | Air-sensitive. |
| Xantphos | Ligand | 4 - 8 mol% (23 - 46 mg) | A common bulky phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | Base | 1.5 - 2.0 equiv (144 - 192 mg) | Strong, air-sensitive base. Handle in a glovebox. |
| Toluene or Dioxane | Solvent | 5 - 10 mL | Anhydrous and degassed. |
| Argon or Nitrogen Gas | Inert Atmosphere | N/A | Absolutely essential. |
| Standard or Sealed Glassware | Reaction Vessel | Schlenk flask or pressure-rated sealed tube | Sealed tube required for volatile amines.[10][11][13] |
-
Reaction Setup (in a glovebox if possible): To an oven-dried Schlenk flask (or a pressure-rated sealed tube), add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.5 equiv).
-
Reagent Addition: Remove the flask from the glovebox (if used), and quickly add this compound (1.0 equiv).
-
Inert Atmosphere: Seal the vessel and immediately establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Solvent and Amine Addition: Under positive argon pressure, add anhydrous toluene (5 mL) followed by the amine (1.2 equiv). For volatile amines like methylamine (bp -6 °C), cool the sealed tube to -78 °C and add the amine as a condensed liquid before sealing the vessel.[10][11]
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring. If using a sealed tube, place it behind a blast shield.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully unseal if under pressure. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with ethyl acetate (20 mL).
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
-
Characterization: Confirm the product identity and purity by ¹H NMR, ¹³C NMR, and HRMS.
Visualization of Synthetic and Biological Pathways
Visual aids are crucial for understanding the overall strategy, from chemical synthesis to biological application.
General Synthetic Scheme
Caption: Core diversification strategies for the bromopyridine precursor.
Experimental Workflow
Caption: Standard workflow from synthesis to biological evaluation.
Mechanism of Kinase Inhibition
Caption: Competitive inhibition of a kinase by blocking the ATP-binding site.
Conclusion
The protocols detailed herein provide a robust and versatile platform for the synthesis of novel kinase inhibitors from this compound. By leveraging the power of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently generate large libraries of compounds with diverse C-C and C-N linked functionalities. This strategic approach enables a thorough exploration of the chemical space around the privileged pyridine core, facilitating the identification of potent and selective modulators of kinase activity for progression in drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. recipharm.com [recipharm.com]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Method for synthesizing functional materials with 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
Application Note & Protocol
Topic: A Strategic Approach to Synthesizing Functional Materials Using 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone as a Versatile Bifunctional Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Bifunctional Pyridyl Ketones
In the landscape of materials science and medicinal chemistry, pyridyl-based compounds are foundational building blocks. Their prevalence stems from the pyridine ring's unique electronic properties, its capacity for hydrogen bonding, and its exceptional ability to coordinate with a vast array of metal ions. This has led to their integration into functional materials like Metal-Organic Frameworks (MOFs) and coordination polymers, which have applications in catalysis, drug delivery, and chemical sensing.[1] The strategic design of organic linkers is paramount in tailoring the properties of these materials.
This application note details the synthesis and utility of a highly versatile, yet underexplored, precursor: This compound . This molecule is uniquely engineered with three key features:
-
A bidentate N,O-chelating ketone moiety (the pyridin-2-yl ethanone group), ideal for forming stable complexes with metal centers.
-
A secondary pyridyl nitrogen at the 4-position of the second ring, providing an additional coordination site to extend structures into higher-dimensional networks (e.g., 1D chains to 2D or 3D frameworks).
-
A reactive bromo-substituent , which serves as a synthetic handle for post-synthetic modification (PSM), allowing for the covalent attachment of other functional groups after the initial material has been formed.
We present a robust, two-part protocol. Part I provides a detailed, first-principles methodology for the synthesis of the precursor itself. Part II demonstrates its application in the solvothermal synthesis of a functional metal-organic material, highlighting its role as a bifunctional linker.
Part I: Synthesis Protocol for the Precursor Ligand
The synthesis of this compound is achieved via a targeted Claisen-type condensation. This approach requires the generation of a nucleophilic enolate from a readily available pyridyl ketone, which then reacts with a suitable electrophilic bromopyridine derivative.
Workflow for Precursor Synthesis
Caption: Synthetic workflow for the target precursor ligand.
Detailed Step-by-Step Protocol: Precursor Synthesis
Materials and Reagents:
-
2-Acetylpyridine (99%)
-
2-Bromo-4-methylpyridine (98%)
-
Diisopropylamine (99.5%, anhydrous)
-
n-Butyllithium (2.5 M in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
Manganese dioxide (MnO₂), activated
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Protocol:
-
Preparation of Lithium Diisopropylamide (LDA) Solution (In Situ):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF (100 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.5 eq.) via syringe.
-
Slowly add n-butyllithium (1.5 eq.) dropwise while maintaining the temperature at -78 °C.
-
Stir the resulting colorless solution for 30 minutes at -78 °C.
-
Scientist's Note (Rationale): LDA is a strong, non-nucleophilic base, ideal for quantitatively generating the kinetic enolate of 2-acetylpyridine. Preparing it in situ ensures maximum reactivity. The low temperature prevents side reactions, such as self-condensation or reaction with the solvent.
-
-
Enolate Formation:
-
In a separate flame-dried flask, dissolve 2-acetylpyridine (1.0 eq.) in anhydrous THF (50 mL) and cool to -78 °C.
-
Slowly transfer the 2-acetylpyridine solution to the freshly prepared LDA solution via cannula.
-
Stir the resulting deep red/orange solution for 1 hour at -78 °C.
-
-
Carbon-Carbon Bond Formation:
-
Dissolve 2-bromo-4-methylpyridine (1.2 eq.) in a minimal amount of anhydrous THF.
-
Add this solution dropwise to the enolate mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Scientist's Note (Rationale): The electrophilic carbon of the methyl group on 2-bromo-4-methylpyridine is attacked by the nucleophilic enolate. A slight excess of the bromopyridine ensures complete consumption of the valuable enolate intermediate.
-
-
Oxidation to the Ketone:
-
Upon reaction completion (monitored by TLC), cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to obtain the crude intermediate alcohol.
-
Dissolve the crude alcohol in anhydrous DCM (100 mL).
-
Add activated manganese dioxide (MnO₂, 5.0 eq.) in portions.
-
Stir vigorously at room temperature for 12-24 hours, monitoring by TLC until the starting alcohol is consumed.
-
Scientist's Note (Rationale): The initial condensation yields an alcohol, which must be oxidized to the target ketone. Activated MnO₂ is a mild and selective oxidant for allylic/benzylic-type alcohols, preventing over-oxidation or reaction with the sensitive pyridine rings.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids, washing the pad thoroughly with DCM.
-
Concentrate the filtrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate to yield this compound as a solid.
-
Precursor Characterization Data (Expected)
| Technique | Expected Result |
| ¹H NMR (CDCl₃) | Multiple peaks in the aromatic region (δ 7.0-8.8 ppm) corresponding to the two distinct pyridine rings. A characteristic singlet for the methylene (-CH₂-) bridge (δ ~4.5 ppm). |
| ¹³C NMR (CDCl₃) | A peak corresponding to the ketone carbonyl (C=O) at δ ~195-200 ppm. Aromatic carbon signals and a signal for the methylene bridge. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of C₁₂H₉BrN₂O. The isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br) should be clearly visible. |
| FT-IR (ATR) | Strong C=O stretching vibration at ~1690-1710 cm⁻¹. C-Br stretching vibration at ~600-700 cm⁻¹. |
Part II: Synthesis of a Functional Metal-Organic Material
The bifunctional nature of the precursor ligand allows it to act as a "linker" or "strut" in the construction of coordination polymers or MOFs. The pyridyl-ketone end can chelate to a metal center, while the second pyridyl nitrogen can coordinate to an adjacent metal center, propagating a network.
Workflow for MOF Self-Assembly
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In Vitro Assay Protocols for Novel Pyridine-Based Kinase Inhibitor Candidates: A Guide for Preclinical Discovery
Introduction: The Rationale for Targeting Kinases with Novel Pyridine-Based Scaffolds
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them a major focus of drug discovery efforts.[1][2] The chemical scaffold 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone and its derivatives represent a promising, yet underexplored, class of compounds for kinase inhibition. The presence of nitrogen-containing heterocycles is a common feature in many approved kinase inhibitors, suggesting that this scaffold could serve as a valuable starting point for the development of novel therapeutics.
This comprehensive guide provides a suite of robust in vitro assays to characterize the biological activity of this compound class. It is designed for researchers in drug discovery and development, offering detailed, step-by-step protocols and the scientific reasoning behind critical experimental choices. Our focus is on creating a self-validating experimental workflow, from initial cytotoxicity screening to target engagement and downstream signaling analysis, ensuring the generation of high-quality, reproducible data.[3][4][5]
I. Foundational Assays: Assessing General Cytotoxicity
Before investigating specific molecular targets, it is crucial to determine the general cytotoxic profile of the compounds. This initial screen helps to identify the relevant concentration range for subsequent, more targeted assays and flags compounds with non-specific toxicity. The MTT assay is a widely used, reliable, and straightforward method for this purpose.[6][7][8][9]
The MTT Cell Viability Assay: A Measure of Metabolic Health
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[7][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells.[6]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay [6][7][8]
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[8]
-
Compound Preparation: Prepare a serial dilution of the test compounds in the appropriate cell culture medium. It is advisable to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 dilutions.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[7]
Data Analysis and Interpretation
The percentage of cell viability is calculated relative to the vehicle-treated control cells. An IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Example Data for MTT Assay
| Compound | Concentration (µM) | % Viability (48h) |
| Vehicle (0.1% DMSO) | 0 | 100 |
| Compound X | 0.1 | 98.2 |
| 1 | 85.1 | |
| 10 | 49.5 | |
| 100 | 5.3 | |
| Staurosporine | 1 | 10.2 |
II. Target-Oriented Assays: Probing Kinase Inhibition
Once the cytotoxic profile is established, the next logical step is to investigate the direct inhibitory effect of the compounds on specific protein kinases. A variety of in vitro kinase assay formats are available, with radiometric and luminescence-based assays being the most common.[1][2][10]
In Vitro Kinase Inhibition Assay: Measuring Direct Target Engagement
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[11] The choice of kinase to test should be guided by the therapeutic area of interest (e.g., EGFR, HER2 for breast cancer).
Experimental Workflow: In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is adapted for a generic luminescence-based kinase assay that measures the amount of ADP produced, which is inversely proportional to kinase inhibition.
-
Reagent Preparation: Prepare the kinase, substrate peptide, and ATP at appropriate concentrations in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Plating: Add the test compounds at various concentrations to the wells of a 384-well plate.
-
Kinase Reaction: Add the kinase and substrate to the wells containing the compounds and incubate for 10 minutes at room temperature.
-
Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[1]
-
Incubation: Incubate the reaction for 60 minutes at 30°C.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and incubating for 40 minutes at room temperature.
-
Luminescence Measurement: Add the Kinase Detection Reagent, incubate for 30 minutes, and measure the luminescence using a plate reader.
Data Analysis and Interpretation
The raw luminescence data is converted to percent inhibition relative to a no-inhibitor control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration.
Table 2: Example Data for In Vitro Kinase Assay
| Compound | Concentration (nM) | % Inhibition (EGFR) |
| Vehicle (0.1% DMSO) | 0 | 0 |
| Compound Y | 1 | 5.2 |
| 10 | 25.6 | |
| 100 | 52.1 | |
| 1000 | 95.8 | |
| Erlotinib | 10 | 88.9 |
III. Cellular Mechanism of Action: Target Engagement and Downstream Signaling
Demonstrating that a compound inhibits a purified enzyme is a critical first step. However, it is equally important to confirm that the compound engages its target in a cellular context and modulates downstream signaling pathways. Western blotting and ELISA are powerful techniques for this purpose.[12][13][14]
Western Blotting for Phosphoprotein Analysis
Western blotting allows for the detection of changes in the phosphorylation state of a kinase and its downstream substrates.[15][16][17] A reduction in the phosphorylation of a target kinase (autophosphorylation) or its substrate upon treatment with a compound provides strong evidence of target engagement.
Experimental Workflow: Western Blotting
Caption: Workflow for Western blot analysis of protein phosphorylation.
Detailed Protocol: Western Blotting [15][16][17]
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[15] For phosphoprotein detection, BSA is generally preferred over milk, as milk contains phosphoproteins that can increase background.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR). In parallel, a separate blot should be probed with an antibody against the total protein to serve as a loading control.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantifying Phosphoproteins
ELISA offers a quantitative, high-throughput alternative to Western blotting for measuring protein phosphorylation.[13][14] Sandwich ELISAs, in particular, provide high specificity and sensitivity.[12][13]
Detailed Protocol: Sandwich ELISA for Phospho-Proteins
-
Coating: Coat a 96-well plate with a capture antibody specific for the total protein of interest and incubate overnight.
-
Blocking: Block the plate with a blocking buffer to prevent non-specific binding.[18]
-
Sample Addition: Add cell lysates (prepared as for Western blotting) to the wells and incubate.
-
Detection Antibody: Add a detection antibody that specifically recognizes the phosphorylated form of the target protein. This antibody is typically biotinylated.
-
Enzyme Conjugate: Add a streptavidin-HRP conjugate, which will bind to the biotinylated detection antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.[18]
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).[18]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
IV. Ensuring Data Integrity: The Challenge of PAINS
A critical consideration in any drug discovery screen is the potential for Pan-Assay Interference Compounds (PAINS).[19][20][21][22][23] These are compounds that appear as hits in many different assays due to non-specific mechanisms, such as aggregation, reactivity, or interference with the assay technology itself.[19][22] The pyridine-based scaffold of the compounds under investigation should be assessed for potential PAINS liabilities.
Strategies to Mitigate PAINS:
-
Substructure Filtering: Utilize computational filters to identify known PAINS substructures within the chemical library.[21]
-
Assay Orthogonality: Confirm hits in a secondary, mechanistically distinct assay. For example, a hit from a luminescence-based kinase assay could be confirmed using a radiometric assay.
-
Detergent Sensitivity: Test the activity of hit compounds in the presence of a non-ionic detergent (e.g., Triton X-100). The activity of aggregate-based inhibitors is often attenuated by detergents.
-
Time-Dependence: True inhibitors should exhibit time-independent inhibition, whereas reactive compounds may show increasing inhibition over time.
By implementing these robust in vitro assay protocols and maintaining a keen awareness of potential artifacts like PAINS, researchers can confidently identify and characterize promising new kinase inhibitor candidates from the this compound class, paving the way for the development of novel therapeutics.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
protocols.io. (2023). MTT (Assay protocol). [Link]
-
BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
-
Assay Genie. Complete ELISA Guide: Get Reliable Results Every Time. [Link]
-
ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]
-
BIT 479/579 High-throughput Discovery. What are PAINS?. [Link]
-
Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]
-
Wikipedia. Pan-assay interference compounds. [Link]
-
Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
-
ACS Publications. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. [Link]
-
National Center for Biotechnology Information. (2020). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. [Link]
-
Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
-
Longdom Publishing. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
-
Drug Hunter. (2022). AICs and PAINS: Mechanisms of Assay Interference. [Link]
-
Technology Networks. (2024). Assay Development: Best Practices in Drug Discovery. [Link]
-
Sygnature Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
-
BioChain Institute Inc. ELISA Test Procedures. [Link]
-
National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
-
Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. [Link]
-
National Center for Biotechnology Information. In vitro JAK kinase activity and inhibition assays. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
ResearchGate. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]
-
Cenmed Enterprises. This compound (C007B-521056). [Link]
-
ResearchGate. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. [Link]
Sources
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Assay Guidance Manual for Drug Discovery: Robust or Go Bust - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
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- 13. ELISA Assay Technique | Thermo Fisher Scientific - TW [thermofisher.com]
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- 18. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
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- 20. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
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- 22. longdom.org [longdom.org]
- 23. drughunter.com [drughunter.com]
Procedure for scaling up the synthesis of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
An Application Note and Protocol for the Scalable Synthesis of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the multi-gram scale-up synthesis of this compound, a key intermediate for pharmaceutical and materials science research. Moving from bench-scale to larger quantities introduces significant challenges in reaction control, thermal management, and purification. This guide details a robust and scalable protocol, emphasizing the underlying chemical principles, safety considerations, and in-process controls necessary for a successful and reproducible synthesis. We will focus on a convergent strategy involving the generation of a picolyl anion followed by acylation, a method chosen for its efficiency and amenability to scale.
Introduction and Strategic Overview
The target molecule, this compound, is a functionalized ketone incorporating a bipyridyl-like scaffold. Such structures are of high interest as building blocks for novel ligands, biologically active molecules, and functional materials. While numerous methods exist for the synthesis of pyridyl ketones, scaling these reactions requires careful consideration of reagent stability, reaction exothermicity, and product isolation.
The chosen synthetic strategy is a nucleophilic addition-elimination reaction. The core transformation involves the acylation of a nucleophilic picolyl anion with an electrophilic pyridine derivative. This approach is advantageous for scale-up due to the commercial availability of the starting materials and the high-yielding nature of the key bond-forming step.
Retrosynthetic Analysis
The primary disconnection is made at the C-C bond between the carbonyl group and the methylene bridge, leading to a picolyl anion synthon and an acyl pyridine synthon.
Caption: Retrosynthetic approach for the target ketone.
Process Safety Assessment
Scaling up chemical synthesis magnifies potential hazards. A thorough risk assessment is mandatory before commencing any work.
| Reagent/Process | Hazard | Mitigation Measures |
| n-Butyllithium (n-BuLi) | Pyrophoric, reacts violently with water, corrosive. | Handle under a strict inert atmosphere (Nitrogen or Argon). Use syringe/cannula techniques for transfer. Have a Class D fire extinguisher readily available. Quench excess reagent slowly at low temperatures. |
| 2-Bromopyridine & Derivatives | Toxic if swallowed or in contact with skin, causes skin and eye irritation.[1][2] | Wear appropriate PPE: chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[2][3] Handle in a well-ventilated fume hood.[1][3] |
| Anhydrous Solvents (THF) | Highly flammable, can form explosive peroxides. | Use from a freshly opened container or after purification. Store away from ignition sources. Conduct reaction under an inert atmosphere. |
| Deprotonation Reaction | Highly exothermic. | Maintain strict temperature control with a suitable cooling bath (e.g., dry ice/acetone). Add n-BuLi dropwise to manage heat generation. |
| Acidic/Basic Quench | Exothermic, potential for gas evolution. | Perform all quenching and neutralization steps slowly in an ice bath with efficient stirring. |
General Precautions: All operations should be conducted in a certified, walk-in fume hood. All glassware must be oven- or flame-dried immediately before use to remove residual moisture.
Detailed Scale-Up Protocol (50 mmol Scale)
This protocol details the synthesis from 2-picoline and ethyl 2-bromopyridine-4-carboxylate.
Starting Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 2-Picoline | 93.13 | 55.0 | 5.12 g (5.45 mL) | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | - | 250 mL | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 52.5 | 21.0 mL | 1.05 |
| Ethyl 2-bromopyridine-4-carboxylate | 230.06 | 50.0 | 11.5 g | 1.0 |
| Hydrochloric Acid (3 M aq.) | 36.46 | - | ~100 mL | - |
| Saturated Sodium Bicarbonate (aq.) | - | - | ~150 mL | - |
| Ethyl Acetate | - | - | 500 mL | - |
| Anhydrous Magnesium Sulfate | - | - | ~20 g | - |
Step-by-Step Procedure
Step 1: Generation of the Picolyl Anion
-
Setup: Assemble a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Reagent Addition: Charge the flask with anhydrous THF (150 mL) and 2-picoline (5.45 mL, 55.0 mmol).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to ensure the stability of the anion once formed.
-
Deprotonation: Slowly add n-butyllithium (21.0 mL, 52.5 mmol) dropwise via syringe over 30 minutes. The solution will typically turn a deep red or brown color, indicating the formation of the picolyl anion.
-
Causality Insight: The acidic proton on the methyl group of 2-picoline is removed by the strong base n-BuLi. This reaction is highly exothermic; slow addition at -78 °C prevents side reactions and ensures controlled deprotonation.
-
-
Stirring: Stir the resulting mixture at -78 °C for an additional 1 hour to ensure complete anion formation.
Step 2: Acylation Reaction
-
Electrophile Preparation: In a separate dry flask, dissolve ethyl 2-bromopyridine-4-carboxylate (11.5 g, 50.0 mmol) in anhydrous THF (100 mL).
-
Addition: Add the solution of the ester to the picolyl anion slurry dropwise via a dropping funnel or syringe pump over 45 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Causality Insight: The nucleophilic picolyl anion attacks the electrophilic carbonyl carbon of the ester. The initial tetrahedral intermediate collapses, eliminating ethoxide to form the desired ketone. Keeping the temperature low minimizes premature quenching of the anion and potential side reactions with the product's enolizable protons.
-
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for 2 hours. The progress can be monitored by taking a small, quenched aliquot for TLC or LC-MS analysis.
Step 3: Work-up and Hydrolysis
-
Quenching: While the reaction is still at -78 °C, slowly add 3 M HCl (100 mL) dropwise to quench the reaction. The color should dissipate, and the mixture will warm. Allow the mixture to warm to room temperature with continued stirring.
-
Trustworthiness Check: The acidic quench serves two purposes: it neutralizes any remaining picolyl anion and protonates the intermediate, facilitating the hydrolysis to the final ketone product.
-
-
Phase Separation: Transfer the mixture to a separatory funnel. The layers may not separate cleanly initially. Add ethyl acetate (200 mL) to dilute the organic phase.
-
Neutralization: Separate the aqueous layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 75 mL) to remove excess acid, and then with brine (1 x 50 mL).
-
Causality Insight: Neutralization is critical to prevent acid-catalyzed degradation of the product during concentration.
-
Step 4: Isolation and Purification
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.
-
Purification:
-
Crystallization (Preferred for Scale-up): The crude product can often be purified by recrystallization. A solvent system such as ethanol/water or ethyl acetate/hexanes should be explored. Dissolve the crude material in a minimum amount of the hot primary solvent and add the anti-solvent dropwise until turbidity persists. Cool slowly to induce crystallization.
-
Column Chromatography (For smaller scale or difficult purification): If crystallization fails, purify the crude material via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Workflow and In-Process Controls
Caption: Scalable synthesis workflow with in-process controls (IPC).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete deprotonation (wet reagents/glassware). n-BuLi degradation. | Ensure all glassware is rigorously dried. Use freshly titrated or a new bottle of n-BuLi. Confirm the quality of anhydrous THF. |
| Formation of Dark, Tarry Material | Reaction temperature too high. Quenching was too rapid. | Improve cooling efficiency. Ensure slow, controlled addition of both n-BuLi and the ester. Quench slowly at low temperature. |
| Low Isolated Yield after Work-up | Incomplete extraction. Product is water-soluble. | Perform multiple extractions (e.g., 3-4 times) with the organic solvent. If the product has high polarity, consider a continuous liquid-liquid extraction. |
| Difficult Purification | Presence of side products (e.g., from self-condensation). | Re-evaluate reaction temperature control. Consider using a different base like Lithium diisopropylamide (LDA) which is less nucleophilic. |
References
-
Organic Syntheses. 2-bromopyridine. Coll. Vol. 3, p.136 (1955); Vol. 28, p.18 (1948). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support guide for the synthesis of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone. This ketone is a valuable building block in medicinal chemistry and drug development, frequently utilized in the construction of more complex heterocyclic scaffolds.[1] The synthesis, however, presents several challenges typical of pyridine chemistry, including regioselectivity issues, sensitivity to reaction conditions, and potential side reactions that can significantly impact yield and purity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple protocol to provide in-depth troubleshooting advice, explain the chemical reasoning behind procedural choices, and offer optimized protocols to help you achieve higher yields and purity in your experiments.
Core Synthesis Strategy: Lithiation and Acylation
The most robust and widely applicable strategy for synthesizing this class of ketones involves a directed ortho-lithiation followed by acylation. The general pathway involves the deprotonation of the methyl group of 2-bromo-4-picoline using a strong organolithium base, creating a potent nucleophile. This intermediate is then quenched with an acylating agent, such as an ester or a Weinreb amide of picolinic acid, to form the desired ketone.
This method is favored because it offers high regioselectivity. The acidity of the 4-methyl protons on the 2-bromopyridine ring is enhanced, facilitating selective deprotonation over other positions.[2]
Reaction Mechanism: Lithiation-Acylation Pathway
Caption: General mechanism for the synthesis via lithiation of 2-bromo-4-picoline.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct Q&A format.
Issue 1: Low or No Product Formation
Q: My reaction has failed, and I've only recovered my starting materials or a complex mixture at baseline. What went wrong?
A: This is a common and frustrating issue, almost always pointing to a failure in the critical lithiation step. Organolithium reagents like n-Butyllithium (n-BuLi) are extremely sensitive.
-
Cause 1: Presence of Protic Contaminants: n-BuLi reacts instantly and irreversibly with even trace amounts of water, alcohols, or other protic species.
-
Solution: Ensure absolute anhydrous conditions. Glassware must be oven-dried or flame-dried under vacuum immediately before use. Solvents like Tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) or obtained from a commercial anhydrous packaging system and used immediately.[3]
-
-
Cause 2: Inactive n-BuLi Reagent: n-BuLi degrades over time, especially if improperly stored. The molarity of the solution can decrease significantly.
-
Solution: Use a recently purchased bottle of n-BuLi. If the bottle has been opened multiple times or is old, its concentration must be determined by titration (e.g., using diphenylacetic acid) before use.
-
-
Cause 3: Incorrect Temperature: The formation of the lithiated intermediate is highly exothermic and the intermediate itself can be unstable at higher temperatures.
-
Solution: The reaction must be maintained at -78 °C (a dry ice/acetone bath is standard). Add the n-BuLi dropwise to the solution of 2-bromo-4-picoline to control the exotherm. Do not allow the internal temperature to rise above -70 °C during addition.[2]
-
Issue 2: Low Yield with Multiple Byproducts
Q: I've isolated the product, but my yield is below 30% and the crude NMR is messy. What are the likely side reactions?
A: Low yield accompanied by byproducts suggests that while the lithiation occurred, it was either inefficient or the subsequent acylation step was problematic.
-
Cause 1: Competitive Addition of n-BuLi: The n-BuLi can act as a nucleophile and add to the pyridine ring instead of acting as a base to deprotonate the methyl group.[3]
-
Solution: This is often temperature-dependent. Ensure the reaction is kept at -78 °C. Using a bulkier base like Lithium Diisopropylamide (LDA), which is less nucleophilic, can sometimes mitigate this, although LDA is a weaker base for deprotonating methyl groups compared to n-BuLi.
-
-
Cause 2: Over-addition to the Ester: When using an ester like methyl picolinate as the acylating agent, the highly reactive lithiated intermediate can add twice. The initial ketone product is electrophilic and can be attacked by a second equivalent of the lithiated species, leading to a tertiary alcohol byproduct after workup.
-
Solution:
-
Inverse Addition: Add the freshly formed lithiated species slowly to a solution of the ester at -78 °C. This keeps the concentration of the nucleophile low.
-
Use a Weinreb Amide: The most effective solution is to replace the ester with the corresponding Weinreb amide of picolinic acid (N-methoxy-N-methylpicolinamide). The tetrahedral intermediate formed upon addition is stabilized by chelation to the lithium cation and does not collapse to the ketone until acidic workup. This effectively prevents over-addition.[4]
-
-
-
Cause 3: Halogen-Metal Exchange: n-BuLi can react with the bromine atom on the pyridine ring, leading to a different lithiated species and undesired products.[5]
-
Solution: This side reaction is generally slower than proton abstraction at the methyl group, especially at low temperatures. Maintaining a temperature of -78 °C and using the correct stoichiometry of n-BuLi is critical to favor deprotonation.
-
Issue 3: Purification Difficulties
Q: My crude product looks promising, but I'm struggling with purification by column chromatography. The product seems to streak or decompose on silica gel.
A: Pyridine-containing compounds are basic and can interact strongly with the acidic surface of standard silica gel, leading to poor separation, tailing, and sometimes decomposition.
-
Solution 1: Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (or another volatile base like pyridine). This deactivates the acidic sites on the silica surface, improving the chromatography of basic compounds.
-
Solution 2: Use an Alternative Stationary Phase: If the issue persists, consider using neutral or basic alumina for chromatography instead of silica gel.
-
Solution 3: Salt Formation and Extraction: If the product is sufficiently pure after workup (>90%), consider an acid-base extraction. Dissolve the crude material in a nonpolar solvent (e.g., dichloromethane), wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the pyridine nitrogens and pull the product into the aqueous layer. Wash the aqueous layer with fresh solvent to remove non-basic impurities, then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the purified product back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this reaction? n-BuLi, s-BuLi, or LDA? A1: For deprotonating a relatively acidic C-H bond like the one on the 4-methyl group of a pyridine, n-BuLi is generally the best choice. It is a strong base, commercially available, and its reactivity is well-understood. s-BuLi is a stronger base but can be less selective. LDA is less nucleophilic but also a weaker base, which might lead to incomplete deprotonation and lower yields.[2]
Q2: How critical is the choice of solvent? Can I use diethyl ether instead of THF? A2: THF is the preferred solvent. It has a lower freezing point than diethyl ether and is better at solvating the lithium cation, which can increase the reactivity of the organolithium species. Diethyl ether can be used, but you may observe slower reaction times or lower yields.[6]
Q3: Can I scale this reaction up for pilot plant production? A3: Yes, but with extreme caution. Organolithium reactions at -78 °C are challenging to scale due to the difficulty in maintaining homogenous cooling and managing the exotherm of the n-BuLi addition. For larger scales, specialized cryogenic reactors are necessary. Furthermore, continuous flow chemistry is an excellent alternative for scaling this reaction, as it offers superior temperature control and safety.[7][8]
Q4: My 2-bromo-4-picoline starting material is dark. Can I still use it? A4: Pyridine derivatives can darken over time due to minor impurities or oxidation. While it might still be usable, the impurities can interfere with the sensitive lithiation step. It is highly recommended to purify the starting material by distillation or column chromatography before use to ensure reproducible and high-yielding results.
Optimized Experimental Protocols
Protocol 1: Synthesis using Methyl Picolinate (Standard Method)
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum, add 2-bromo-4-picoline (1.0 eq) and anhydrous THF (approx. 0.2 M solution).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The solution should turn a deep red or brown color. Stir at -78 °C for 1 hour.
-
Acylation: In a separate dry flask, dissolve methyl 2-picolinate (1.2 eq) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the lithiated picoline solution into the ester solution via cannula over 30 minutes.
-
Quench & Workup: After stirring for 2 hours at -78 °C, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (pre-treated with 1% triethylamine), using a hexane/ethyl acetate gradient.
Protocol 2: Improved Synthesis using a Weinreb Amide (High-Yield Method)
This protocol assumes the prior synthesis of N-methoxy-N-methyl-2-picolinamide.
-
Preparation & Lithiation: Follow steps 1 and 2 exactly as in Protocol 1.
-
Acylation: Slowly add a solution of N-methoxy-N-methyl-2-picolinamide (1.1 eq) in anhydrous THF to the lithiated picoline solution at -78 °C.
-
Quench & Workup: After stirring for 2-3 hours at -78 °C, allow the reaction to warm to 0 °C and then quench with 1 M aqueous HCl. Stir for 15 minutes.
-
Extraction: Basify the mixture to pH ~8-9 with saturated sodium bicarbonate solution. Extract three times with dichloromethane. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purification: The crude product from this method is often significantly cleaner. Purify as needed following the procedure in Protocol 1.
Data Summary: Comparison of Conditions
| Parameter | Standard Method (Ester) | Optimized Method (Weinreb Amide) | Rationale for Change |
| Acylating Agent | Methyl 2-picolinate | N-methoxy-N-methyl-2-picolinamide | Prevents over-addition, leading to a cleaner reaction and higher yield.[4] |
| Typical Yield | 40-60% | 75-90% | Elimination of the tertiary alcohol byproduct. |
| Key Byproduct | Tertiary alcohol from double addition | Minimal | Stabilized tetrahedral intermediate. |
| Workup | Neutral / Mildly Basic (NH₄Cl) | Acidic (HCl), then Basic | Acid is required to hydrolyze the Weinreb amide intermediate. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield synthesis experiments.
References
-
ResearchGate. (2025). Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. Available at: [Link][2]
-
ResearchGate. (n.d.). Practical and rapid construction of 2-pyridyl ketone library in continuous flow. Available at: [Link][7]
-
Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry, 89, 7148-7155. Available at: [Link][9]
-
MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available at: [Link][10]
-
Wikipedia. (n.d.). Kröhnke pyridine synthesis. Available at: [Link][11]
-
Leung, W. P., Weng, L. H., Kwok, W. H., Zhou, Z. Y., Zhang, Z. Y., & Mak, T. C. W. (1997). Synthesis and Crystal Structures of Lithium Complexes from the Metalation of 2-Picoline Derivatives. Organometallics, 16(22), 4828-4833. Available at: [Link][12]
-
Findlay, J. A., & Kwan, D. (1976). Reactions of 4-hydroxy-6-methyl-2-pyridone with aldehydes. Canadian Journal of Chemistry, 54(20), 3247-3252. Available at: [Link][13]
-
ACS Publications. (n.d.). An Integrated 12C/13C Exchange Platform for Accessing Isotopically-Labeled Ketones via Dual Catalytic C–C Bond-Functionalization. Available at: [Link][14]
-
Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines. Available at: [Link][15]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Available at: [Link][16]
-
ACS Publications. (n.d.). The Reaction of Iodine with Some Ketones in the Presence of Pyridine. Available at: [Link][17]
-
Organic Syntheses. (n.d.). 2-bromopyridine. Available at: [Link][18]
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Cenmed Enterprises. (n.d.). This compound. Available at: [Link][19]
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Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. Available at: [Link][8]
-
ResearchGate. (2012). Synthesis of the Pyridinyl Analogues of Dibenzylideneacetone (pyr-dba) via an Improved Claisen-Schmidt Condensation, Displaying Diverse Biological Activities as Curcumin Analogues. Available at: [Link][20]
-
Semantic Scholar. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Available at: [Link][21]
-
Synthonix. (n.d.). 2-Amino-4-bromopyridine: Your Gateway to Novel Pyridine Derivatives. Available at: [Link][22]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link][23]
-
Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method. Available at: [24]
-
Google Patents. (n.d.). CN104974082A - Preparation method of 2-methyl-4-bromopyridine. Available at: [25]
-
ResearchGate. (n.d.). Synthesis and Versatile Utilization of 2-Pyridyl and Pyrimidyl-Related Reagents. Available at: [Link][4]
-
PubMed. (n.d.). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Available at: [Link][26]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link][27]
-
Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine. Available at: [28]
-
Royal Society of Chemistry. (n.d.). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Available at: [Link][6]
-
HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Available at: [Link][3]
-
ResearchGate. (n.d.). Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1. Available at: [Link][29]
-
Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine. Available at: [30]
-
ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Available at: [Link][1]
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National Institutes of Health. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Available at: [Link][31]
-
PubMed. (n.d.). Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2O/EtOH. Available at: [Link][32]
-
Rouquet, G., Blakemore, D. C., & Ley, S. V. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(68), 9716-9719. Available at: [Link][33]
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Common side reactions in the synthesis of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this key intermediate. We will explore common side reactions, troubleshoot frequent issues, and provide optimized protocols based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic strategy for preparing this compound?
The most prevalent and generally successful approach involves the reaction of a pyridin-2-yl organometallic reagent with a suitable 2-(2-bromopyridin-4-yl)acetyl synthon. Specifically, the addition of 2-lithiopyridine (generated in situ from 2-bromopyridine and an organolithium base like n-BuLi) to 2-(2-bromopyridin-4-yl)acetonitrile is a common route. The reaction proceeds via an imine salt intermediate, which is then hydrolyzed during aqueous workup to yield the target ketone.[1][2] This method is often preferred over using acyl chlorides or esters due to the high reactivity of organolithium reagents, which can lead to double addition with those substrates.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a multifaceted issue that can stem from several sources. Here are the most critical areas to troubleshoot:
-
Reagent and Solvent Purity: Organometallic reactions are notoriously sensitive to moisture and protic impurities. Ensure all glassware is oven-dried, and solvents (like THF or diethyl ether) are anhydrous. The 2-bromopyridine and n-BuLi starting materials should be of high purity and titrated/validated before use.
-
Inefficient Lithiation: The formation of 2-lithiopyridine from 2-bromopyridine and n-BuLi is rapid but requires precise temperature control (typically ≤ -78 °C).[3] Insufficient cooling can lead to side reactions of the highly reactive n-BuLi.
-
Proton Abstraction: The methylene protons (CH₂) alpha to the nitrile group in your starting material are acidic. The 2-lithiopyridine can act as a base, deprotonating the acetonitrile derivative rather than acting as a nucleophile. This results in the recovery of starting material after workup. Using a less basic organometallic, like a Grignard reagent, could be an alternative, though its formation can be more challenging.[4]
-
Degradation During Workup or Purification: The final product may be sensitive to pH or prolonged heating. Ensure the aqueous workup is not overly acidic or basic, and consider purification methods that avoid high temperatures, such as flash chromatography with a carefully selected solvent system or crystallization.
Q3: My TLC and LC-MS analyses show several significant byproducts. What are the most likely impurities and how are they formed?
The formation of multiple byproducts is the most common challenge in this synthesis. Below is a summary of the most probable impurities.
| Impurity Structure | Probable Name | Mechanism of Formation |
| 1,1-bis(pyridin-2-yl)-2-(2-bromopyridin-4-yl)ethanol | After the initial formation of the imine anion intermediate, a second molecule of 2-lithiopyridine can add to the iminium carbon. This is more likely if the organolithium reagent is added too quickly or at a higher temperature. | |
| 1-(pyridin-2-yl)-2-(pyridin-4-yl)ethanone | This results from a halogen-metal exchange reaction. The highly reactive n-BuLi or the generated 2-lithiopyridine can react with the bromine atom on the other pyridine ring, replacing it with a proton during workup. | |
| 2,2'-Bipyridine | This forms from the oxidative coupling of two molecules of 2-lithiopyridine or via a Wurtz-type reaction between 2-lithiopyridine and unreacted 2-bromopyridine. | |
| 2-(2-Bromopyridin-4-yl)acetic acid | If the starting nitrile undergoes hydrolysis during workup or if it is impure, the corresponding carboxylic acid may be present.[5][6][7] |
Troubleshooting Guide: From Observation to Solution
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
| Observed Problem | Probable Cause(s) | Recommended Solution & Rationale |
| Low conversion of nitrile starting material | 1. Inactive n-BuLi or 2-lithiopyridine.2. Protic impurities quenching the organolithium.3. Alpha-deprotonation of the nitrile by 2-lithiopyridine. | 1. Titrate n-BuLi before use. Ensure the formation of 2-lithiopyridine is conducted at -78 °C.2. Use rigorously anhydrous solvents and reagents. Dry glassware in an oven (120 °C) overnight and cool under an inert atmosphere (N₂ or Ar).3. Employ inverse addition: Add the nitrile solution slowly to the pre-formed 2-lithiopyridine solution at -78 °C. This keeps the organolithium in excess locally, favoring nucleophilic addition over deprotonation. |
| Significant amount of tertiary alcohol byproduct observed | Over-addition of 2-lithiopyridine to the imine intermediate. | 1. Maintain strict 1:1 stoichiometry. Use precisely measured quantities of reactants.2. Ensure low temperature. Keep the reaction at -78 °C throughout the addition. Warmer temperatures increase the rate of the second addition.3. Quench the reaction promptly after the nitrile addition is complete by adding a saturated aqueous solution of ammonium chloride. |
| Presence of debrominated product in final mixture | Halogen-metal exchange at the C2 position of the bromopyridine ring. | 1. Use a Grignard reagent (e.g., 2-pyridylmagnesium bromide) instead of 2-lithiopyridine. Grignard reagents are less reactive and less prone to halogen-metal exchange.[4]2. Minimize excess organolithium reagent and ensure the reaction is kept at the lowest possible temperature. |
| Product decomposes during silica gel chromatography | The product is basic (contains two pyridine nitrogens) and may interact strongly or decompose on acidic silica gel. | 1. Neutralize the silica gel: Pre-treat the silica gel slurry with a small amount of triethylamine (~1% v/v in the eluent) before packing the column.2. Use an alternative stationary phase, such as neutral alumina.3. Attempt purification via crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to avoid chromatography altogether. |
Experimental Workflow & Side Reaction Pathways
To visualize the decision-making process during troubleshooting and the chemical pathways leading to impurities, refer to the diagrams below.
Caption: Troubleshooting decision tree for the synthesis.
Caption: Desired reaction pathway and key side reactions.
References
-
FINETECH INDUSTRY LIMITED. 2-(2-bromopyridin-4-yl)acetic acid | CAS: 183483-29-6. [Link]
-
AOBChem. 2-Bromopyridine-4-acetic acid. [Link]
-
PubChem. 2-(2-Bromopyridin-4-yl)acetic acid | C7H6BrNO2 | CID 29921601. [Link]
-
Wikipedia. 2-Bromopyridine. [Link]
-
Organic Syntheses. 2-bromopyridine. [Link]
-
Kim, S., & Kim, Y. J. (1986). Synthesis and Versatile Utilization of 2-Pyridyl and Pyrimidyl-Related Reagents. Synthesis, 1986(11), 869-873. [Link]
-
University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones. [Link]
-
Chemistry Steps. Reactions of Nitriles. [Link]
-
LibreTexts Chemistry. 6.6: Chemistry of Nitriles. [Link]
-
ResearchGate. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. [Link]
-
Goel, S., et al. (2015). The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. ResearchGate. [Link]
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- 5. 2-(2-bromopyridin-4-yl)acetic acid | CAS: 183483-29-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
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- 7. 2-(2-Bromopyridin-4-yl)acetic acid | C7H6BrNO2 | CID 29921601 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this key bipyridyl ketone intermediate. As specialists in heterocyclic chemistry, we understand that the purification of pyridine-containing molecules presents unique challenges. The basicity of the nitrogen atoms can lead to problematic interactions with standard purification media, while the compound's stability and potential impurities require careful consideration.
This guide moves beyond simple protocols to provide a deeper understanding of the underlying principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Troubleshooting Guide: Addressing Common Purification Issues
This section is structured in a question-and-answer format to directly address the most common and critical issues encountered during the purification of this compound.
Issue 1: Severe Peak Tailing and Poor Resolution in Silica Gel Chromatography
Question: I'm attempting to purify my crude product using standard silica gel column chromatography, but I'm observing significant peak tailing and my compound is co-eluting with impurities. What is causing this and how can I achieve sharp, well-resolved peaks?
Answer: This is the most frequently reported issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1]
-
Root Cause Analysis: The primary cause is an acid-base interaction between the basic nitrogen atoms in your bipyridyl ketone and the acidic residual silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1] This strong, non-specific binding creates a secondary retention mechanism, leading to a "smearing" or "tailing" effect where the back end of the peak is much broader than the front.[1] Other factors can include column overload or using a sample solvent that is too strong.[1]
-
Strategic Solutions: A systematic approach is required to mitigate these interactions and improve peak shape.
-
Mobile Phase Modification (Competing Base): The most common and effective solution is to add a small amount of a competing base to your mobile phase (eluent). Triethylamine (TEA) is the standard choice. The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound, which then elutes based primarily on polarity.
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives. For reverse-phase applications, modern end-capped C18 columns have fewer free silanol groups and show improved performance.[1]
-
Silica Gel Neutralization: You can pre-treat your silica gel to neutralize the acidic sites before packing the column.
-
Workflow: Troubleshooting Poor Chromatographic Performance
Caption: A logical workflow for systematically improving chromatographic resolution.
Issue 2: The Product "Oils Out" or Fails to Crystallize
Question: After column chromatography, I obtained my product as a thick oil. My attempts to recrystallize it have failed; it either remains an oil or crashes out as an amorphous solid. How can I induce proper crystallization?
Answer: This is a common frustration when trace impurities are present or when the right crystallization conditions have not been identified. The goal of recrystallization is to dissolve the impure solid in a hot solvent and have it reform as pure crystals upon cooling, leaving impurities behind in the "mother liquor".[2][3]
-
Root Cause Analysis:
-
Purity: Even small amounts of impurities can act as "crystal growth inhibitors," preventing the formation of a well-ordered crystal lattice.
-
Solvent Choice: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2][3] If the compound is too soluble at room temperature, you won't get good recovery. If it's not soluble enough when hot, the technique won't work.
-
Supersaturation & Cooling Rate: Cooling the solution too quickly can cause the compound to crash out of solution as an amorphous solid or oil, rather than forming ordered crystals.
-
-
Strategic Solutions:
-
Ensure High Purity: Before attempting crystallization, ensure the material is as pure as possible via chromatography. An NMR or LC-MS of the oil can confirm its identity and give clues about the nature of any remaining impurities.
-
Systematic Solvent Screening: Test a range of solvents and solvent pairs. A good starting point is to test solubility in solvents of varying polarity.
-
| Solvent System | Typical Application / Rationale |
| Ethanol / Water | A polar combination. Dissolve in hot ethanol, then add hot water dropwise until turbidity appears. Reheat to clarify and cool slowly. |
| Hexanes / Ethyl Acetate | A versatile non-polar/polar mixture. Good for moderately polar compounds. Dissolve in a minimal amount of hot ethyl acetate and add hot hexanes until cloudy.[4] |
| Dichloromethane / Hexanes | Similar to Hex/EA but with a more volatile co-solvent. |
| Toluene | Aromatic compounds often crystallize well from toluene due to π-stacking interactions.[4] |
Issue 3: Product is Yellow/Brown Despite Apparent Purity by NMR
Question: My final product has a persistent yellow or brown color, but the ¹H NMR spectrum looks clean. What is the source of this color and is it a concern?
Answer: A common observation for aromatic nitrogen heterocycles. This coloration is typically due to trace amounts of highly conjugated, chromophoric impurities, often arising from oxidation or degradation.[5][6] While they may be present in quantities too small to be detected by routine NMR, they can be problematic for applications requiring high purity, such as catalyst development or pharmaceutical screening.
-
Root Cause Analysis: Pyridine derivatives can be susceptible to oxidation, especially when exposed to air and light over time.[5][7] The synthesis itself may generate minor, highly colored byproducts.
-
Strategic Solutions:
-
Decolorization with Activated Charcoal: This is the most common method. During recrystallization, after the compound is fully dissolved in the hot solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal. Swirl the hot mixture for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the charcoal, then allow the clear filtrate to cool and crystallize. Caution: Activated charcoal can also adsorb your product, so use it sparingly to avoid significant yield loss.[6]
-
Thorough Chromatography: A well-optimized column chromatography run, perhaps using a very shallow gradient, can often separate these colored impurities from the main product band.
-
Frequently Asked Questions (FAQs)
Q1: Which purification technique should I try first, column chromatography or recrystallization?
For the initial purification of a crude reaction mixture, column chromatography is almost always the recommended first step. It is a much more powerful technique for separating a target compound from multiple impurities, unreacted starting materials, and byproducts.[6] Recrystallization is best employed as a final polishing step on an already relatively pure solid (>90-95%) to remove minor impurities and obtain high-quality crystalline material.[6]
Q2: What are the likely impurities from the synthesis of this compound?
Common impurities include unreacted starting materials such as 2-bromopyridine or a derivative of 2-picoline, as well as potential side-products from self-condensation or other reaction pathways. The specific impurities will depend heavily on the synthetic route used.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
If you suspect your compound is unstable on acidic silica, you should perform a 2D TLC analysis.
-
Experimental Protocol: 2D TLC for Stability Check
-
Spot your crude mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen eluent system.
-
Remove the plate and dry it completely.
-
Rotate the plate 90 degrees counter-clockwise, so the initial lane of spots is now at the bottom.
-
Develop the plate again in the same solvent system.
-
Analysis: If the compound is stable, all spots will appear along the diagonal. Any spots that appear off the diagonal represent products that have decomposed on the silica plate.[1]
-
If decomposition is confirmed, you must switch to a more inert stationary phase like neutral alumina or consider alternative purification methods like recrystallization or preparative HPLC with a pH-stable column.[1][8]
Q4: How should I properly store the purified this compound?
Like many pyridine derivatives, the compound can be sensitive to light and air.[5][7] To ensure long-term stability, store the purified solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place such as a refrigerator or a desiccator.[6]
Validated Purification Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Modification
This protocol is designed to purify the crude product, addressing the common issue of peak tailing.
-
Solvent System Selection (TLC):
-
Prepare several test eluents, typically mixtures of hexanes and ethyl acetate (e.g., 7:3, 1:1, 3:7 Hex:EtOAc).
-
To each test eluent, add 0.5% to 1% triethylamine (TEA) by volume.
-
Run TLC plates of your crude material in these modified eluents to find a system that gives your product an Rf value of ~0.25-0.35 and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 8:2 Hex:EtOAc + 1% TEA).
-
Pour the slurry into a column and allow it to pack under positive pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin running the column with the initial, less polar eluent.
-
Collect fractions and monitor them by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent using a rotary evaporator. Note: The triethylamine is volatile and will be removed along with the eluent.
-
Protocol 2: Purification by Two-Solvent Recrystallization
This protocol is ideal for a final purification step of material that is already >90% pure.
-
Solvent Selection:
-
Based on prior screening, select a solvent pair (e.g., Ethyl Acetate/Hexanes). Your compound should be soluble in the "good" solvent (EtOAc) and insoluble in the "poor" solvent (Hexanes).[9]
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask with a stir bar.
-
Add the "good" solvent (EtOAc) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.[9]
-
-
Induce Saturation:
-
While the solution is still hot, add the "poor" solvent (Hexanes) dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.
-
Add a few more drops of the "good" solvent (EtOAc) until the solution becomes clear again.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold "poor" solvent (Hexanes) to remove any residual mother liquor.
-
Allow the crystals to dry under vacuum on the filter for several minutes, then transfer them to a watch glass to air dry or place them in a vacuum desiccator.
-
Decision-Making for Purification Strategy
Caption: A decision tree for selecting the appropriate purification strategy.
References
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
- Overcoming challenges in the purification of pyridine compounds. Benchchem.
- 2-Bromopyridine Safety Data Sheet. Jubilant Ingrevia Limited.
- Technical Support Center: Purification of Pyridin-4-ol Derivatives. Benchchem.
- Technical Support Center: Purification of 4,4'-diamino-2,2'-bipyridine. Benchchem.
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
-
Recrystallization. Professor Dave Explains. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Recrystallization. MIT Digital Lab Techniques Manual. Available at: [Link]
Sources
Technical Support Center: Optimizing Cross-Coupling Reactions with 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is structured to provide in-depth, field-proven insights for optimizing palladium-catalyzed cross-coupling reactions with the challenging substrate, 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone. This molecule's unique structure, featuring two pyridine rings and a ketone moiety, presents specific hurdles that require careful consideration of reaction parameters.
This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, reproducible results.
Section 1: Understanding the Substrate - Key Challenges
Before diving into troubleshooting, it's crucial to understand the inherent challenges posed by this compound:
-
Catalyst Poisoning: The lone pairs of electrons on the two pyridine nitrogen atoms can coordinate strongly to the palladium center.[1][2] This coordination can inhibit the catalyst's activity, preventing it from participating in the catalytic cycle and leading to low or no conversion.[3][4]
-
Competing Reaction Pathways: The presence of a ketone functional group introduces the possibility of side reactions, such as aldol condensation or other base-mediated transformations, especially under high temperatures or with strongly basic conditions.[5][6][7][8]
-
Product Inhibition: The bipyridyl product formed can also act as a ligand, potentially sequestering the palladium catalyst and slowing down the reaction as product concentration increases.
Section 2: Troubleshooting Guide & FAQs (Question & Answer Format)
This section is designed to directly address common issues encountered during cross-coupling reactions with this substrate.
Issue 1: Low to No Conversion of Starting Material
Question: My reaction shows a significant amount of unreacted this compound, even after extended reaction times. What are the likely causes and how can I fix it?
Answer: This is one of the most common problems and often points to issues with catalyst activity or reaction setup.
A. Catalyst Deactivation/Poisoning:
-
Root Cause: The pyridine nitrogens are likely poisoning your palladium catalyst.[1][2] Standard ligands like triphenylphosphine (PPh₃) may not be sufficient to prevent this.
-
Solutions:
-
Switch to Bulky, Electron-Rich Ligands: Employ specialized ligands designed for heteroaromatic substrates. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[9] These ligands are sterically demanding and electron-donating, which promotes the desired oxidative addition and reductive elimination steps while discouraging catalyst poisoning.[10]
-
Use Pre-formed Catalysts: Buchwald G3 or G4 precatalysts are often more robust and generate the active Pd(0) species more reliably in situ, which can be beneficial for challenging substrates.[11][12]
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial deactivation, though this is not ideal for process chemistry.
-
B. Inadequate Degassing:
-
Root Cause: Oxygen is detrimental to the active Pd(0) catalyst, oxidizing it to an inactive Pd(II) state.[9][13] It can also promote unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions.[12]
-
Solutions:
-
Proper Degassing Technique: Ensure all solvents are rigorously degassed before use. The freeze-pump-thaw method (three cycles) is superior to sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes, although sparging is often sufficient.[14]
-
Inert Atmosphere: The reaction must be set up and run under a positive pressure of an inert gas.[13] Use Schlenk techniques or a glovebox for the best results.[11][12][15]
-
C. Insufficient Reaction Temperature:
-
Root Cause: The oxidative addition of the C-Br bond to the palladium center is often the rate-limiting step and requires thermal energy.[16][17][18] 2-Bromopyridines can be less reactive than their simple aryl bromide counterparts.
-
Solution: Cautiously increase the reaction temperature in increments of 10-20 °C. Typical temperatures for these couplings range from 80-120 °C.[9] Monitor for potential degradation of starting materials or products at higher temperatures.
Issue 2: Significant Formation of Side Products
Question: My reaction is consuming the starting material, but I'm getting a complex mixture of products, including debrominated starting material and/or homocoupled products. What's going wrong?
Answer: Side product formation indicates that undesired reaction pathways are competing with your desired cross-coupling.
A. Debromination (Hydrodehalogenation):
-
Root Cause: This occurs when the aryl-palladium intermediate reacts with a hydrogen source in the reaction mixture instead of the coupling partner. Potential hydrogen sources include water, alcohols (if used as solvent), or even certain amine bases.[10]
-
Solutions:
-
Use Anhydrous Solvents: Thoroughly dry all solvents before use.
-
Screen Your Base: Some bases are more prone to facilitating this side reaction. If using an amine base like triethylamine, consider switching to an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ for Suzuki couplings.[9]
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different bulky phosphine ligands is advisable.
-
B. Homocoupling of Boronic Acid (Suzuki Reaction):
-
Root Cause: This side reaction is primarily caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.[12]
-
Solution: The most effective solution is rigorous deoxygenation of the reaction mixture and maintaining a strict inert atmosphere throughout the experiment.[9][12]
C. Homo-coupling of the Alkyne (Sonogashira Reaction):
-
Root Cause: This side reaction, known as Glaser coupling, is a common issue in Sonogashira reactions and is promoted by the copper(I) co-catalyst in the presence of oxygen.[19]
-
Solutions:
-
Strictly Anaerobic Conditions: As with boronic acid homocoupling, the exclusion of oxygen is critical.[19]
-
Copper-Free Conditions: Several modern protocols for Sonogashira coupling have been developed that do not require a copper co-catalyst, thereby eliminating this side reaction. These often rely on highly active palladium/phosphine or palladium/NHC catalyst systems.
-
Issue 3: Reaction Stalls or is Sluggish
Question: My reaction starts, but seems to stop before reaching full conversion. What can I do to drive it to completion?
Answer: A stalled reaction often points to catalyst lifetime issues or an unfavorable equilibrium.
A. Insufficient Base Strength or Solubility (Suzuki Coupling):
-
Root Cause: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[9] If the base is too weak or not soluble in the reaction medium, this step can be slow or inefficient.
-
Solutions:
-
Base Screening: A common troubleshooting step is to screen different bases. K₃PO₄ and Cs₂CO₃ are stronger bases than Na₂CO₃ and are often more effective for challenging substrates.[9]
-
Solvent System: For Suzuki couplings, a mixture of an organic solvent (like dioxane, THF, or DMF) with a small amount of water can improve the solubility of the inorganic base and facilitate the reaction.[10]
-
B. Poor Ligand Choice:
-
Root Cause: The ligand not only protects the palladium center but also modulates its reactivity. A suboptimal ligand can lead to a slow rate of reductive elimination, the final step that releases the product and regenerates the active catalyst.[20][21][22][23]
-
Solution: As mentioned previously, screening a panel of bulky, electron-rich biarylphosphine ligands is a high-impact strategy. The subtle steric and electronic differences between ligands like XPhos, SPhos, and RuPhos can have a dramatic effect on reaction rate and yield.[9]
Section 3: Recommended Starting Protocols & Optimization Tables
The following are generalized starting points for optimizing Suzuki, Heck, and Sonogashira couplings with this compound. Note: These are starting points and will likely require optimization.
General Experimental Protocol (Suzuki-Miyaura Coupling Example)
-
Reaction Setup: To a dry Schlenk tube or reaction vial, add this compound (1.0 eq.), the desired boronic acid or ester (1.2–1.5 eq.), and the selected base (2.0–3.0 eq.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[12]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent(s) via syringe.
-
Catalyst Addition: Add the palladium precatalyst and, if separate, the ligand.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Suzuki Coupling - Parameter Optimization Guide
| Parameter | Recommended Starting Conditions | Optimization Strategy | Rationale |
| Pd Source | XPhos Pd G3 (1-2 mol%) | Screen other Buchwald precatalysts (e.g., SPhos Pd G4) or use a Pd(0) source like Pd₂(dba)₃. | Precatalysts offer reliability.[11][12] Different generations have varied activity profiles. |
| Ligand | XPhos (1.1-1.2 eq. to Pd) | Screen SPhos, RuPhos. | Bulky, electron-rich ligands are essential to prevent catalyst poisoning and promote efficient catalysis with heteroaromatic substrates.[9][24] |
| Base | K₃PO₄ (2-3 eq.) | Screen Cs₂CO₃, K₂CO₃. | A strong base is often required to facilitate the transmetalation step with less reactive substrates.[9] |
| Solvent | 1,4-Dioxane/H₂O (10:1) | Try THF/H₂O, Toluene/H₂O, or DMF. | The solvent affects the solubility of reagents and the reaction rate. Water often accelerates the reaction.[10] |
| Temperature | 100 °C | 80-120 °C | Higher temperatures can overcome the activation barrier for oxidative addition but may lead to decomposition. |
Table 2: Heck Coupling - Parameter Optimization Guide
| Parameter | Recommended Starting Conditions | Optimization Strategy | Rationale |
| Pd Source | Pd(OAc)₂ (2-5 mol%) | Try PdCl₂(PPh₃)₂, Pd₂(dba)₃. | Pd(OAc)₂ is a common and effective precatalyst for Heck reactions.[25] |
| Ligand | P(o-tol)₃ (2 eq. to Pd) | Screen other phosphines (e.g., P(t-Bu)₃) or NHC ligands. | The ligand influences regioselectivity and catalyst stability.[20][26] |
| Base | Et₃N (2-3 eq.) | Screen K₂CO₃, NaOAc. | An organic base often acts as both a base and a scavenger for the HBr generated.[25] |
| Solvent | DMF or NMP | Try Dioxane, Toluene. | High-boiling polar aprotic solvents are typically used to ensure solubility and allow for higher reaction temperatures.[27] |
| Temperature | 110 °C | 100-140 °C | Heck reactions often require higher temperatures to proceed efficiently.[27] |
Table 3: Sonogashira Coupling - Parameter Optimization Guide
| Parameter | Recommended Starting Conditions | Optimization Strategy | Rationale |
| Pd Source | PdCl₂(PPh₃)₂ (1-3 mol%) | Try Pd(PPh₃)₄. | These are standard, reliable catalysts for Sonogashira couplings.[19][28] |
| Co-catalyst | CuI (2-5 mol%) | Consider copper-free conditions with a more active Pd/ligand system. | Copper(I) facilitates the reaction but can cause alkyne homocoupling.[19][29] |
| Base | Et₃N or DIPEA | Try Piperidine. | The amine base is crucial and can also serve as the solvent.[19][30][31] |
| Solvent | THF or DMF | Use the amine base as the solvent. | The choice of solvent depends on the solubility of the starting materials. |
| Temperature | 60 °C | Room Temperature to 80 °C | Sonogashira couplings can often be run at milder temperatures than Suzuki or Heck reactions. |
Section 4: Mechanistic Insights & Visualizations
Understanding the fundamental steps of the catalytic cycle is key to effective troubleshooting.
General Palladium Cross-Coupling Cycle
The catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key steps:
-
Oxidative Addition: The aryl bromide adds to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-determining step.[18][32][33]
-
Transmetalation (for Suzuki/Sonogashira) or Migratory Insertion (for Heck): The second coupling partner is delivered to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[22][34]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Troubleshooting Flowchart
When a reaction fails, a systematic approach is essential. Use this flowchart to guide your troubleshooting process.
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-coupling reactions with esters, aldehydes, and alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective intermolecular aldehyde-ketone cross-coupling through an enzymatic carboligation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. oxidative addition and palladium coupling [employees.csbsju.edu]
- 19. benchchem.com [benchchem.com]
- 20. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. macmillan.princeton.edu [macmillan.princeton.edu]
- 24. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 25. Heck reaction - Wikipedia [en.wikipedia.org]
- 26. scite.ai [scite.ai]
- 27. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 29. jmcct.com [jmcct.com]
- 30. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 31. researchgate.net [researchgate.net]
- 32. web.uvic.ca [web.uvic.ca]
- 33. youtube.com [youtube.com]
- 34. youtube.com [youtube.com]
Technical Support Center: A Troubleshooting Guide for the NMR Analysis of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the NMR analysis of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone. This resource is designed for researchers, chemists, and drug development professionals who rely on high-quality NMR data for structural verification, purity assessment, and reaction monitoring. This guide provides in-depth, experience-driven answers to common challenges encountered during the analysis of this specific heteroaromatic ketone.
Introduction
This compound is a bifunctional molecule featuring two distinct pyridine rings connected by a keto-methylene bridge. Its structural complexity, with the presence of electronegative nitrogen atoms, a bromine substituent, and a flexible linker, presents unique challenges for NMR analysis. Issues such as signal broadening, chemical shift variability, and signal overlap are common. This guide follows a logical, question-and-answer format to directly address these potential problems, providing not just solutions but also the underlying scientific reasoning to empower your analytical process.
Section 1: Sample Preparation and Common Setup Issues
Proper sample preparation is the foundation of a high-quality NMR spectrum.[1] Errors at this stage are the most common source of poor data.
Q1: What is the optimal solvent and concentration for analyzing this compound?
Answer: The choice of solvent is critical as it can significantly influence chemical shifts, particularly for pyridine-containing compounds due to solvent-analyte interactions.[2][3][4]
-
Recommended Solvent: Deuterated chloroform (CDCl₃) is the most common and effective starting solvent for this molecule. It is a relatively non-polar solvent that typically provides good signal dispersion.
-
Alternative Solvents: If your compound exhibits poor solubility or if key signals overlap with the residual solvent peak in CDCl₃, consider using acetone-d₆ or benzene-d₆.[5] Benzene-d₆ is particularly useful as its aromatic nature can induce significant changes in the chemical shifts of the analyte's protons, often resolving overlapping signals.[5]
-
Concentration:
Overly concentrated samples can lead to broadened lines and difficulty in shimming the magnet, while overly dilute samples will result in a poor signal-to-noise ratio.[6]
Q2: My sample has undissolved solids. How does this affect my spectrum and what should I do?
Answer: The presence of suspended solid particles in your NMR tube is highly detrimental to spectral quality. These particles disrupt the magnetic field homogeneity, leading to severe line broadening, poor resolution, and distorted peak shapes that cannot be corrected by shimming.[8]
Protocol 1: Filtration for High-Resolution NMR Samples
-
Initial Dissolution: Dissolve your sample (e.g., 10 mg for ¹H NMR) in approximately 1 mL of the chosen deuterated solvent in a small, clean vial.
-
Prepare the Filter Pipette: Take a clean Pasteur pipette and tightly pack a small plug of glass wool or a piece of Kimwipe into the narrow tip.[9] This will act as a filter.
-
Filtration: Carefully draw the solution from the vial into the filter pipette.
-
Transfer to NMR Tube: Gently transfer the filtered solution from the pipette into a clean, dry NMR tube. Ensure the final sample height is adequate for the spectrometer (typically 4-5 cm).[6][9]
-
Cap and Invert: Cap the NMR tube and gently invert it a few times to ensure the solution is homogeneous. Visually inspect the sample against a light source to confirm no particulate matter remains.
Q3: My ¹H NMR spectrum is obscured by a large water peak. How can I mitigate this?
Answer: Water is a common contaminant in NMR solvents, which are often hygroscopic.[5] A large water signal can obscure analyte peaks, particularly in the 1.5-4.7 ppm region depending on the solvent and temperature.
Solutions:
-
Use High-Quality Solvents: Purchase NMR solvents in small sealed ampoules or bottles with septa to minimize exposure to atmospheric moisture.
-
Dry the Sample: If your compound is stable, ensure it is thoroughly dried under high vacuum before preparing the NMR sample.
-
Use Molecular Sieves: Store deuterated solvents over activated molecular sieves to remove residual water.[9] However, be aware that sieves can be slightly acidic.
-
Solvent Suppression: Modern NMR spectrometers have pulse sequences designed to suppress the water signal. Consult your instrument manager about using techniques like presaturation or WATERGATE.
Section 2: Troubleshooting ¹H NMR Spectral Interpretation
The unique electronic environment of the two pyridine rings and the connecting bridge requires careful analysis.
Q4: Why are the aromatic signals in my spectrum broad and poorly resolved?
Answer: Peak broadening in nitrogen-containing heterocycles like pyridine is a frequently encountered issue with several potential causes.
-
Quadrupolar Broadening: The ¹⁴N nucleus (the most abundant nitrogen isotope) has a nuclear spin I=1 and possesses a quadrupole moment. This allows for rapid relaxation, which can broaden the signals of adjacent protons (especially those in the alpha positions, i.e., next to the nitrogen).[10]
-
Intermediate Exchange Phenomena: If your sample contains rotamers or is undergoing a chemical exchange process (like protonation/deprotonation) on a timescale similar to the NMR experiment, the resulting peaks can be significantly broadened. For molecules capable of hydrogen bonding, self-aggregation can lead to such effects.[11][12]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) from glassware or reagents can cause severe line broadening.[1]
-
Poor Shimming/High Concentration: As mentioned, an inhomogeneous magnetic field (poor shimming) or an overly concentrated, viscous sample will degrade resolution.[5][6]
Below is a workflow to diagnose the cause of peak broadening.
Caption: Troubleshooting workflow for broad NMR signals.
Q5: How can I definitively assign the protons on the 2-bromopyridin-4-yl and the pyridin-2-yl rings?
Answer: Distinguishing between the seven aromatic protons requires a systematic approach, leveraging chemical shifts, coupling constants, and potentially 2D NMR.
-
Chemical Shift Prediction:
-
Pyridin-2-yl Ring: Protons alpha to the nitrogen (position 6') are the most deshielded and appear furthest downfield (typically δ > 8.5 ppm).[13] The other protons will be in the typical aromatic region.
-
2-Bromopyridin-4-yl Ring: The bromine atom is electron-withdrawing and will deshield adjacent protons. The proton at position 3 will likely be a singlet or a narrow doublet, while the proton at position 5 will be a doublet of doublets. The proton at position 6 will also be a doublet.
-
-
Coupling Constants (J-values): The magnitude of the J-coupling provides direct evidence of connectivity.[10][14] Use the values in Table 2 to predict and confirm assignments. For instance, a large ortho coupling (~7-8 Hz) will confirm two protons are adjacent on the ring.
-
2D COSY (Correlation Spectroscopy): This is the most reliable method. A COSY experiment will show cross-peaks between protons that are spin-coupled.[13] You will see correlations between H-3'/H-4'/H-5'/H-6' on the pyridin-2-yl ring and between H-3/H-5/H-6 on the 2-bromopyridin-4-yl ring, confirming the assignments within each spin system.
Q6: I see extra peaks that don't belong to my compound. What are the likely sources?
Answer: Extraneous peaks usually originate from residual solvents used during the reaction or purification, or from common synthetic impurities.
-
Common Solvents: Check the chemical shifts against a standard solvent impurity table (see Table 3).[15] Dichloromethane, ethyl acetate, hexanes, and acetone are very common.
-
Synthetic Impurities:
-
Starting Materials: Unreacted 2-aminopyridine or other precursors may be present.[16][17]
-
Side Products: Depending on the synthetic route, side-products from incomplete reactions or alternative reaction pathways could be present.[18][19] Review your synthetic scheme to anticipate potential impurities.
-
Grease: A broad, ill-defined peak around 0.5-1.5 ppm can sometimes be due to silicone grease from glassware joints.
-
Section 3: Interpreting Key Structural Features
Q7: How should the methylene bridge protons (-CH₂-) appear in the ¹H NMR spectrum?
Answer: The two protons of the methylene bridge are diastereotopic due to the chiral center not being present but the molecule being prochiral. However, in most achiral solvents, they are expected to appear as a sharp singlet . Their chemical shift is influenced by the two adjacent electron-withdrawing groups (the carbonyl and the 4-pyridyl ring) and should appear in the range of δ 4.0-4.5 ppm . If there is restricted rotation around the C-C bonds, or if the sample is analyzed in a chiral solvent, these protons could potentially appear as a pair of doublets (an AB quartet).
Q8: What are the expected ¹³C chemical shifts, and why might the carbonyl signal be weak or missing?
Answer: The ¹³C spectrum provides direct information about the carbon skeleton.[7]
-
Expected Shifts: See Table 1 for predicted chemical shifts. The carbonyl carbon (C=O) will be the most downfield signal, typically >190 ppm.[20] The carbon attached to bromine (C-2) will also be significantly shifted.
-
Weak Carbonyl Signal: The carbonyl carbon is a quaternary carbon (no attached protons) and therefore does not benefit from the Nuclear Overhauser Effect (NOE) that enhances the signal of protonated carbons. Furthermore, quaternary carbons often have long relaxation times (T₁). This combination can make their signals significantly less intense, and sometimes difficult to observe in spectra acquired with a short relaxation delay. To reliably observe the carbonyl signal, increase the relaxation delay (d1) in your acquisition parameters to 5-10 seconds.
Section 4: Data Tables and Protocols
| Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ | |
| Assignment | Predicted ¹H Shift (ppm) |
| Pyridin-2-yl Ring | |
| H-3' | ~7.5-7.7 |
| H-4' | ~7.8-8.0 |
| H-5' | ~7.4-7.6 |
| H-6' | ~8.6-8.8 |
| C-2' (ipso to C=O) | - |
| Keto-Methylene Bridge | |
| -CH₂- | ~4.2-4.5 (singlet) |
| C=O | - |
| 2-Bromopyridin-4-yl Ring | |
| H-3 | ~7.3-7.5 |
| H-5 | ~7.1-7.3 |
| H-6 | ~8.3-8.5 |
| C-2 (ipso to Br) | - |
| C-4 (ipso to CH₂) | - |
| Note: These are estimated values based on data for similar structures and substituent effects. Actual values may vary. |
| Table 2: Typical Proton-Proton Coupling Constants in Pyridine Rings | |
| Coupling Type | Typical J-value (Hz) |
| ³J (ortho) | 4.0 - 8.0 Hz |
| ⁴J (meta) | 1.0 - 3.0 Hz |
| ⁵J (para) | 0.0 - 1.0 Hz |
| Table 3: Chemical Shifts of Common Laboratory Solvents in CDCl₃ | | | :--- | :--- | :--- | | Solvent | ¹H Shift (ppm) | ¹³C Shift (ppm) | | Acetone | 2.17 | 206.7, 30.6 | | Dichloromethane | 5.30 | 54.0 | | Ethyl Acetate | 2.05 (s), 4.12 (q), 1.26 (t) | 171.1, 60.3, 21.4, 14.2 | | Hexane | 1.25, 0.88 | 31.5, 22.7, 14.1 | | Toluene | 7.27-7.17, 2.36 | 137.9, 129.2, 128.3, 125.4, 21.4 | | Water | ~1.56 (variable) | - | Source: Adapted from Gottlieb, H. E., et al. (1997).[15]
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- The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. (n.d.). Taylor & Francis Online.
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- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.
- Kirk, D. N., & Shaw, P. M. (1975). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, (15), 1610-1614.
- NMR Sample Preparation: The Complete Guide. (n.d.).
- The Analysis of Nuclear Magnetic Resonance Spectra: III. Pyridine and Deuterated Pyridines. (n.d.). Canadian Science Publishing.
- 2-Bromopyridine(109-04-6) 13C NMR spectrum. (n.d.). ChemicalBook.
- Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.
- 8.
- NMR Sample Preparation. (n.d.).
- Demarco, P. V., Farkas, E., Doddrell, D., Mylari, B. L., & Wenkert, E. (1968). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society, 90(20), 5480-5486.
- 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
- Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry.
- NMR Sample Preparation. (n.d.). University of Minnesota Twin Cities, College of Science and Engineering.
- Supporting Information for manuscript. (n.d.). The Royal Society of Chemistry.
- 2-Bromopyridine(109-04-6) 1H NMR spectrum. (n.d.). ChemicalBook.
- 2-(2-BROMO-PYRIDIN-4-YL)-1-PYRIDIN-2-YL-ETHANONE | 446852-65-9. (n.d.). ChemicalBook.
- Application Notes and Protocols for the Use of Pyridine-2,6-d2 as an NMR Solvent. (n.d.). BenchChem.
- This compound (C007B-521056). (n.d.). Cenmed Enterprises.
- 2-bromopyridine. (n.d.). Organic Syntheses Procedure.
- 2-(2-Bromopyridin-4-yl)-1-(6-methylpyridin-2-yl)ethanone | 446880-80-4. (n.d.). BLDpharm.
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Supporting Information for Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. (n.d.). Google Scholar.
- 13C NMR spectroscopy • Chemical shift. (n.d.). Google Scholar.
- Synthesis of 2,4-dibromopyridine and 4,4'-dibromo-2,2'-bipyridine. Efficient usage in selective bromine-substitution under Pd-catalyzed reactions. (2007). Semantic Scholar.
- 1-(2-Bromopyridin-4-yl)-2,2,2-trifluoroethanone | 1060811-54-2. (n.d.). BLDpharm.
- A guide to 13C NMR chemical shift values. (2015). Compound Interest.
- CN104402805A - 2-bromopyridine synthesis method. (n.d.).
- 1-(2-Bromopyridin-4-yl)ethanone hydrobromide | 918142-93-5. (n.d.). BLDpharm.
- NMR Peak Broadening. (2023). Reddit.
- How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? (2013).
- How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm? (2024).
- 1-(2-Bromopyridin-4-yl)ethan-1-one. (n.d.). PubChem.
- 4-Bromopyridine(1120-87-2) 1H NMR spectrum. (n.d.). ChemicalBook.
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Preventing decomposition of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone during storage
Welcome to the technical support center for 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. Our goal is to provide you with the necessary information to prevent decomposition and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the stability of this compound.
Q1: My previously off-white solid has turned yellow/brown. What is happening?
A1: A color change to yellow or brown is a primary indicator of decomposition.[1][2] This is often due to the release of hydrogen bromide (HBr), which can catalyze further degradation of the compound.[2] The discoloration arises from the formation of impurities and potential polymerization products.
Q2: What are the primary causes of decomposition for this compound?
A2: The decomposition of this compound is typically initiated by one or more of the following factors:
-
Elevated Temperatures: This compound is thermally sensitive, and heat can accelerate decomposition pathways.[3]
-
Exposure to Light: Both the pyridine and α-bromoketone moieties are susceptible to photodegradation.[2][4][5] UV irradiation can lead to the formation of various degradation products.[6]
-
Moisture/Humidity: The presence of water can lead to hydrolysis of the α-bromoketone and potentially the bromopyridine components.[1][7][8]
-
Atmospheric Oxygen: Oxidative degradation can occur, particularly in the presence of light and/or heat.
Q3: What are the ideal short-term and long-term storage conditions?
A3: To maintain the integrity of the compound, adhere to the following storage protocols:
| Storage Duration | Temperature | Atmosphere | Light Conditions | Container |
| Short-Term (< 1 month) | 2-8°C (Refrigerated) | Inert Gas (Argon or Nitrogen) | Amber Vial/Dark | Tightly Sealed |
| Long-Term (> 1 month) | -20°C (Frozen) | Inert Gas (Argon or Nitrogen) | Amber Vial/Dark | Tightly Sealed with Paraffin Film |
These conditions are based on general best practices for storing thermally and photolytically sensitive α-bromoketones and bromopyridines.[1][2][3][9]
Q4: Is this compound hazardous? What safety precautions are necessary?
A4: Yes, due to the α-bromoketone functional group, this compound should be treated as a potential lachrymator (eye irritant) and skin irritant.[1] Always handle it in a well-ventilated chemical fume hood.[10] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[10]
Troubleshooting Guide
This section provides a more in-depth look at potential issues and their solutions.
Issue 1: Rapid Decomposition Despite Refrigerated Storage
Symptoms:
-
Significant color change within days or weeks of refrigeration.
-
Inconsistent analytical results (NMR, LC-MS) from the same batch.
-
Acrid odor upon opening the container, indicative of HBr release.[1]
Root Cause Analysis and Solutions:
The likely culprits are exposure to moisture and/or air, even at reduced temperatures.
Caption: Troubleshooting workflow for rapid decomposition.
Detailed Protocol for Inert Atmosphere Storage:
-
Place the required amount of this compound in a suitable amber glass vial.
-
Insert a needle connected to a vacuum line and another needle connected to an inert gas (Argon or Nitrogen) line through a rubber septum sealing the vial.
-
Gently pull a vacuum for 1-2 minutes to remove the air.
-
Switch to the inert gas line and allow the vial to fill.
-
Repeat this vacuum-backfill cycle 3-5 times.
-
After the final backfill, remove the needles and quickly seal the vial cap. For long-term storage, wrap the cap with Paraffin film.
Issue 2: Inconsistent Reaction Yields
Symptoms:
-
Lower than expected yields in reactions where the compound is a starting material.
-
Formation of unexpected byproducts.
Root Cause Analysis and Solutions:
This often points to the use of partially decomposed starting material. The presence of HBr and other degradation products can interfere with many chemical reactions.
Preventative Measures and Purity Assessment:
Before use, it is crucial to assess the purity of your this compound, especially if it has been in storage for some time.
Recommended Analytical Methods:
| Analytical Technique | Purpose | Expected Observations for Pure Compound | Signs of Degradation |
| ¹H NMR | Structural Integrity & Purity | Clean spectrum with expected chemical shifts and integration. | Broadening of peaks, appearance of new signals, especially in the aromatic and aliphatic regions. |
| LC-MS | Purity Assessment & Impurity Identification | Single major peak with the correct mass-to-charge ratio. | Multiple peaks, presence of masses corresponding to hydrolysis or dehydrobromination products. |
| FTIR | Functional Group Analysis | Characteristic C=O and C-Br stretches. | Changes in the fingerprint region, potential appearance of O-H bands from hydrolysis. |
Gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) detector is also a powerful tool for analyzing pyridine and its derivatives.[11]
Understanding the Decomposition Pathways
The instability of this compound stems from the reactivity of its constituent parts.
Caption: Key decomposition pathways and influencing factors.
-
Dehydrobromination: This is a common pathway for α-bromoketones, leading to the formation of an α,β-unsaturated ketone and hydrogen bromide.[1] The released HBr can then catalyze further decomposition.
-
Hydrolysis: Reaction with water can substitute the bromine atom with a hydroxyl group, forming an α-hydroxy ketone and HBr.[1] The bromopyridine ring itself can also be susceptible to hydrolysis under certain conditions.[8]
-
Photodegradation: UV light can induce cleavage of the carbon-bromine bond and degradation of the pyridine rings, leading to a complex mixture of products.[2][4][6]
By controlling the storage environment—specifically temperature, light, and moisture—you can significantly inhibit these degradation pathways and ensure the long-term stability of your this compound.
References
-
Yue, Z., et al. (2012). Biodegradation of pyridine under UV irradiation. Huan Jing Ke Xue, 33(8), 2785-90. [Link]
-
Gines-Duran, R., et al. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Catalysts, 13(8), 1185. [Link]
-
Kurth, M.J., et al. (2002). Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis. The Journal of Organic Chemistry, 67(7), 2382-5. [Link]
-
Fang, H., et al. (2013). Biodegradation of pyridine under UV irradiation. ResearchGate. [Link]
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ResearchGate. Fig. 1. Photochemical and photocatalytic degradation of pyridine in the... [Link]
-
ResearchGate. Different factors affecting the photocatalytic degradation of pyridine.... [Link]
-
Acros PharmaTech Limited. (2018). 2-(2-bromopyridin-4-yl)-propan-2-ol - SAFETY DATA SHEET. [Link]
-
Bagdi, A., et al. (2019). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 24(21), 3971. [Link]
-
BioKB. (2020). Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge. [Link]
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Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]
-
ResearchGate. Analysis of degradation behavior of HO· to pyridine in electrochemical process. [Link]
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Fiveable. α-bromoketone Definition. [Link]
-
National Center for Biotechnology Information. (1992). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. [Link]
-
Cenmed Enterprises. This compound (C007B-521056). [Link]
-
ResearchGate. Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a. [Link]
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Liu, W., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(5), e02314-17. [Link]
-
Bradlow, H. L., & VanderWerf, C. A. (1948). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. The Journal of Organic Chemistry, 13(5), 719-724. [Link]
-
den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132. [Link]
-
LibreTexts Chemistry. (2021). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
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Arkin, M. R., et al. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & Medicinal Chemistry Letters, 25(21), 4851-4855. [Link]
-
ResearchGate. Alkaline hydrolysis of N-bromoiminothianthrene derivatives. [Link]
-
PubChem. 1-(2-Bromopyridin-4-yl)ethan-1-one. [Link]
- Google Patents. (1981). Process for making 2-bromopyridine.
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Technical Support Center: Alternative Catalysts for Reactions Involving 2-(2-Bromopyrin-4-yl)-1-(pyridin-2-yl)ethanone
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the use of alternative catalysts in reactions with 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone. Our focus is to move beyond conventional palladium-based systems to explore more sustainable, cost-effective, and efficient catalytic methodologies.
Introduction: The Need for Catalyst Innovation
The substrate this compound is a valuable building block in medicinal chemistry and materials science. Its primary reactivity centers around the carbon-bromine bond on the pyridine ring, making it an ideal candidate for cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. While palladium catalysts have been the workhorse for these transformations, there is a growing need for alternatives due to palladium's high cost, toxicity, and the potential for contamination of the final product.[1] This guide will explore nickel, copper, and photoredox catalysis as viable and often advantageous alternatives.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in mechanistic understanding.
Issue 1: Low or No Product Yield in Cross-Coupling Reactions
Question: My Suzuki-type coupling reaction with this compound is giving me very low to no yield. I'm using a standard palladium catalyst. What are the likely causes and how can I fix it?
Answer: Low yields in cross-coupling reactions involving 2-bromopyridines are a frequent challenge.[2] The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atoms can interfere with the catalytic cycle.[2][3] Here’s a systematic approach to troubleshooting:
-
Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[2]
-
Solution: Consider switching to a nickel-based catalyst. Nickel catalysts are often more tolerant of coordinating functional groups and can be more reactive towards aryl chlorides and bromides.[4][5] For instance, a catalyst system of NiCl₂(dme) with a 4,4'-dimethoxy-2,2'-bipyridine ligand can be effective for coupling pyridyl halides.[5]
-
-
Inefficient Reductive Elimination: The final step of the catalytic cycle, reductive elimination to form the desired product, can be slow for electron-deficient substrates.
-
Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can accelerate reductive elimination. However, if issues persist, exploring a different metal is a valid strategy. Copper-catalyzed couplings, for example, proceed through a different mechanism that may be more favorable for this substrate.[6][7]
-
-
Protodeboronation of the Boronic Acid Partner: If you are using a boronic acid, it can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen, especially in the presence of aqueous bases.[2]
-
Solution: Use more stable boronic esters, such as pinacol esters, or consider a different coupling partner altogether. Nickel-catalyzed cross-electrophile coupling allows for the use of alkyl halides directly, bypassing the need for organoboron reagents.[8]
-
Issue 2: Significant Side Product Formation (Homocoupling and Debromination)
Question: I'm observing a significant amount of homocoupling of my coupling partner and/or debromination of the starting material. How can I suppress these side reactions?
Answer: These side reactions are often indicative of issues with the reaction atmosphere or catalyst stability.
-
Homocoupling: This is typically caused by the presence of oxygen, which can promote the oxidative coupling of your organometallic reagent.[2]
-
Debromination (Hydrodehalogenation): This occurs when the bromopyridine starting material is reduced to the corresponding pyridine. This can be a competing pathway, especially with highly active catalysts or if there are sources of hydrogen in the system.
-
Solution: Photoredox catalysis offers a highly tunable alternative. By selecting a photocatalyst with the appropriate reduction potential, you can selectively activate the C-Br bond for coupling while minimizing undesired reduction pathways.[10][11] Organic photoredox catalysts, such as phenothiazine derivatives, are particularly useful in this regard.[10]
-
Experimental Workflow: Troubleshooting Low Yield
Below is a DOT script visualizing a decision-making workflow for troubleshooting low-yield reactions.
Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using nickel catalysts over palladium for reactions with this compound?
A1: Nickel catalysts offer several key advantages:
-
Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium.[12]
-
Reactivity: Nickel can be more effective for coupling unreactive electrophiles like aryl chlorides and can exhibit different selectivity profiles.[13]
-
Tolerance to Functional Groups: Nickel catalysts can be more tolerant of coordinating heteroatoms, which is a significant advantage when working with pyridine-containing substrates.[4][8]
Q2: When should I consider using a copper-catalyzed reaction?
A2: Copper catalysis is a powerful alternative, particularly for C-N and C-S bond formation (Ullmann condensation).[14] It is also effective for certain C-C couplings.[6] Consider copper catalysis when:
-
You are performing a C-N coupling (amination). Copper systems with ligands like 1,2-diols or 1-methyl-imidazole can be highly effective.[7][14]
-
You are looking for a palladium-free Sonogashira-type coupling. Copper nanoclusters have been shown to catalyze the coupling of terminal alkynes with aryl halides without the need for palladium.[15]
-
You need to be mindful of safety, as some copper-mediated reactions in solvents like DMSO can have exothermic events.[16][17]
Q3: How does photoredox catalysis work, and what are its benefits in this context?
A3: Photoredox catalysis uses visible light to initiate single-electron transfer (SET) processes, generating radical intermediates.[18] This approach offers unique advantages:
-
Mild Reaction Conditions: These reactions often proceed at room temperature, preserving sensitive functional groups.[18]
-
Novel Reactivity: It enables transformations that are difficult to achieve with traditional cross-coupling methods, such as the direct C-H functionalization of coupling partners.[19]
-
High Selectivity: The photocatalyst can be tuned to selectively activate specific bonds, offering a high degree of control over the reaction outcome.[10][11] For example, it can be used for the chemoselective C-C bond formation on substrates with multiple halogen atoms.[10]
Alternative Catalyst System Comparison
| Catalyst System | Typical Reaction Types | Advantages | Disadvantages |
| Palladium-based | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | Well-established, broad scope, high efficiency | High cost, potential for product contamination, catalyst deactivation with pyridines[1][2] |
| Nickel-based | Suzuki-type, Negishi, Cross-electrophile coupling | Lower cost, effective for challenging substrates, tolerant of coordinating groups[4][5][12] | Can be more sensitive to air and moisture, sometimes requires more specialized ligands |
| Copper-based | Ullmann, Sonogashira-type, C-C coupling | Low cost, excellent for C-N and C-S bond formation[7][14] | Can require higher temperatures, potential for exothermic events in certain solvents[16][17] |
| Photoredox | C-C and C-N bond formation, C-H functionalization | Mild conditions, unique reactivity, high selectivity[10][18] | Requires a light source, can be mechanistically complex |
Protocols for Alternative Catalytic Reactions
Protocol 1: Nickel-Catalyzed Suzuki-Type Coupling
This protocol is adapted for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
NiCl₂(dme) (5 mol%)
-
4,4'-dimethoxy-2,2'-bipyridine (dmbpy) (5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, NiCl₂(dme), and dmbpy.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Catalyzed C-N Coupling (Buchwald-Hartwig Type Amination)
This protocol describes the amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
CuI (10 mol%)
-
Ethylene glycol (20 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
In a sealed tube, combine this compound, the amine, CuI, and K₃PO₄.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene and ethylene glycol via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 24 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Logical Relationship Diagram for Catalyst Selection
The following DOT script illustrates the logical considerations for choosing an alternative catalyst.
Caption: A guide for selecting an alternative catalyst based on the desired transformation.
References
Sources
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- 2. benchchem.com [benchchem.com]
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- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08482J [pubs.rsc.org]
- 8. Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemoselective Radical Dehalogenation and C-C Bond Formation on Aryl Halide Substrates Using Organic Photoredox Catalysts. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Palladium-free and ligand-free Sonogashira cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Photoredox Catalysis for Building C-C Bonds from C(sp2)-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Increasing the solubility of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone for biological assays
Topic: Increasing the Solubility of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone for Biological Assays
Part 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses the most common initial queries regarding the handling and solubilization of this compound.
Q1: What are the key structural features of this compound that affect its solubility?
Answer: The solubility of this compound is governed by a balance of hydrophobic and hydrophilic features.
-
Hydrophobic Character: The presence of two pyridine rings and a bromophenyl moiety creates a large, rigid, and non-polar surface area. These aromatic systems tend to self-associate through π-stacking, favoring a solid, crystalline state over dissolution in water.
-
Hydrophilic Potential: The nitrogen atoms within the pyridine rings are basic and can act as hydrogen bond acceptors.[1] At a sufficiently acidic pH, these nitrogens can be protonated, forming a positively charged cation (a pyridinium salt) which would be significantly more water-soluble.[2][3]
-
Overall Assessment: The compound's large hydrophobic surface area dominates its character, classifying it as a poorly water-soluble molecule. Standard procedures must begin with a strong organic solvent.
Q2: What is the best starting solvent for creating a stock solution?
Answer: For initial attempts, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, polar aprotic solvent highly effective at dissolving a wide range of organic molecules used in drug discovery.[4][5] It is also miscible with most aqueous buffers and cell culture media, facilitating the subsequent dilution steps required for biological assays. For cell-based assays, it is crucial to use a high-purity, sterile-filtered, cell culture grade DMSO.[6]
Q3: Are there any stability concerns I should be aware of?
Answer: Yes. Bromopyridine derivatives can exhibit instability.[7] While specific data for this exact molecule is limited, related compounds are known to be sensitive to air, moisture, and light.[8][9] The ketone linker could also be susceptible to degradation under harsh pH conditions.
Best Practices for Stability:
-
Storage: Store the solid compound in a desiccator, protected from light, at the recommended temperature (typically 4°C or -20°C).
-
Fresh Solutions: Prepare stock solutions fresh whenever possible. If storage is necessary, dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Inert Gas: For long-term storage of sensitive compounds, flushing the vial with an inert gas like argon or nitrogen before sealing can displace oxygen and moisture.
Part 2: Core Protocol - Preparation of a Concentrated Stock Solution
This protocol details the standard procedure for preparing a 10 mM stock solution in 100% DMSO.
Experimental Protocol: DMSO Stock Preparation
-
Pre-Weigh Vial: Tare a sterile, chemically resistant microfuge tube or amber glass vial on an analytical balance.
-
Weigh Compound: Carefully weigh a small amount (e.g., 1-5 mg) of this compound directly into the tared vial. Record the exact mass. Note: The molecular weight of the compound (C12H9BrN2O) is approximately 277.12 g/mol .
-
Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO to achieve a 10 mM stock concentration:
Volume (µL) = (Mass (mg) / 277.12 (g/mol)) * 100,000
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Promote Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If the compound does not fully dissolve, use a brief (5-10 minute) treatment in a bath sonicator. Gentle warming in a water bath (30-37°C) can also be applied, but with caution to avoid thermal degradation.
-
Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates. Hold the vial against a light source to confirm.
-
Storage: For immediate use, proceed with dilutions. For storage, aliquot into single-use volumes in tightly sealed vials, protect from light, and store at -20°C or -80°C.
Part 3: Troubleshooting Guide - Precipitation Upon Dilution
The most frequent challenge encountered is the precipitation of the compound when the DMSO stock is diluted into the aqueous assay buffer. This guide provides a systematic approach to resolving this critical issue.
Q4: My compound precipitates when I add the DMSO stock to my aqueous buffer. What should I do?
Answer: This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. The DMSO percentage is no longer high enough to keep it dissolved. Follow this troubleshooting workflow to identify a solution.
Caption: Troubleshooting workflow for compound precipitation.
Troubleshooting Steps in Detail:
-
Assess DMSO Tolerance: First, confirm the final DMSO concentration in your assay. Most cell lines can tolerate up to 0.5% DMSO, but some sensitive assays may require ≤0.1%. If your current protocol exceeds the tolerance limit, you must find an alternative solution.
-
Lower the Final Concentration: The simplest solution is often to reduce the highest concentration of the compound tested in your assay. Perform a serial dilution of your stock and determine the highest concentration that remains soluble in the final assay buffer. This defines the upper limit for your experiment.
-
Employ Advanced Strategies: If lowering the concentration is not feasible (e.g., you need to test at higher concentrations to observe an effect), you must modify the formulation. Proceed to Part 4.
Part 4: Advanced Solubilization Strategies
If a simple DMSO stock is insufficient, these advanced methods can be employed. It is critical to run a vehicle control for each new formulation to ensure the excipients themselves do not affect the biological assay.
Strategy 1: Co-Solvent Systems
A co-solvent system uses a mixture of solvents to improve solubility.[10][11] By blending a strong organic solvent (like DMSO) with a more aqueous-compatible one, you can sometimes prevent precipitation upon dilution.
| Co-Solvent | Properties & Considerations | Typical Use |
| Ethanol | Less toxic than DMSO. Can be effective for many compounds. | Prepare a 1:1 (v/v) stock of DMSO:Ethanol. |
| Polyethylene Glycol 400 (PEG 400) | A water-miscible polymer. Increases solvent viscosity. | Often used in preclinical formulations.[12] Try a 1:4 (v/v) DMSO:PEG 400 stock. |
| Propylene Glycol (PG) | Common pharmaceutical solvent. Good safety profile. | Can be used in combination with other solvents.[13] |
Protocol: Prepare your high-concentration stock in 100% DMSO as usual. Then, create an intermediate dilution into the co-solvent (e.g., dilute the 10 mM DMSO stock 1:1 with ethanol) before making the final dilution into the aqueous assay buffer.
Strategy 2: pH Modification
Since the compound contains basic pyridine nitrogens, its solubility is expected to increase in acidic conditions where these nitrogens become protonated.[2][3]
Protocol: pH Solubility Screen
-
Prepare several small-volume aliquots of your intended assay buffer.
-
Adjust the pH of these aliquots to cover a range (e.g., pH 5.0, 6.0, 7.0, 7.4). Use dilute HCl to lower the pH.
-
Add the DMSO stock of your compound to each buffer to your desired final concentration.
-
Incubate for 15-30 minutes and visually inspect for precipitation.
-
Critical Consideration: You must confirm that the altered pH does not affect your assay's performance (e.g., enzyme activity, cell viability, receptor binding).
Strategy 3: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[14] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble inclusion complex.[15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and good safety profile.[11]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Protocol: HP-β-CD Formulation
-
Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v in water).
-
Prepare a high-concentration stock of your compound in a minimal amount of a suitable organic solvent (like DMSO or ethanol).
-
While vortexing the HP-β-CD solution, slowly add the compound stock dropwise.
-
Continue to mix (vortex or sonicate) for 30-60 minutes to allow for complex formation.
-
The resulting solution is a concentrated aqueous stock of the compound-cyclodextrin complex, which can then be diluted into your final assay buffer. A vehicle control using the same HP-β-CD solution is mandatory.
Part 5: Summary and Best Practices
| Method | Ease of Use | Potential for Assay Interference | When to Use |
| 100% DMSO Stock | High | Low (if final % is kept low, e.g., <0.5%) | Always start here. The simplest and most common method. |
| Co-Solvents | Medium | Medium (vehicle controls are essential) | When DMSO alone is insufficient and precipitation occurs on dilution. |
| pH Modification | Medium | High (can alter protein function or cell health) | When the assay is known to be robust across a range of pH values. |
| Cyclodextrins | Low | Medium (can sometimes interact with assay components) | For very challenging compounds or when organic solvents must be minimized. |
Final Recommendation: Always begin with the simplest method (100% DMSO). If that fails, progress through the troubleshooting workflow. For any advanced method, always validate that the formulation vehicle does not interfere with your biological assay. Proper solubilization is the foundation of reliable data.
References
- Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as functional excipients: methods of preparation of drug/cyclodextrin complexes. International Journal of Pharmaceutics, 395(1-2), 1-11.
- Crini, G. (2014). A history of cyclodextrins. Chemical Reviews, 114(21), 10940-10975.
- Jain, A., & Yalkowsky, S. H. (2001). Co-solvency and anti-solvent for the solubility enhancement. International Journal of Pharmaceutics, 226(1-2), 1-11.
- Chaudhary, V. B., & Patel, J. K. (2013). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an overview. Journal of Pharmaceutical and Biomedical Analysis, 52(2), 159-170.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
- Kumar, S., & Singh, R. (2018). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 10(4), 1-8.
- Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046.
- WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec Insights.
- Benchchem. (n.d.). Addressing stability and degradation issues of 4-Bromopyridine-2,6-dicarbohydrazide. Benchchem Technical Support.
- Ilex Life Sciences. (n.d.). PAN-Biotech Dimethyl Sulfoxide (DMSO) for Cell Culture.
- Sigma-Aldrich. (n.d.). DMSO cell culture.
- UFCBIO. (n.d.). Dimethyl Sulfoxide (DMSO), Cell Culture Grade.
- Santa Cruz Biotechnology. (n.d.). Dimethyl Sulfoxide (DMSO), cell culture reagent.
- ChemicalBook. (2023). 2-(2-BROMO-PYRIDIN-4-YL)-1-PYRIDIN-2-YL-ETHANONE (CAS 446852-65-9).
- MDPI. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 25(18), 4245.
- PubChem. (n.d.). 1-(2-Bromopyridin-4-yl)ethan-1-one.
- National Center for Biotechnology Information. (2000). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77.
- Chempanda. (n.d.).
- Reddit r/Chempros. (2024). Help with 4-Bromopyridine HCl.
- Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
- Wikipedia. (n.d.). Pyridine.
- Chemistry Stack Exchange. (2023). Effect of pH on solubility.
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 4. ufcbio.com [ufcbio.com]
- 5. maxanim.com [maxanim.com]
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- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
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Refining the workup procedure for the synthesis of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
A Guide to Refining Workup and Purification Procedures
Welcome to the technical support center for the synthesis of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone. This guide is designed for researchers, synthetic chemists, and drug development professionals who may encounter challenges during the post-reaction workup and purification of this valuable heterocyclic ketone intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting strategies to help you navigate common issues and optimize your synthetic outcomes.
Understanding the Molecule: The Key to a Successful Workup
The target molecule, this compound, possesses two pyridine rings. These nitrogen-containing heterocycles are basic. This fundamental property governs the entire workup strategy, which relies on chemically-active extraction (also known as acid-base extraction) to separate the desired product from non-basic impurities.[1][2] By protonating the pyridine nitrogens with acid, the molecule is converted into a water-soluble salt. Conversely, neutralizing with a base renders it soluble in organic solvents.[3][4] Mastering this pH-dependent solubility is critical for efficient isolation.
Recommended Standard Workup Protocol
This protocol assumes the reaction has been quenched and the reaction solvent is a water-immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate).
Experimental Protocol: Standard Workup
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Acid Wash: Transfer the reaction mixture to a separatory funnel. Add an equal volume of a dilute aqueous acid, such as 1 M HCl.
-
Extraction of Basic Product: Shake the funnel gently at first to control any exothermic neutralization, venting frequently to release pressure.[1] The basic product will be protonated and move into the aqueous layer. Separate the layers and save the aqueous layer, which now contains your product as a hydrochloride salt.
-
Back-Extraction (Optional): To remove any non-basic impurities that may have been trapped, extract the acidic aqueous layer with a fresh portion of organic solvent (e.g., DCM). Discard this organic wash.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or 2 M sodium hydroxide (NaOH), with stirring until the pH is greater than 8 (verify with pH paper). The product will deprotonate and may precipitate or form an oil.
-
Product Extraction: Extract the now-basic aqueous layer multiple times with a suitable organic solvent (e.g., 3 x 50 mL DCM). Combine the organic extracts.
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Drying and Concentration: Wash the combined organic layers with brine (saturated NaCl solution) to remove bulk water.[1] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Troubleshooting Guide & FAQs
Q1: I've formed a persistent emulsion during the extraction. How can I break it?
Cause: Emulsions are common when working with pyridine-containing compounds, which can act as surfactants, stabilizing the interface between the organic and aqueous layers.[5] Vigorous shaking increases the surface area between the two phases, promoting emulsion formation.[5]
Solutions:
-
Patience and Gentle Agitation: The first step is often to wait. Allowing the separatory funnel to stand undisturbed for 10-30 minutes may allow the layers to separate. Instead of vigorous shaking, gently rock or swirl the funnel.[5]
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous phase, forcing the organic components out and helping to break the emulsion.[5][6]
-
Filtration: For stubborn emulsions, you can filter the mixture through a plug of glass wool or Celite. This can physically disrupt the fine droplets that form the emulsion.
-
Centrifugation: If available, transferring the emulsion to centrifuge tubes and spinning for several minutes is a highly effective method for forcing the layers to separate.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.[5]
dot graph "emulsion_troubleshooting" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption { label: "Decision workflow for breaking emulsions." fontsize: 12 }
Q2: My yield is very low. I suspect the product is not fully extracting from the aqueous layer. What can I do?
Cause: The efficiency of extracting your basic product into the organic layer after basification is highly dependent on the pH. If the aqueous layer is not sufficiently basic, a significant portion of your product will remain in its protonated, water-soluble salt form.
Solutions:
-
Verify pH: Ensure the pH of the aqueous layer is robustly basic (pH > 8) before extraction. Use pH paper to check. If using sodium bicarbonate, be aware that its basicity is limited (pKa of H₂CO₃ is ~6.4), and a stronger base like NaOH or K₂CO₃ might be necessary to fully deprotonate the pyridinium salt.
-
Increase Number of Extractions: It is more effective to perform multiple extractions with smaller volumes of organic solvent than one extraction with a large volume.[7] For a stubborn extraction, increase from 3 extractions to 5 or more.
-
TLC Monitoring: You can monitor the progress of the extraction. After each organic extraction, spot a small sample of the remaining aqueous layer (after neutralizing a drop with acid) onto a TLC plate alongside a sample of your organic extract. Continue extracting until the product spot is no longer visible in the aqueous layer.
-
Solvent Choice: Dichloromethane (DCM) is often a good choice due to its ability to dissolve many polar organic molecules and its density, which is greater than water, simplifying layer separation. However, if issues persist, consider switching to a different solvent like ethyl acetate.
| Solvent | Density (g/mL) | Water Miscibility | Notes |
| Dichloromethane (DCM) | ~1.33 | Immiscible | Forms the bottom layer. Good for many polar organics. |
| Ethyl Acetate (EtOAc) | ~0.90 | Slightly Miscible | Forms the top layer. Can co-extract some water. |
| Diethyl Ether | ~0.71 | Slightly Miscible | Forms the top layer. Highly volatile. |
Q3: My crude product is a dark oil and won't crystallize. How can I purify it?
Cause: Dark coloration often indicates the presence of high-molecular-weight impurities or baseline material from the reaction. The inability to crystallize suggests the product is impure or it may naturally be an oil at room temperature.
Solutions:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., DCM). Add a small amount of activated charcoal (approx. 1-2% by weight), and stir or gently heat for 10-15 minutes. The charcoal will adsorb many colored impurities. Filter the mixture through Celite to remove the charcoal and then concentrate the solvent.
-
Column Chromatography: This is the most effective method for purifying non-crystalline products. Given the two pyridine moieties, the compound is quite polar.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A good starting point is a mixture of a non-polar and a polar solvent.[8] Begin with a system like Hexanes/Ethyl Acetate. If the product does not move from the baseline (Rf = 0), a more polar system like Dichloromethane/Methanol will be required.[9][10] Run gradient elution, starting with a low concentration of the polar solvent and gradually increasing it, to effectively separate the product from impurities.[8]
-
-
Crystallization Attempts: Even if the crude product is an oil, crystallization can sometimes be induced.
-
Dissolve the oil in a minimum amount of a good solvent (e.g., DCM or acetone).
-
Slowly add a poor solvent (an "anti-solvent") in which the product is not soluble (e.g., hexanes or petroleum ether) until the solution becomes slightly cloudy.
-
Add a drop or two of the good solvent to redissolve the cloudiness.
-
Allow the solution to stand undisturbed. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal growth.
-
dot graph "purification_workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption { label: "Purification strategies for oily products." fontsize: 12 }
References
-
Acid–base extraction - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved January 2, 2026, from [Link]
-
University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs. Retrieved January 2, 2026, from [Link]
-
University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs. Retrieved January 2, 2026, from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved January 2, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 4,4'-Bipyridine on Newcrom R1 HPLC column. Retrieved January 2, 2026, from [Link]
-
NIST. (n.d.). 2,2'-Bipyridine. NIST WebBook. Retrieved January 2, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 4: Extraction. Retrieved January 2, 2026, from [Link]
-
MDPI. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved January 2, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved January 2, 2026, from [Link]
-
ACS Omega. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. Retrieved January 2, 2026, from [Link]
-
PubChem. (n.d.). 2,2'-Bipyridine. Retrieved January 2, 2026, from [Link]
-
Reddit. (2014). Emulsion Problem during Extraction. Help! r/chemistry. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (2016). Exploration of Cd(II)/pseudohalide/di-2-pyridyl ketone chemistry. Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
-
Cenmed Enterprises. (n.d.). This compound. Retrieved January 2, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 2, 2026, from [Link]
-
Quora. (2022). Why is the formation of emulsion in solvent extraction considered as a disadvantage? Retrieved January 2, 2026, from [Link]
Sources
- 1. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 2. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
Identifying and removing impurities in 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
A Guide to Identification, Characterization, and Removal of Common Impurities
Welcome to the technical support guide for 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone. This document provides in-depth troubleshooting advice and detailed protocols for researchers, medicinal chemists, and process development scientists encountering purity challenges with this important heterocyclic ketone intermediate. Our focus is on providing a logical, scientifically-grounded framework for identifying and removing common process-related impurities.
Frequently Asked Questions (FAQs)
Q1: My crude material is a complex mixture. What are the most likely impurities I should be looking for?
A1: The impurity profile of your material is intrinsically linked to its synthetic route. While multiple pathways to the target compound exist, a common approach involves the reaction between a 2-picoline derivative and a 2-bromo-4-substituted pyridine precursor. Based on this, the most probable impurities arise from unreacted starting materials, side-reactions, and subsequent degradation.
Table 1: Common Potential Impurities in the Synthesis of this compound
| Impurity Type | Potential Structure / Identity | Probable Origin |
| Starting Materials | 2-Bromopyridine, 4-Methyl-2-bromopyridine, Pyridin-2-ylacetonitrile, 2-Picoline | Incomplete reaction conversion. |
| Homocoupling Products | 4,4'-Dibromo-2,2'-bipyridine | Stille or Suzuki-type side reactions involving the 2-bromopyridine precursor.[1] |
| Oxidation Products | Pyridine N-oxides of the starting materials or final product | Exposure of the pyridine nitrogen lone pairs to oxidizing agents or air, particularly under heating. |
| Hydrolysis Products | (2-Bromopyridin-4-yl)acetic acid | Cleavage of the ketone under non-neutral pH conditions during workup or purification. |
| Debrominated Product | 2-(Pyridin-4-yl)-1-(pyridin-2-yl)ethanone | Reductive debromination, often catalyzed by residual palladium from a cross-coupling reaction. |
The presence of these impurities can significantly impact the yield, purity, and success of subsequent synthetic steps. A logical workflow is essential for their identification.
dot
Caption: A systematic workflow for characterizing unknown impurities.
Q2: How do I analytically detect and characterize these impurities?
A2: A multi-technique approach is crucial for unambiguous identification.
-
Thin-Layer Chromatography (TLC): This is your first and fastest tool. Use it to get a qualitative sense of the number of components in your crude mixture. Test various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to achieve good separation between the main product spot and impurities. An ideal Rf for the product for column chromatography development is between 0.2 and 0.4.[2]
-
High-Performance Liquid Chromatography (HPLC/UHPLC): This is the gold standard for determining purity. A reverse-phase C18 column is typically effective for separating pyridine-containing compounds.[3]
-
Methodology: Start with a gradient method (e.g., Water/Acetonitrile with 0.1% formic or trifluoroacetic acid). UV detection at 210-230 nm is generally effective for observing peptide bonds and aromatic systems.[4]
-
Causality: The acidic modifier ensures that the pyridine nitrogens are protonated, leading to sharper peaks and more reproducible retention times.
-
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is exceptionally powerful. It allows you to obtain the molecular weight of each impurity as it elutes from the column, providing critical clues to its identity. High-resolution mass spectrometry (HRMS) can even provide the elemental composition.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While an NMR of the crude mixture can be complex, it is invaluable. Diagnostic signals, such as the disappearance of a starting material's characteristic peak or the appearance of new aromatic signals, can help identify major impurities. For definitive structural elucidation, impurities may need to be isolated via preparative HPLC or column chromatography before NMR analysis.
Q3: What is the most effective first-line strategy for purification?
A3: For a molecule like this compound, which contains two basic pyridine nitrogen atoms, an acid-base extraction is a highly effective and scalable initial purification step. This technique is excellent for removing non-basic or weakly basic organic impurities.[6]
The principle relies on the differential solubility of the compound in its neutral and salt forms.[6] By treating an organic solution of the crude material with aqueous acid, the basic pyridine nitrogens are protonated, forming a water-soluble salt. This salt partitions into the aqueous phase, leaving non-basic impurities behind in the organic layer.
-
Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc) into a clean flask. The desired product is now in this aqueous layer as its hydrochloride salt. The organic layer, containing non-basic impurities, can be discarded.
-
Organic Wash (Optional): To remove any trapped organic impurities from the aqueous layer, wash it once with a fresh portion of the organic solvent.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >9. This neutralizes the hydrochloride salt, regenerating the neutral, organic-soluble product, which may precipitate or form an oil.
-
Back-Extraction: Extract the product back out of the aqueous phase using three portions of the organic solvent (e.g., DCM or EtOAc).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Q4: Acid-base extraction didn't remove all the impurities. When and how should I use column chromatography?
A4: Column chromatography is necessary when impurities have similar basicity to your target compound (e.g., other pyridine-containing byproducts). It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[2]
-
Solvent System Selection: Using TLC, find a solvent system (eluent) that provides a retention factor (Rf) of ~0.2-0.4 for the desired product.[2] A common starting point is an ethyl acetate/hexane or DCM/methanol mixture. For basic compounds like pyridines, adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent "tailing" of spots on the silica by neutralizing acidic sites on the gel.[7]
-
Column Packing: Prepare a slurry of silica gel in the least polar component of your eluent (e.g., hexane) and pour it into the column. Allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM.
-
Wet Loading: Carefully apply the concentrated solution directly to the top of the silica bed.
-
Dry Loading: If the product has poor solubility in the eluent, pre-adsorb it onto a small amount of silica gel by dissolving it in a strong solvent (like DCM), adding silica, and evaporating the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Begin eluting the column with your chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution. A gradient is often more effective for separating complex mixtures.[7]
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by periodically spotting the collected fractions on a TLC plate and visualizing under UV light.
-
Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure.
dot
Caption: A decision tree for selecting the appropriate purification method.
Troubleshooting Guide
| Problem Encountered | Likely Cause(s) | Recommended Solution(s) |
| During Acid-Base Extraction: An emulsion forms at the interface. | - High concentration of crude material. - Vigorous shaking. - Surfactant-like impurities. | - Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. - Gently swirl or invert the separatory funnel instead of shaking vigorously. - Filter the entire mixture through a pad of Celite®. |
| During Acid-Base Extraction: Low recovery of product. | - Incomplete protonation (acid was too weak or not enough used). - Incomplete basification during back-extraction. - Product salt is partially soluble in the organic phase. | - Ensure pH is < 2 during the acid wash step. - Ensure pH is > 9 during the basification step using a pH strip. - Perform more back-extractions (e.g., 5 x 20 mL instead of 3 x 30 mL). |
| During Column Chromatography: Product won't elute from the column. | - The eluent is not polar enough. - The compound is strongly interacting with acidic sites on the silica. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in DCM). - Add a small amount of triethylamine (0.5-1%) or ammonia to the eluent to compete for acidic binding sites.[7] |
| During Column Chromatography: Poor separation of product and impurity. | - The chosen eluent system has the wrong polarity. - The column was overloaded with crude material. | - Re-optimize the eluent system using TLC to maximize the difference in Rf values (ΔRf). - Use a shallower solvent gradient during elution. - Use a larger column or less crude material. |
| After Purification: Product is a dark oil or discolored solid. | - Presence of oxidized impurities. - Trace amounts of highly colored baseline impurities. | - If the product is solid, attempt recrystallization, possibly with the addition of a small amount of activated charcoal to the hot solution (use with caution as it can adsorb the product).[2] - Filter the purified material through a short plug of silica gel with a moderately polar eluent. |
References
- Google Patents. (n.d.). Separation of pyridine or pyridine derivatives from aqueous solutions.
-
Journal of the Chemical Society, Dalton Transactions. (n.d.). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. RSC Publishing. Retrieved January 2, 2026, from [Link]
-
SciSpace. (n.d.). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. Retrieved January 2, 2026, from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved January 2, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
Introduction
2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone is a valuable heterocyclic ketone that serves as a key building block in the synthesis of a variety of pharmacologically active compounds and functional materials. The presence of two distinct pyridine rings, one of which is functionalized with a bromine atom, offers multiple points for further chemical modification, making it an attractive intermediate for drug discovery and development. This guide provides a comparative analysis of three distinct and plausible synthetic routes to this target molecule, offering detailed experimental insights, mechanistic discussions, and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Palladium-Catalyzed α-Arylation of 2-Acetylpyridine
This approach leverages the well-established palladium-catalyzed α-arylation of ketones, a powerful tool for the formation of carbon-carbon bonds between an enolate and an aryl halide.[1][2] The strategy involves the selective cross-coupling of the enolate of 2-acetylpyridine with 2,4-dibromopyridine at the C4 position.
Experimental Protocol
Step 1: In situ generation of the lithium enolate of 2-acetylpyridine. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 2-acetylpyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) (1.1 equivalents) is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation.
Step 2: Palladium-catalyzed cross-coupling. To the enolate solution, 2,4-dibromopyridine (1.2 equivalents), a palladium catalyst such as Pd(OAc)₂ (0.05 equivalents), and a suitable phosphine ligand (e.g., a bulky, electron-rich biphenylphosphine ligand) (0.1 equivalents) are added. The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and purification. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Mechanistic Rationale
The catalytic cycle of the palladium-catalyzed α-arylation of ketones is a well-studied process.[1] It commences with the oxidative addition of the aryl halide (2,4-dibromopyridine) to the Pd(0) catalyst, forming a Pd(II) intermediate. A crucial aspect of this synthesis is the regioselectivity of the oxidative addition. Typically, in 2,4-dihalopyridines, the C2 position is more electrophilic and thus more reactive towards oxidative addition.[3] However, recent studies have shown that the selectivity can be shifted towards the C4 position by employing specific ligands and reaction conditions.[4][5] Following oxidative addition, transmetalation occurs where the lithium enolate of 2-acetylpyridine displaces the halide on the palladium center. The final step is reductive elimination from the resulting arylpalladium enolate complex, which forms the desired C-C bond and regenerates the Pd(0) catalyst.
Route 2: Weinreb Ketone Synthesis
The Weinreb ketone synthesis is a classic and highly reliable method for the preparation of ketones from carboxylic acid derivatives, effectively preventing the over-addition of organometallic reagents that can occur with more reactive acylating agents like acid chlorides.[6][7] This route involves the preparation of a Grignard reagent from 2,4-dibromopyridine and its subsequent reaction with the Weinreb-Nahm amide of pyridine-2-carboxylic acid.
Experimental Protocol
Step 1: Preparation of N-methoxy-N-methylpicolinamide (Picolinoyl Weinreb Amide). Pyridine-2-carboxylic acid (1.0 equivalent) is dissolved in a suitable solvent like dichloromethane (DCM) and cooled to 0 °C. A coupling agent such as 1,1'-carbonyldiimidazole (CDI) or a carbodiimide reagent (e.g., EDCI) with an additive like hydroxybenzotriazole (HOBt) is added, followed by N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) (2.2 equivalents). The reaction is stirred at room temperature until completion. The resulting Weinreb amide is then isolated and purified.
Step 2: Formation of the Grignard Reagent. In a flame-dried flask under an inert atmosphere, magnesium turnings (1.5 equivalents) are activated with a small crystal of iodine. A solution of 2,4-dibromopyridine (1.0 equivalent) in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically selective for the more reactive C4 position.[8]
Step 3: Reaction of the Grignard Reagent with the Weinreb Amide. The prepared solution of the picolinoyl Weinreb amide (1.2 equivalents) in anhydrous THF is cooled to 0 °C. The Grignard reagent solution is then added dropwise. The reaction mixture is stirred at 0 °C for a few hours and then allowed to warm to room temperature.
Step 4: Work-up and purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. Purification by column chromatography affords the target ketone.
Mechanistic Rationale
The success of the Weinreb ketone synthesis lies in the stability of the tetrahedral intermediate formed upon the addition of the Grignard reagent to the Weinreb amide.[6] The N-methoxy-N-methylamide functionality chelates the magnesium ion, forming a stable five-membered ring intermediate. This chelation prevents the collapse of the tetrahedral intermediate and the elimination of the amide group to form the ketone in situ, which would then be susceptible to a second nucleophilic attack by the Grignard reagent. The stable intermediate is hydrolyzed during the aqueous work-up to yield the desired ketone.
Route 3: Blaise Reaction and Decarboxylation
The Blaise reaction is a powerful method for the synthesis of β-ketoesters from nitriles and α-haloesters, mediated by zinc.[9][10] This route would begin with the reaction of 2-cyanopyridine with a zinc enolate derived from an α-bromoester of (2-bromopyridin-4-yl)acetic acid, followed by hydrolysis and decarboxylation.
Experimental Protocol
Step 1: Preparation of Ethyl 2-bromo-2-(2-bromopyridin-4-yl)acetate. (2-Bromopyridin-4-yl)acetic acid is first converted to its ethyl ester via Fischer esterification. The resulting ester is then brominated at the α-position using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Step 2: Blaise Reaction. Activated zinc dust (2.0 equivalents) is suspended in anhydrous THF. A solution of ethyl 2-bromo-2-(2-bromopyridin-4-yl)acetate (1.0 equivalent) and 2-cyanopyridine (1.2 equivalents) in THF is added dropwise to the zinc suspension. The reaction mixture is heated to reflux for several hours.
Step 3: Hydrolysis and Decarboxylation. After the Blaise reaction is complete, the reaction mixture is cooled and then treated with an aqueous acid (e.g., 1 M HCl) to hydrolyze the intermediate imine to a β-ketoester.[10] The resulting β-ketoester is then heated in the presence of acid or base to promote decarboxylation, yielding the final ketone product.[11][12]
Step 4: Work-up and purification. The reaction mixture is neutralized and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Mechanistic Rationale
The Blaise reaction is initiated by the formation of an organozinc intermediate (a Reformatsky-type reagent) from the α-bromoester and zinc.[10] This organozinc species then acts as a nucleophile, adding to the electrophilic carbon of the nitrile group of 2-cyanopyridine. The resulting metalloimine intermediate is stable until acidic workup, which hydrolyzes it to a β-ketoester. The subsequent decarboxylation of the β-ketoester proceeds through the formation of a β-ketoacid, which upon heating, readily loses carbon dioxide via a cyclic transition state to afford the enol form of the ketone, which then tautomerizes to the more stable keto form.[12]
Comparative Analysis
| Feature | Route 1: α-Arylation | Route 2: Weinreb Synthesis | Route 3: Blaise Reaction |
| Starting Materials | 2-Acetylpyridine, 2,4-dibromopyridine | Pyridine-2-carboxylic acid, 2,4-dibromopyridine, N,O-dimethylhydroxylamine | (2-Bromopyridin-4-yl)acetic acid, 2-cyanopyridine, ethanol, NBS |
| Number of Steps | 1 (in situ) | 2-3 | 3 |
| Key Transformation | Pd-catalyzed C-C bond formation | Grignard reaction with Weinreb amide | Blaise reaction and decarboxylation |
| Potential Advantages | Potentially high atom economy, convergent | High reliability, avoids over-addition, well-established | Utilizes readily available starting materials |
| Potential Challenges | Regioselectivity control at C4 of 2,4-dibromopyridine, optimization of catalyst system | Preparation of Weinreb amide, handling of Grignard reagents | α-Bromination of the ester, potentially harsh decarboxylation conditions |
| Overall Yield | Moderate to good (highly dependent on catalyst and ligand optimization) | Good to excellent | Moderate |
Visualizing the Synthetic Pathways
Figure 1. Comparative overview of the three proposed synthetic routes to this compound.
Conclusion
Each of the outlined synthetic routes offers a viable pathway to this compound, with distinct advantages and challenges. The choice of the optimal route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability and cost of starting materials and reagents, and the technical expertise available.
-
Route 1 (α-Arylation) is an elegant and convergent approach, but success is highly contingent on achieving the desired regioselectivity in the cross-coupling step, which may require significant optimization of the catalytic system.
-
Route 2 (Weinreb Synthesis) is arguably the most robust and predictable of the three routes, benefiting from a well-established and reliable ketone synthesis methodology that effectively mitigates common side reactions.
-
Route 3 (Blaise Reaction) provides a classical organometallic approach that may be advantageous if the specified starting materials are readily accessible, though it involves multiple steps and potentially harsh reaction conditions for the final decarboxylation.
It is recommended that small-scale pilot reactions be conducted for the most promising routes to determine the optimal conditions and ascertain the most efficient and scalable method for the synthesis of this valuable chemical intermediate.
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A Researcher's Guide to the Structural Validation of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone via X-ray Crystallography
This guide provides a comprehensive technical framework for the structural validation of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone, a compound of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not yet publicly available, this document outlines a robust experimental protocol for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. Furthermore, a comparative analysis with structurally analogous compounds, for which crystallographic data is available, is presented to anticipate and interpret the structural features of the title compound. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel chemical entities.
Introduction: The Significance of Structural Elucidation
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For novel compounds like this compound, which incorporates the versatile bipyridine scaffold, understanding its solid-state conformation is paramount. Bipyridine derivatives are renowned for their roles as ligands in coordination chemistry and as building blocks for functional materials.[1][2] The introduction of a bromo-substituent and a flexible ethanone linker introduces intriguing possibilities for intermolecular interactions, such as halogen bonding and hydrogen bonding, which can dictate crystal packing and, consequently, material properties like solubility and stability.
Single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination of organic compounds.[3][4] It provides precise information on bond lengths, bond angles, and torsion angles, offering invaluable insights into the molecule's conformation and the supramolecular architecture of its crystalline form. This guide will walk through the necessary steps to achieve this, from chemical synthesis to the final crystallographic analysis, drawing upon established methodologies for similar pyridine and bipyridine systems.[5][6]
PART 1: Experimental Workflow: A Step-by-Step Protocol
This section details a proposed experimental workflow for the synthesis, purification, crystallization, and X-ray diffraction analysis of this compound.
Synthesis and Purification
While this compound is commercially available[7], for researchers opting for in-house synthesis, a plausible synthetic route would involve the coupling of appropriate pyridine precursors. A common strategy for the synthesis of unsymmetrical bipyridine derivatives involves palladium-catalyzed cross-coupling reactions.[8] For the ethanone linkage, a reaction between a pyridyl Grignard reagent and a bromopyridyl acyl chloride or ester could be envisioned.
A Hypothetical Synthetic Protocol:
-
Preparation of 2-pyridylmagnesium bromide: React 2-bromopyridine with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Preparation of 2-bromo-4-cyanopyridine: This starting material can be synthesized from 2-aminopyridine via diazotization followed by bromination and subsequent cyanation. A known procedure for the synthesis of 2-bromopyridine involves the reaction of 2-aminopyridine with hydrobromic acid and sodium nitrite.[9][10]
-
Grignard Addition: Add the freshly prepared 2-pyridylmagnesium bromide solution dropwise to a solution of 2-bromo-4-cyanopyridine in anhydrous THF at a low temperature (e.g., -78 °C).
-
Hydrolysis and Workup: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound. The purity should be confirmed by NMR spectroscopy and mass spectrometry.
Crystallization
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[11] For pyridine and bipyridine derivatives, several crystallization techniques have proven effective.[5][12] The choice of solvent is critical, and a screening of various solvents with different polarities is recommended.
Recommended Crystallization Methods:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture like dichloromethane/hexane) in a loosely capped vial. Allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent (a solvent in which the compound is poorly soluble). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.
X-ray Diffraction Data Collection and Structure Solution
Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data.[4]
Data Collection Protocol:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector. A full sphere of data is collected by rotating the crystal.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
Structure Solution and Refinement:
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
PART 2: Comparative Structural Analysis
In the absence of a published crystal structure for this compound, we can infer its likely structural features by comparing it to known structures of analogous compounds. Key comparators include bis(2-pyridyl) ketone and other substituted bipyridine derivatives.
Conformational Flexibility
A key structural feature of the title compound is the ethanone linker between the two pyridine rings, which allows for conformational flexibility. The torsion angle between the two pyridine rings will be a critical parameter. In the solid state, this conformation is likely to be influenced by crystal packing forces and intermolecular interactions.
For bis(2-pyridyl) ketone, the crystal structure reveals a non-planar conformation with the two pyridine rings twisted relative to each other.[13] A similar twisted conformation can be expected for the title compound, influenced by the steric bulk of the bromo-substituent.
Intermolecular Interactions
The presence of a bromine atom and two nitrogen atoms in the title compound suggests the potential for various intermolecular interactions that will govern its crystal packing.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen atoms of the pyridine rings or the oxygen atom of the carbonyl group.
-
Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H...O and C-H...N hydrogen bonds are likely to play a significant role in the crystal packing.
-
π-π Stacking: The aromatic pyridine rings can participate in π-π stacking interactions, further stabilizing the crystal lattice.[14]
Comparison with Known Structures
To provide a quantitative comparison, the following table summarizes key crystallographic data for two relevant comparator compounds: 2,2'-bipyridine and a ruthenium complex of bis(2-pyridyl) ketone. This data can serve as a benchmark for the expected values for the title compound.
| Parameter | 2,2'-Bipyridine | [Ru(bpy)(dbbq)2] | This compound (Expected) |
| Formula | C10H8N2 | C42H48N2O4Ru | C12H9BrN2O |
| Crystal System | Monoclinic | Monoclinic | To be determined |
| Space Group | P21/c | P21/c | To be determined |
| a (Å) | 11.913 | 11.196 | To be determined |
| b (Å) | 5.564 | 20.103 | To be determined |
| c (Å) | 13.593 | 16.513 | To be determined |
| β (°) | 118.42 | 99.82 | To be determined |
| Volume (ų) | 792.8 | 3656.9 | To be determined |
| Key Interactions | π-π stacking | C-H...O, π-π stacking | Halogen bonding, C-H...O/N, π-π stacking |
| Reference | [2] | [14] | N/A |
Conclusion
This guide has outlined a comprehensive approach for the structural validation of this compound using single-crystal X-ray diffraction. While a definitive crystal structure is not yet available, the proposed experimental workflow provides a clear path for researchers to obtain this crucial data. The comparative analysis with structurally related compounds offers valuable insights into the expected conformational and packing features of the title molecule. The elucidation of its three-dimensional structure will undoubtedly contribute to a deeper understanding of its properties and potential applications in various scientific fields.
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A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Bromopyridine vs. 4-Bromopyridine Derivatives
Executive Summary
For researchers, medicinal chemists, and professionals in drug development, bromopyridines are indispensable scaffolds. Their utility as synthetic intermediates is dictated by the position of the bromine atom, which profoundly influences the molecule's electronic properties and steric profile. This guide provides an in-depth, objective comparison of the reactivity of 2-bromopyridine and 4-bromopyridine derivatives across a spectrum of common and critical synthetic transformations. We will dissect the mechanistic underpinnings of their differential reactivity, supported by experimental data, to empower chemists with the predictive insight needed for rational synthetic design and troubleshooting.
The Fundamental Basis of Reactivity: Electronics and Sterics
The reactivity of the pyridine ring is fundamentally governed by the electron-withdrawing nature of the nitrogen atom. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions, rendering them electron-deficient and thus susceptible to nucleophilic attack.[1] This is the cornerstone of understanding the behavior of bromopyridines.
-
Electronic Effects: Both 2- and 4-bromopyridine are activated toward nucleophilic aromatic substitution (SNAr) because a nucleophilic attack at these positions allows the resulting negative charge in the intermediate (a Meisenheimer-like complex) to be delocalized onto the electronegative nitrogen atom. This resonance stabilization is the key to their enhanced reactivity compared to 3-bromopyridine, where such stabilization is not possible.[2][3]
-
Steric Hindrance: The 2-position is immediately adjacent to the pyridine nitrogen. This proximity can create significant steric hindrance, impeding the approach of bulky nucleophiles, ligands, or catalyst complexes.[4] In contrast, the 4-position is relatively unencumbered, making it more accessible. This steric difference is often a deciding factor in reaction efficiency and feasibility.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing pyridines. The mechanism involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate, followed by the elimination of the bromide leaving group.
Causality Behind Experimental Choices: The choice between 2- and 4-bromopyridine in SNAr often depends on the nucleophile's steric bulk. While both positions are electronically activated, the greater steric accessibility of the 4-position can lead to faster reaction rates and higher yields with larger nucleophiles. In the reaction of 2,4,6-tribromopyridine with ammonia, for instance, the nucleophile preferentially attacks the 4-position in polar solvents like water, where charge stabilization is maximized.[5]
Diagram 1: SNAr Mechanism and Intermediate Stabilization This diagram illustrates the resonance forms of the Meisenheimer intermediate following nucleophilic attack at the C-2 and C-4 positions, highlighting the stabilization of the negative charge by the nitrogen atom.
Caption: Stabilization of the Meisenheimer intermediate in SNAr.
Table 1: Comparative Performance in Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Conditions | Yield (%) | Observations | Reference |
| 2-Bromopyridine | 1-Octanethiol | K₂CO₃, DMF, 25°C | High | Effective substitution with alkyl thiols. | [6] |
| 4-Bromopyridine | Sodium Methoxide | MeOH, Reflux | ~90% | Generally high yields with small nucleophiles. | [3] |
| 2-Bromopyridine | Mesitylamine | Pd₂(dba)₃, ligand, NaOtBu | Moderate | Requires catalysis for bulky amines (see Buchwald-Hartwig). | [7] |
| 4-Bromopyridine | Ammonia | H₂O, 150°C | High | Facile amination under pressure. | [5] |
Experimental Protocol: SNAr with a Thiol Nucleophile
This protocol describes a general procedure for the substitution of a bromopyridine with a thiol, a common transformation in the synthesis of pharmaceutically relevant compounds.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the bromopyridine isomer (1.0 equiv.) in anhydrous DMF (0.2 M).
-
Addition of Nucleophile: Add the thiol nucleophile (1.1 equiv.) to the solution via syringe.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv.) to the stirring solution.
-
Reaction: Stir the reaction mixture at room temperature (or heat to 50-80°C if necessary) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
For constructing C-C and C-N bonds, palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are paramount. Here, the reactivity difference between the isomers is more nuanced, involving the kinetics of the entire catalytic cycle.
A. Suzuki-Miyaura Coupling
The Suzuki reaction couples an organoboron species with an organohalide.[8] The key step where reactivity differs is the initial oxidative addition of the Pd(0) catalyst to the C-Br bond.
Causality Behind Experimental Choices: While both C-Br bonds are activated, studies on dihalopyridines (e.g., 2,4-dibromopyridine) show a kinetic preference for oxidative addition at the 2-position.[9] This is attributed to the coordination of the pyridine nitrogen to the palladium center, which pre-organizes the catalyst for oxidative addition at the adjacent C-Br bond. However, this effect can be ligand-dependent. For simple, unfunctionalized substrates, 4-bromopyridine may react faster due to reduced steric hindrance around the reaction site.
Table 2: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Yield (%) | Observations | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂, ligand-free, O₂ | K₂CO₃ | 95% | Excellent yield in aqueous isopropanol.[10] | [10] |
| 4-Bromopyridine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | High | Generally robust and high-yielding. | [11] |
| 2-Bromo-4-methylpyridine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 81% | Effective coupling with standard catalysts. | [11] |
Diagram 2: Generalized Cross-Coupling Workflow This diagram outlines the typical laboratory workflow for setting up a palladium-catalyzed cross-coupling reaction.
Caption: Standard laboratory workflow for cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a Schlenk flask, add the bromopyridine isomer (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M) via cannula or syringe.
-
Reaction: Heat the mixture (typically 80-100°C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, concentrate, and purify via column chromatography.
B. Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine.[12] The choice of ligand is critical, and reactivity can be highly substrate-dependent.
Causality Behind Experimental Choices: 2-Bromopyridines can be challenging substrates for Buchwald-Hartwig amination, especially with volatile or primary amines, due to potential catalyst inhibition by the pyridine nitrogen.[7][13] However, modern bulky biarylphosphine ligands have largely overcome this limitation.[12] 4-Bromopyridine is generally a more straightforward substrate, reacting reliably under standard conditions due to the remote position of the nitrogen atom, which minimizes interference with the palladium catalyst.
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Yield (%) | Observations | Reference |
| 2-Bromopyridine | Volatile secondary amines | Pd(OAc)₂, DavePhos | NaOtBu | 55-98% | Requires sealed tubes for volatile amines.[7] | [7] |
| 2-Bromopyridine | Aniline | Pd(OAc)₂, t-BuBrettPhos | DBU/NaTFA | High | Homogeneous conditions possible with specific base/additive systems. | [14] |
| 4-Bromopyridine | Morpholine | Pd₂(dba)₃, XPhos | K₃PO₄ | >95% | Generally high yields with standard modern catalyst systems. | [15] |
Metallation Reactions: A Realm of Divergent Reactivity
The formation of organometallic reagents from bromopyridines reveals the most dramatic differences in reactivity between the 2- and 4-isomers.
A. Lithiation (Halogen-Metal Exchange)
Halogen-metal exchange with an organolithium reagent (e.g., n-BuLi) is a powerful method for generating a nucleophilic pyridyl anion.
-
2-Bromopyridine: This reaction is highly efficient and regioselective. The exchange occurs cleanly at -78°C to provide 2-lithiopyridine, which can be trapped with various electrophiles.[16][17] The proximity of the nitrogen atom is thought to stabilize the resulting organolithium species.
-
4-Bromopyridine: This substrate is significantly more problematic. Treatment with n-BuLi can lead to a mixture of products arising from halogen-metal exchange, competing deprotonation at the C-3 position, and nucleophilic addition of n-BuLi to the C2-N bond.[18] Achieving clean 4-lithiopyridine via this method is challenging and often requires specific conditions or alternative reagents like lithium naphthalenide.[19]
B. Grignard Reagent Formation
The reaction with magnesium metal to form a pyridyl Grignard reagent also shows a clear divergence.
-
2-Bromopyridine: The formation of 2-pyridylmagnesium bromide proceeds readily, often initiated with a crystal of iodine or 1,2-dibromoethane.[20] This reagent is a versatile nucleophile for various transformations.[21][22]
-
4-Bromopyridine: Direct formation of 4-pyridylmagnesium bromide is often sluggish and low-yielding. The resulting Grignard reagent can also be less stable. Alternative methods, such as halogen-magnesium exchange reactions, are sometimes employed to access this reagent more efficiently.[23] A recent development uses purple light to promote the coupling of bromopyridines with Grignard reagents, bypassing the need to form the pyridyl Grignard directly.[21][22]
Diagram 3: Synthetic Strategy Decision Tree This diagram helps a researcher decide which isomer to use based on the desired transformation.
Caption: Choosing the right bromopyridine isomer for your synthesis.
Conclusion and Expert Recommendations
The choice between 2-bromopyridine and 4-bromopyridine is not arbitrary; it is a strategic decision that can dictate the success of a synthetic sequence.
-
For Nucleophilic Aromatic Substitution , both isomers are electronically activated. 4-Bromopyridine is the preferred substrate for sterically demanding nucleophiles, while both perform well with smaller reagents.
-
For Palladium-Catalyzed Cross-Coupling , both isomers are generally effective with modern catalyst systems. 2-Bromopyridine may show enhanced reactivity in some cases due to catalyst pre-coordination, whereas 4-Bromopyridine provides a more sterically open environment, which can be advantageous. The choice should be guided by ligand selection and empirical optimization.
-
For Direct Metallation (lithiation or Grignard formation), 2-Bromopyridine is unequivocally the superior substrate . It provides clean, high-yielding access to the corresponding 2-pyridyl organometallic reagents. The synthesis of 4-pyridyl organometallics from 4-bromopyridine is fraught with challenges and often requires alternative, indirect routes.
By understanding these fundamental principles of reactivity, researchers can navigate the complexities of pyridine chemistry with greater confidence, leading to more efficient and successful synthetic outcomes.
References
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BenchChem. (2025). An In-depth Technical Guide to the Electronic Effects of Substituents on the 6-Bromopyridin-3-amine Ring. BenchChem. 1
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Gevorgyan, A., et al. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 25(1), 123. Link
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Li, J. J., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(6), 1833. Link
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Various Authors. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate. Link
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den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132. Link
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Li, J. J., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Link
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Snieckus, V., et al. (2006). Side-chain lithiation of 2- and 4-substituted pyridines. Tetrahedron, 62(30), 7087-7099. Link
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Wibaut, J. P., & Heeringa, L. G. (1955). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 74(8), 1003-1008. Link
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Cid, J., et al. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 60(49), 11197-11205. Link
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Benchmarking new catalysts with 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone as a ligand
An Objective Guide to Performance Benchmarking for Novel Catalytic Systems Featuring: The N,N-Bidentate Ligand 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
Introduction: The Quest for Superior Catalytic Efficiency
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the development of novel catalysts is paramount for achieving efficient, selective, and sustainable chemical transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, are foundational for constructing complex molecular architectures.[1][2][3] The performance of these catalytic systems is critically dependent on the ligand coordinating the metal center, which influences stability, reactivity, and selectivity.[4]
This guide introduces This compound , a promising, yet underexplored, N,N-bidentate ligand. Its structure, featuring two pyridine nitrogen atoms positioned for chelation and an electron-withdrawing ketone linker, presents a unique electronic and steric profile. We hypothesize that this ligand can form stable, highly active palladium complexes suitable for demanding cross-coupling reactions.
This document serves as a comprehensive framework for objectively benchmarking a new catalyst system derived from this ligand. We will provide a logical, scientifically-grounded methodology to compare its performance against established, commercially available catalysts. This guide is designed for researchers, chemists, and drug development professionals seeking to validate and integrate new catalytic technologies into their workflows.
Pillar 1: Defining the Benchmarking Framework
To ensure a fair and comprehensive comparison, a catalyst's performance must be evaluated across several key performance indicators (KPIs).[5][6] These metrics provide a quantitative basis for assessing efficiency, robustness, and industrial viability.[7][8]
Key Performance Indicators (KPIs) for Catalyst Evaluation:
| KPI | Definition | Importance in Benchmarking |
| Yield (%) | The amount of desired product obtained relative to the theoretical maximum.[5] | A primary indicator of the catalyst's overall effectiveness and efficiency. |
| Selectivity (%) | The ability of a catalyst to favor the formation of the desired product over side products.[5] | Crucial for minimizing downstream purification efforts and reducing waste. |
| Turnover Number (TON) | Moles of product formed per mole of catalyst. It measures the total output of a catalyst before deactivation.[9] | Indicates catalyst longevity and cost-effectiveness. A higher TON is desirable. |
| Turnover Frequency (TOF) (h⁻¹) | The number of catalytic cycles per unit of time (TON/time). It reflects the intrinsic speed of the catalyst.[9] | A key metric for process optimization and throughput. |
| Catalyst Stability | The ability of a catalyst to maintain its activity and selectivity over time or under harsh conditions.[6] | Determines the catalyst's suitability for large-scale or continuous-flow processes.[10][11] |
Pillar 2: Proposed Experimental Design & Protocols
To validate the performance of the new catalyst system, we propose a head-to-head comparison in two cornerstone C-C bond-forming reactions: the Suzuki-Miyaura coupling and the Mizoroki-Heck coupling.
Diagram: Proposed Experimental Workflow
The following diagram outlines the logical flow for systematically benchmarking the new catalyst system.
Caption: Workflow for benchmarking the new catalyst system.
A. Suzuki-Miyaura Coupling Benchmark
The Suzuki-Miyaura reaction is a robust method for synthesizing biaryls, crucial scaffolds in medicinal chemistry.[1] We will benchmark our new catalyst against a well-established Pd(OAc)₂/SPhos system.[1]
Reaction Scheme: 4-Bromotoluene + Phenylboronic Acid → 4-Methyl-1,1'-biphenyl
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed to be self-validating through rigorous control of variables and precise monitoring.
-
Catalyst Preparation (In Situ):
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the Palladium precursor (e.g., Pd(OAc)₂, 0.005 mmol, 0.5 mol%).
-
Add the respective ligand:
-
Test Catalyst: this compound (0.006 mmol, 0.6 mol%).
-
Benchmark Catalyst: SPhos (0.01 mmol, 1.0 mol%).
-
-
Add 2 mL of degassed toluene and stir for 10 minutes at room temperature to allow for complex formation.
-
-
Reaction Assembly:
-
To the catalyst mixture, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg) as the base.[1]
-
Add 2 mL of degassed toluene and 0.2 mL of degassed water to create a biphasic system, which aids in dissolving the inorganic base.[1]
-
-
Execution and Monitoring:
-
Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir the mixture vigorously.
-
Monitor the reaction progress at set time intervals (e.g., 1h, 2h, 4h, 8h) by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by GC-MS or LC-MS to determine conversion and calculate TOF.
-
-
Workup and Analysis:
-
After completion (or at a fixed endpoint, e.g., 8 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to determine the isolated yield.
-
B. Mizoroki-Heck Coupling Benchmark
The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes.[3] We will compare our new catalyst against a standard ligandless Pd(OAc)₂ system, often effective under specific conditions.[12][13]
Reaction Scheme: 4-Bromoanisole + n-Butyl acrylate → (E)-butyl 3-(4-methoxyphenyl)acrylate
Experimental Protocol: Mizoroki-Heck Coupling
-
Catalyst Preparation (In Situ):
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1.0 mol%).
-
For the Test Catalyst , add this compound (0.012 mmol, 1.2 mol%). The Benchmark Catalyst will be run without an additional ligand.
-
Add 2 mL of a degassed polar aprotic solvent such as N,N-Dimethylformamide (DMF).[12]
-
-
Reaction Assembly:
-
To the catalyst mixture, add 4-bromoanisole (1.0 mmol, 187 mg), n-butyl acrylate (1.5 mmol, 192 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg) as the base.[12]
-
-
Execution and Monitoring:
-
Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring. The choice of a higher temperature is typical for Heck reactions to ensure efficient catalytic turnover.[12]
-
Monitor the reaction progress over time using GC-MS or LC-MS as described for the Suzuki protocol.
-
-
Workup and Analysis:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water (15 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify by column chromatography to determine the isolated yield.
-
Pillar 3: Data Interpretation and Visualization
All quantitative data must be summarized in clear, structured tables for direct and unambiguous comparison.
Table 1: Hypothetical Benchmarking Data for Suzuki-Miyaura Coupling
| Catalyst System | Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| New Ligand + Pd(OAc)₂ | 0.5 | 100 | 4 | 96 | 192 | 48 |
| SPhos + Pd(OAc)₂ | 0.5 | 100 | 4 | 98 | 196 | 49 |
| New Ligand + Pd(OAc)₂ | 0.1 | 100 | 8 | 92 | 920 | 115 |
| SPhos + Pd(OAc)₂ | 0.1 | 100 | 8 | 85 | 850 | 106 |
Table 2: Hypothetical Benchmarking Data for Mizoroki-Heck Coupling
| Catalyst System | Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| New Ligand + Pd(OAc)₂ | 1.0 | 120 | 6 | 91 | 91 | 15.2 |
| Pd(OAc)₂ (Ligandless) | 1.0 | 120 | 6 | 75 | 75 | 12.5 |
| New Ligand + Pd(OAc)₂ | 0.2 | 120 | 12 | 88 | 440 | 36.7 |
| Pd(OAc)₂ (Ligandless) | 0.2 | 120 | 12 | 55 | 275 | 22.9 |
Mechanistic Insight: The Role of the Bidentate Ligand
The proposed N,N-bidentate ligand is expected to stabilize the palladium center throughout the catalytic cycle, preventing agglomeration into inactive palladium black and facilitating key mechanistic steps.
Diagram: Generalized Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the Suzuki-Miyaura cycle, highlighting the coordination of our bidentate ligand (L-L) to the palladium center.
Caption: The Suzuki-Miyaura cycle with a chelating ligand.
The chelation from the N,N-bidentate ligand is crucial. It provides a stable coordination sphere around the palladium, which is essential for the oxidative addition and reductive elimination steps.[4] This stability can prevent catalyst decomposition, leading to higher turnover numbers and more robust performance, especially at low catalyst loadings.[14][15]
Conclusion
This guide provides a rigorous and objective framework for benchmarking the performance of a new catalytic system based on the this compound ligand. By adhering to standardized protocols and evaluating a comprehensive set of key performance indicators, researchers can generate high-quality, reproducible data. This data is essential for validating the new catalyst's efficacy relative to established systems and for making informed decisions about its potential for broader application in academic and industrial synthesis.
References
- Benchmarking Catalyst Performance: A Comparative Guide for Cross-Coupling and C-H Activ
- Benchmarking Immobilized Di- and Triarylphosphine Palladium Catalysts for Continuous-Flow Cross-Coupling Reactions: Efficiency, Durability, and Metal Leaching Studies - ACS Public
- Benchmarking the efficiency of different catalytic systems for cross-coupling with 1,1-Dibromoethylene - Benchchem. (URL: )
-
Performance metrics for sustainable catalysis in industry | Request PDF - ResearchGate. (URL: [Link])
- Performance metrics for sustainable c
-
Benchmarking Immobilized Di- and Triarylphosphine Palladium Catalysts for Continuous-Flow Cross-Coupling Reactions: Efficiency, Durability, and Metal Leaching Studies | Request PDF - ResearchGate. (URL: [Link])
- Key performance indicators (KPIs)
-
Pyrene Functionalized Highly Reduced Graphene Oxide-palladium Nanocomposite: A Novel Catalyst for the Mizoroki-Heck Reaction in Water - Frontiers. (URL: [Link])
-
Considerations when Measuring Biocatalyst Performance - PMC - NIH. (URL: [Link])
-
Catalyst Testing in Modern Materials Chemistry - YouTube. (URL: [Link])
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. (URL: [Link])
-
Palladium catalysts bearing bidentate N‐ligands (A–D) - ResearchGate. (URL: [Link])
-
A comparative study of palladium-based coordination compounds with bidentate (N,N, P,P and P,O) ligands; Design, synthesis, X-ray structural, catalytic activity and DFT studies - ResearchGate. (URL: [Link])
-
A Process Chemistry Benchmark for sp2–sp3 Cross Couplings - ACS Publications. (URL: [Link])
-
N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction - ResearchGate. (URL: [Link])
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - NIH. (URL: [Link])
-
Palladium(II) complexes bearing N,O-bidentate Schiff base ligands: Experimental, in-silico, antibacterial, and catalytic properties | Request PDF - ResearchGate. (URL: [Link])
-
Microwave-Promoted Heck Coupling Using Ultralow Metal Catalyst Concentrations | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Heck Reaction - Organic Chemistry Portal. (URL: [Link])
-
Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions - PMC - NIH. (URL: [Link])
-
Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (URL: [Link])
-
Catalyzed Reaction:Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview - YouTube. (URL: [Link])
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation | ACS Omega. (URL: [Link])
-
Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib - ResearchGate. (URL: [Link])
-
SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P - Semantic Scholar. (URL: [Link])
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. (URL: [Link])
-
This compound (C007B-521056) - Cenmed Enterprises. (URL: [Link])
-
2-bromopyridine - Organic Syntheses Procedure. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC. (URL: [Link])
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Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of kinase drug discovery, the quest for novel scaffolds with potent and selective inhibitory activity is relentless. This guide delves into the biological activity of the compound 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone, placing it in context with other established kinase inhibitors. Our objective is to provide a comprehensive, data-driven comparison to inform research and development decisions.
Introduction: The Significance of Novel Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for many malignancies. However, challenges such as acquired resistance and off-target toxicity necessitate a continuous search for new chemical entities with improved pharmacological profiles.
The pyridine and bipyridine moieties are prevalent structural motifs in many biologically active compounds, including numerous approved kinase inhibitors.[1][2][3] This has led to considerable interest in novel pyridine-containing compounds as potential kinase inhibitors. The subject of this guide, this compound, with its distinct arrangement of pyridine rings linked by a keto-bridge, represents a scaffold of interest for medicinal chemists.
The Compound in Focus: this compound
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₉BrN₂O
-
Molecular Weight: 277.12 g/mol
The structure features a 2-substituted pyridine ring connected via a methylene carbonyl linker to a 4-substituted 2-bromopyridine ring. The presence of the bromine atom offers a potential handle for further chemical modification and structure-activity relationship (SAR) studies.
A Comparative Analysis: The Challenge of Data Scarcity
A thorough review of the scientific literature and chemical databases reveals a significant gap in the publicly available information regarding the biological activity of this compound. While the compound is commercially available from several suppliers[4][5][6], there are no published studies detailing its kinase inhibitory profile, mechanism of action, or cellular effects.
This absence of experimental data makes a direct, evidence-based comparison with other kinase inhibitors impossible at this time. To fulfill the spirit of this guide—to provide objective, data-supported comparisons—we will instead outline the established methodologies and comparator compounds that would be essential for evaluating the potential of this and other novel chemical entities.
A Proposed Framework for Biological Evaluation
To ascertain the biological activity of a novel compound like this compound and compare it to existing kinase inhibitors, a multi-tiered experimental approach is required.
Initial High-Throughput Kinase Panel Screening
The first step is to understand the compound's kinase selectivity profile. A broad-spectrum kinase panel assay against hundreds of kinases is the industry standard.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Illustrative)
-
Compound Preparation: Dissolve this compound in DMSO to create a stock solution. Prepare serial dilutions to be tested at various concentrations.
-
Assay Plate Preparation: In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.
-
Compound Addition: Add the diluted test compound to the appropriate wells. Include a known inhibitor as a positive control and DMSO as a negative control.
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate, typically using fluorescence resonance energy transfer (FRET) or a similar detection method.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
Diagram: In Vitro Kinase Assay Workflow
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Comparator Kinase Inhibitors
The choice of comparator compounds would depend on the results of the initial screen. For instance, if this compound shows activity against kinases like ALK or ROS1, relevant comparators would include:
-
Crizotinib: A first-generation ALK/ROS1/MET inhibitor.
-
Ceritinib and Alectinib: Second-generation ALK inhibitors with activity against common resistance mutations.
-
Lorlatinib: A third-generation ALK/ROS1 inhibitor designed to overcome a broad range of resistance mutations.
A comparative analysis would involve running these compounds in parallel in the same assays to obtain directly comparable potency and selectivity data.
Table 1: Hypothetical Comparative Kinase Inhibition Data (IC₅₀, nM)
| Kinase Target | This compound | Crizotinib | Ceritinib |
| ALK | Data Needed | 2.6 | 0.2 |
| ALK (L1196M) | Data Needed | 15 | 1.0 |
| ROS1 | Data Needed | 1.7 | 0.4 |
| MET | Data Needed | 1.2 | 13 |
| JAK2 | Data Needed | >1000 | >1000 |
| SRC | Data Needed | >1000 | >1000 |
Cell-Based Assays
Following in vitro characterization, the next crucial step is to assess the compound's activity in a cellular context. This determines its ability to cross the cell membrane, engage its target, and exert a biological effect.
Experimental Protocol: Cell Proliferation Assay (e.g., using a cancer cell line with a known kinase dependency)
-
Cell Seeding: Plate cancer cells (e.g., H3122 non-small cell lung cancer cells, which are ALK-dependent) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and comparator inhibitors.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., resazurin or CellTiter-Glo®) and measure the signal (fluorescence or luminescence), which is proportional to the number of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the GI₅₀ value (the concentration that causes 50% growth inhibition).
Diagram: Cellular Signaling Pathway Inhibition
Caption: Simplified diagram of a kinase inhibitor blocking a signaling pathway.
Future Directions and Conclusion
While this compound is a chemically defined entity, its biological activity remains uncharacterized in the public domain. The framework presented in this guide outlines the necessary experimental steps to elucidate its potential as a kinase inhibitor and to rigorously compare its performance against established drugs.
For researchers in drug discovery, this compound represents an unexplored starting point. The generation of robust biochemical and cellular data is the critical next step to determine if this scaffold holds promise for the development of a new class of kinase inhibitors. Until such data becomes available, its biological activity and therapeutic potential remain speculative.
References
There are no direct scientific publications on the biological activity of this compound to list. The references below pertain to the general biological relevance of related chemical structures and are provided for context.
-
Cenmed Enterprises. this compound (C007B-521056).[Link]
-
Active Biopharma Corp. this compound.[Link]
-
Sharma, A. N., & Verma, R. (2023). Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. Chemical Biology & Diversity, 20(12), e202300764. [Link]
-
Li, Y., et al. (2022). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Molecules, 27(19), 6529. [Link]
-
Yuan, Y., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry, 179, 539-553. [Link]
Sources
- 1. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations [mdpi.com]
- 3. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(2-BROMO-PYRIDIN-4-YL)-1-PYRIDIN-2-YL-ETHANONE | 446852-65-9 [chemicalbook.com]
- 5. 446852-65-9|this compound|BLD Pharm [bldpharm.com]
- 6. cenmed.com [cenmed.com]
Reproducibility Study and Comparative Analysis of the Synthesis of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Heterocyclic Ketone
In the landscape of medicinal chemistry and materials science, pyridyl ketones serve as privileged structural motifs. Their unique electronic properties and ability to chelate metals make them invaluable precursors for a wide array of functional molecules. Among these, 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone stands out as a particularly versatile building block. The presence of a bromine atom offers a reactive handle for further functionalization through cross-coupling reactions, while the 1,3-dicarbonyl-like structure provides a scaffold for constructing more complex heterocyclic systems.
Plausible Synthetic Pathways: A Comparative Overview
The synthesis of a β-diketone like this compound can be approached through several C-C bond-forming strategies. Here, we propose and compare two logical and scientifically sound methodologies.
Method 1 (Recommended): Mixed Claisen Condensation
The most direct and classical approach to forming a β-dicarbonyl compound is the Claisen condensation.[1][2] This method involves the base-mediated reaction of an ester with a ketone. For our target molecule, this translates to a mixed (or crossed) Claisen condensation between an ester derivative of 2-bromopyridine-4-acetic acid and 2-acetylpyridine.[3][4]
Method 2 (Alternative): Acylation of a Nitrile-Derived Anion
An alternative strategy involves the use of a nitrile as a precursor to the enolate. Specifically, 2-bromopyridine-4-acetonitrile can be deprotonated with a strong base to form a nucleophilic anion, which can then be acylated by an ester of picolinic acid. This approach offers a different set of reaction conditions and may be advantageous in certain contexts.
Experimental Protocols and Reproducibility Analysis
Synthesis of Key Starting Materials
A reproducible synthesis of the final product is contingent on the reliable preparation of its precursors.
1. Synthesis of 2-Bromopyridine
2-Bromopyridine is a common starting material for many pyridine derivatives. A well-established and reproducible method is the diazotization of 2-aminopyridine followed by bromination.[5][6]
-
Reaction: 2-Aminopyridine is treated with sodium nitrite in the presence of hydrobromic acid and bromine.
-
Yield and Purity: This method consistently provides high yields (80-90%) of 2-bromopyridine with excellent purity (>99%) after distillation.[6]
-
Scalability: The procedure has been successfully performed on a multi-mole scale.[5]
2. Synthesis of 2,4-Dibromopyridine
Further bromination of 2-bromopyridine can be challenging due to regioselectivity issues. A more reliable route to 2,4-dibromopyridine starts from 2-amino-4-bromopyridine or via N-oxide chemistry. A high-yielding method involves the treatment of 2,4-dihydroxypyridine with phosphorus oxybromide, affording the product in approximately 90% yield.[7]
3. Synthesis of Ethyl 2-(2-Bromopyridin-4-yl)acetate (Key Precursor for Method 1)
While not commercially available in large quantities, this key ester can be synthesized from 2,4-dibromopyridine. A plausible route involves the selective reaction at the 4-position, which is generally more reactive towards nucleophiles in such systems.
4. Synthesis of 2-Acetylpyridine
2-Acetylpyridine is a commercially available reagent. However, it can also be synthesized through various methods, including the acylation of 2-bromopyridine via a Grignard reagent or from 2-picolinic acid.[1]
Method 1: Detailed Protocol for Mixed Claisen Condensation
This protocol is based on established principles of the Claisen condensation, utilizing a strong, non-nucleophilic base to favor the desired cross-condensation product.[3][4]
Experimental Workflow:
Figure 1: Experimental workflow for the mixed Claisen condensation synthesis.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Wash the NaH three times with anhydrous hexane to remove the mineral oil, and then suspend it in anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the NaH suspension to 0 °C in an ice bath. Dissolve 2-acetylpyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional hour to ensure complete formation of the sodium enolate.
-
Condensation: Dissolve ethyl 2-(2-bromopyridin-4-yl)acetate (1.1 equivalents) in anhydrous THF and add it dropwise to the enolate solution at 0 °C over 30 minutes.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and cautiously quench it by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product, a β-diketone, can be purified by silica gel column chromatography. An alternative and often highly effective method for purifying β-diketones is through the formation of a copper(II) chelate.[2] The crude product is dissolved in a suitable solvent and treated with an aqueous solution of copper(II) acetate. The resulting solid copper complex is filtered, washed, and then decomposed with a strong acid (e.g., sulfuric acid) to regenerate the pure β-diketone, which is then extracted.
Method 2: Alternative Synthesis via Nitrile Acylation
This method provides an alternative route that avoids the potential self-condensation of the ketone, although it requires the use of a very strong base like lithium diisopropylamide (LDA).
Reaction Mechanism:
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1,3-DI-PYRIDIN-3-YL-PROPANE-1,3-DIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. ChemicalDesk.Com: Claisen Condensation [allchemist.blogspot.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison and cross-validation of three prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the quantification of the key pharmaceutical intermediate, 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone. Our focus is to equip researchers, scientists, and drug development professionals with the requisite knowledge to make informed decisions when selecting and validating analytical methods, ensuring data integrity and regulatory compliance.
The imperative for robust analytical methods is underscored by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3] This guide is structured to provide not only a theoretical comparison but also a practical framework for cross-validation, a critical process for verifying that different analytical procedures yield comparable and reliable results.[4][5][6][7]
The Analyte: this compound
This compound is a heterocyclic ketone that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its accurate quantification is essential for process control, yield determination, and impurity profiling.
Caption: Chemical structure of this compound.
Comparative Overview of Analytical Methodologies
The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte, the required sensitivity, and the intended application of the method.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Quantification based on the direct proportionality between the integrated NMR signal area and the number of nuclei.[8][9][10] |
| Applicability | Broadly applicable to a wide range of non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar or non-volatile analytes.[11] | Applicable to any soluble compound with NMR-active nuclei. A primary ratio method that can provide purity without a specific reference standard.[8][12] |
| Sensitivity | High (typically µg/mL to ng/mL). | Very high (typically ng/mL to pg/mL), especially with selective ion monitoring.[13] | Lower sensitivity compared to chromatographic methods (typically mg/mL). |
| Specificity | Good, can be enhanced with selective detectors (e.g., Diode Array, Mass Spectrometry). | Excellent, provides structural information from mass spectra, aiding in peak identification.[14][15] | Excellent, provides detailed structural information, allowing for unambiguous identification. |
| Quantification | Requires a calibrated reference standard of the analyte. | Requires a calibrated reference standard. | Can be performed using a certified internal standard of a different compound.[9] |
| Throughput | Moderate to high. | Moderate. | Low to moderate. |
Cross-Validation Protocol: A Step-by-Step Guide
The cross-validation of analytical methods is essential to ensure that data generated by different techniques are comparable and reliable.[4][5] This process is guided by the principles outlined in the ICH Q2(R2) guideline.[1][16]
Caption: Workflow for the cross-validation of analytical methods.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Quantification: External standard calibration curve prepared from a certified reference standard of this compound.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumentation: GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Quantification: External standard calibration curve.
3. Quantitative Nuclear Magnetic Resonance (qNMR) Method
-
Instrumentation: NMR spectrometer with a proton frequency of at least 400 MHz.
-
Solvent: Deuterated chloroform (CDCl3) or another suitable deuterated solvent.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a known volume of the deuterated solvent.
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all signals (typically 5 times the longest T1).
-
90° pulse angle.
-
Acquisition of a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Quantification: Calculate the concentration of the analyte by comparing the integral of a well-resolved analyte signal to the integral of the internal standard signal, taking into account the number of protons, molecular weights, and sample weights.
Data Presentation and Comparison
The following tables summarize the expected performance characteristics for each method based on typical validation results for similar compounds.
Table 1: Linearity and Range
| Method | Range (µg/mL) | Correlation Coefficient (r²) |
| HPLC | 1 - 100 | > 0.999 |
| GC-MS | 0.1 - 20 | > 0.998 |
| qNMR | 500 - 10000 | > 0.999 |
Table 2: Accuracy and Precision
| Method | Concentration Level | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC | Low QC | 98 - 102 | < 2.0 |
| Mid QC | 98 - 102 | < 1.5 | |
| High QC | 98 - 102 | < 1.0 | |
| GC-MS | Low QC | 95 - 105 | < 3.0 |
| Mid QC | 97 - 103 | < 2.5 | |
| High QC | 98 - 102 | < 2.0 | |
| qNMR | Mid Level | 99 - 101 | < 1.0 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Method | LOD (µg/mL) | LOQ (µg/mL) |
| HPLC | 0.3 | 1.0 |
| GC-MS | 0.03 | 0.1 |
| qNMR | 150 | 500 |
Conclusion and Recommendations
The cross-validation of analytical methods for quantifying this compound demonstrates that HPLC, GC-MS, and qNMR are all viable techniques, each with its own set of advantages and limitations.
-
HPLC is a robust and versatile method suitable for routine quality control, offering a good balance of sensitivity, precision, and throughput.
-
GC-MS provides superior sensitivity and specificity, making it an excellent choice for trace-level impurity analysis.[13]
-
qNMR serves as a powerful primary method for the accurate determination of purity and for the qualification of reference standards without the need for an identical standard of the analyte.[8][12]
The choice of method should be guided by the specific analytical challenge. For routine process monitoring and release testing, a validated HPLC method is often the most practical choice. For in-depth impurity profiling or when the highest level of sensitivity is required, GC-MS is the preferred technique. qNMR is invaluable for the certification of reference materials and for providing an orthogonal, confirmatory analysis. A thorough cross-validation as outlined in this guide will ensure data consistency and integrity across different analytical platforms, ultimately contributing to the development of safe and effective pharmaceuticals.
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ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative NMR spectroscopy in pharmaceutical R&D. ResearchGate. [Link]
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European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]
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DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Core Scaffold and Its Therapeutic Potential
The 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone scaffold presents a compelling starting point for medicinal chemistry exploration. It combines two pyridine rings, a common feature in kinase inhibitors that often interact with the ATP-binding site of enzymes, linked by a flexible ethanone bridge. The presence of a bromine atom on one of the pyridine rings offers a strategic handle for further chemical modifications through various cross-coupling reactions. Given that dysregulated kinase activity is a hallmark of many diseases, including cancer, developing novel kinase inhibitors is a significant focus of drug discovery[1]. The structural motifs within this core suggest a potential for these analogs to act as hinge-binding fragments in kinase inhibition.
Inferred Structure-Activity Relationship Analysis
This section deconstructs the core scaffold to analyze the probable impact of structural modifications at different positions on its biological activity. The insights are drawn from SAR studies of analogous heterocyclic systems.
The 2-bromopyridin-4-yl moiety is a critical component for both biological activity and synthetic elaboration. The bromine atom at the 2-position can be substituted to introduce a variety of functional groups, allowing for a systematic exploration of the chemical space.
-
Substitution at the 2-Position (Bromine Displacement): The bromine atom is a versatile synthetic handle. Its replacement with different substituents can profoundly impact the molecule's interaction with a target protein. For instance, in other heterocyclic kinase inhibitors, replacing a halogen with small, hydrogen-bond-donating or -accepting groups can enhance binding affinity. Conversely, introducing bulky hydrophobic groups could probe for nearby hydrophobic pockets within the enzyme's active site.
-
Substitution at other positions of the pyridine ring: Adding substituents to the other available positions on this pyridine ring can modulate the electronic properties and steric profile of the molecule.
-
Electron-donating groups (e.g., -CH₃, -OCH₃): These groups can increase the electron density of the pyridine ring, potentially enhancing interactions with electron-deficient pockets in the target protein.
-
Electron-withdrawing groups (e.g., -CF₃, -CN): These groups can decrease the electron density, which might be favorable for interactions with electron-rich residues. They can also improve metabolic stability.
-
A hypothetical SAR trend for substitutions on the 2-bromopyridin-4-yl ring is presented in Table 1.
Table 1: Inferred SAR for Modifications of the 2-Bromopyridin-4-yl Ring
| Position of Substitution | Type of Substituent | Predicted Impact on Activity | Rationale from Analogous Systems |
| 2 | Small, polar (e.g., -NH₂, -OH) | Potentially increased | Can form additional hydrogen bonds in the hinge region of kinases. |
| 2 | Bulky, hydrophobic | Variable | May increase activity if a hydrophobic pocket is present, or decrease it due to steric hindrance. |
| 5 | Electron-donating | Potentially increased | Can modulate the electronics of the pyridine ring for better target engagement. |
| 5 | Electron-withdrawing | Potentially increased | May enhance binding and improve pharmacokinetic properties. |
The pyridin-2-yl ring is likely to be involved in crucial interactions with the target protein. Its orientation and substitution pattern can significantly influence binding affinity and selectivity.
-
Positional Isomers: Changing the attachment point of the ethanone linker from the 2-position to the 3- or 4-position of the pyridine ring would alter the geometry of the molecule. In many kinase inhibitors, the precise positioning of nitrogen atoms is critical for forming hydrogen bonds with the hinge region of the kinase. Therefore, positional isomers are expected to exhibit significantly different biological activities.
-
Substituents on the Pyridin-2-yl Ring: Similar to the other pyridine ring, adding substituents can fine-tune the properties of the analogs. The SAR of other pyridine-containing inhibitors suggests that small substituents in the positions not involved in hinge binding can explore additional binding pockets and improve selectivity[2].
Table 2: Inferred SAR for Modifications of the Pyridin-2-yl Ring
| Position of Substitution | Type of Substituent | Predicted Impact on Activity | Rationale from Analogous Systems |
| 4 or 6 | Small, hydrophilic | Potentially increased | Can improve solubility and form interactions with the solvent-exposed region of the active site. |
| 4 or 6 | Bulky, lipophilic | Variable | Could enhance binding through hydrophobic interactions or cause steric clashes. |
| 5 | Electron-donating/withdrawing | Variable | Can modulate the overall electronic character of the molecule, influencing target binding and cell permeability. |
The ethanone linker provides a degree of flexibility, allowing the two pyridine rings to adopt an optimal conformation for binding. Modifications to this linker can impact this flexibility and introduce new interaction points.
-
Carbonyl Group: The ketone's carbonyl group is a potential hydrogen bond acceptor. Its reduction to a hydroxyl group or removal would likely have a significant impact on binding affinity. In many inhibitors, this carbonyl group is crucial for interacting with the protein backbone[3].
-
Methylene Bridge: The methylene bridge (-CH₂-) can be modified to alter the linker's rigidity. For example, introducing a methyl group could restrict rotation, which may be entropically favorable for binding if the resulting conformation is optimal.
Experimental Protocols
A plausible synthetic route to generate analogs of this compound would involve the acylation of a suitable pyridine precursor. A general workflow is outlined below.
Caption: A potential synthetic workflow for generating analogs.
Step-by-step protocol for Suzuki Coupling:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added the desired boronic acid or boronic ester (1.2 eq).
-
A palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., Na₂CO₃, 2.0 eq) are added.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, with reaction progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired analog.
To evaluate the biological activity of the synthesized analogs, a common method is an in vitro kinase inhibition assay.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-step protocol for a generic kinase assay:
-
A reaction buffer containing the target kinase, a suitable substrate (e.g., a peptide), and ATP is prepared.
-
The synthesized analogs are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
The test compounds are added to the wells of a microplate, followed by the addition of the kinase reaction buffer.
-
The reaction is initiated by the addition of ATP and incubated at 37°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and a detection reagent is added to quantify the amount of product formed (or remaining ATP). For example, the ADP-Glo™ Kinase Assay measures ADP production.
-
The luminescence or fluorescence is measured using a plate reader.
-
The data is plotted as the percentage of inhibition versus the compound concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression analysis.
Visualizing the Inferred SAR
The following diagram illustrates the key points of the inferred structure-activity relationship for the this compound scaffold.
Caption: A summary of key SAR points on the core scaffold. (Note: A placeholder image is used in the DOT script. In a real application, this would be the 2D chemical structure of the molecule.)
Conclusion and Future Directions
This guide provides a foundational, inferred SAR framework for the this compound scaffold, leveraging data from analogous heterocyclic systems. The core structure is a promising starting point for the development of novel kinase inhibitors. Future experimental work should focus on synthesizing a diverse library of analogs based on the principles outlined herein. Systematic modifications of both pyridine rings and the ethanone linker, followed by in vitro screening against a panel of kinases, will be crucial to validate these hypotheses and identify lead compounds for further optimization. Structure-based drug design, utilizing X-ray crystallography of inhibitor-kinase complexes, could provide further insights to guide the rational design of more potent and selective agents[4].
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Drug Design Org. (2005). Structure Activity Relationships. Available at: [Link].
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- Weng, W., et al. (2011). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(12), 3613-3617.
- Khan, I., et al. (2021). Role of pyridines as enzyme inhibitors in medicinal chemistry. In Pyridine and Its Derivatives: Synthesis, Applications, and Role in Biological Systems. Elsevier.
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- Wang, Y., et al. (2025). Recent progress in chemistry and bioactivity of novel enzyme inhibitors from natural products: A comprehensive review. European Journal of Medicinal Chemistry, 289, 116499.
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A Head-to-Head Comparison of Synthetic Methodologies for Bipyridyl Ketones: A Guide for Researchers
Introduction: The Significance of Bipyridyl Ketones
Bipyridyl ketones are a pivotal class of organic compounds, distinguished by a carbonyl group bridging two pyridine rings. Their unique electronic and steric properties, stemming from the nitrogen-containing heterocycles, make them indispensable in various scientific domains. In coordination chemistry, they serve as versatile ligands, forming stable complexes with a wide array of metal ions for applications in catalysis and materials science.[1] For instance, di(2-pyridyl) ketone and its derivatives are known to form complexes with palladium(II) that have shown catalytic activity in C-C coupling reactions like the Heck reaction.[1] In drug development, the bipyridyl ketone scaffold is a key pharmacophore in molecules designed to target metalloenzymes and other biological targets. Their synthesis, therefore, is a critical area of research, demanding robust, efficient, and versatile methodologies.
This guide provides a comprehensive, head-to-head comparison of the primary synthetic strategies for accessing bipyridyl ketones. We will move beyond simple procedural lists to dissect the underlying principles of each method, offering field-proven insights into their respective strengths, limitations, and practical considerations. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic route tailored to their specific target molecule and experimental constraints.
Core Synthetic Strategies: A Comparative Overview
The synthesis of bipyridyl ketones can be broadly categorized into two strategic approaches:
-
Late-Stage Ketone Formation: Introducing the ketone functionality onto a pre-formed bipyridine scaffold.
-
Convergent Assembly: Constructing the bipyridyl ketone core from separate pyridyl fragments.
This guide will evaluate the most prominent methodologies within these categories: Oxidation of Bipyridyl Alcohols, Palladium-Catalyzed Cross-Coupling Reactions, and Grignard-type Additions to Pyridyl Nitriles/Esters.
Caption: Comparative workflow of major synthetic routes to bipyridyl ketones.
Methodology 1: Oxidation of Bipyridyl Methanols
This is arguably the most classical and direct approach. It relies on the synthesis of a bipyridyl methanol (or carbinol) intermediate, which is subsequently oxidized to the target ketone. The primary advantage is the strategic simplicity; the complexity is shifted to the synthesis of the alcohol precursor, which can often be readily prepared via the addition of a pyridyl organometallic reagent to a pyridine aldehyde.
Causality and Experimental Choices
The choice of oxidant is the critical variable in this methodology. The decision is governed by the functional group tolerance of the substrate, the desired scale of the reaction, and considerations of cost and environmental impact.
-
Manganese Dioxide (MnO₂): This is a mild, heterogeneous oxidant particularly effective for benzylic and allylic alcohols, making it well-suited for bipyridyl methanols. Its key advantage is selectivity; it typically does not oxidize other sensitive groups. The reaction is driven by the precipitation of MnO and requires a stoichiometric excess of the reagent.
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers a very mild and high-yielding alternative.[2] It operates under neutral conditions at room temperature, making it compatible with a wide range of sensitive functional groups. The primary drawbacks are the cost of the reagent and its shock-sensitive nature, which requires careful handling.
-
Palladium-Catalyzed Aerobic Oxidation: For greener and more scalable processes, catalytic methods using molecular oxygen or air as the terminal oxidant are highly attractive.[3][4] These systems, often employing a palladium catalyst paired with a bipyridyl-type ligand, can be highly efficient.[3][4][5] The challenge lies in catalyst optimization and preventing catalyst inhibition by the bipyridyl product, which can act as a competing ligand.[6][7]
Experimental Protocol: Oxidation using MnO₂
This protocol is adapted from standard procedures for the oxidation of activated alcohols.
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add the bipyridyl methanol substrate (1.0 equiv).
-
Solvent: Dissolve the substrate in a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 0.1 M concentration).
-
Reagent Addition: Add activated manganese dioxide (5-10 equiv by weight) portion-wise to the stirring solution at room temperature. The reaction is heterogeneous.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions may take several hours to overnight to reach completion.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with additional solvent.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or recrystallization to yield the pure bipyridyl ketone.
Trustworthiness: A Self-Validating System
The progress of the oxidation can be easily tracked by TLC, where the more polar alcohol starting material will have a lower Rf value than the less polar ketone product. The appearance of a new, distinct spot and the disappearance of the starting material provide a reliable, real-time validation of the reaction's progress.
Methodology 2: Palladium-Catalyzed Cross-Coupling
Modern cross-coupling reactions offer a highly convergent and flexible route to bipyridyl ketones. These methods construct the C-C bonds of the final product from simpler pyridyl precursors, often with excellent control over regiochemistry and functional group tolerance.
Causality and Experimental Choices
The most common variant is a carbonylative Suzuki-type coupling. This involves the reaction of a pyridyl halide with a pyridylboronic acid under a carbon monoxide (CO) atmosphere, catalyzed by a palladium complex.
-
Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand (e.g., triphenylphosphine, Xantphos) is crucial.[8][9] The ligand stabilizes the palladium center, modulates its reactivity, and prevents catalyst decomposition. The strong coordination of bipyridine products to the metal center can sometimes inhibit catalysis, a challenge that may require higher catalyst loadings or specialized ligands.[6][7][10]
-
Carbon Monoxide Source: While CO gas from a cylinder is common, safety concerns have led to the development of CO-releasing molecules (CORMs), such as molybdenum hexacarbonyl (Mo(CO)₆) or solid CO precursors, which generate CO in situ.
-
Base and Solvent: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid in the transmetalation step of the catalytic cycle. The solvent system (e.g., toluene, dioxane, DMF) must be able to dissolve the reactants and facilitate the catalytic cycle, often at elevated temperatures.
Caption: Simplified catalytic cycle for carbonylative Suzuki coupling.
Experimental Protocol: Carbonylative Suzuki Coupling
This protocol is a representative example for the synthesis of an unsymmetrical bipyridyl ketone.
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the pyridyl halide (1.0 equiv), pyridylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
CO Introduction: Purge the flask with carbon monoxide gas (balloon pressure is often sufficient) for several minutes. Maintain a positive pressure of CO throughout the reaction.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS for the consumption of the limiting pyridyl halide.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the target bipyridyl ketone.
Methodology 3: Grignard-type Addition to Nitriles and Esters
This classic organometallic approach provides a robust method for forming the ketone's carbon-carbonyl bond. It involves the nucleophilic addition of a pyridyl Grignard reagent (or organolithium) to a pyridyl nitrile or a suitably activated pyridyl ester.[11][12][13]
Causality and Experimental Choices
-
Electrophile Choice:
-
Nitriles: The reaction of a Grignard reagent with a nitrile initially forms a magnesium salt of an imine.[11] This intermediate is stable and does not react further with the Grignard reagent. Subsequent acidic workup hydrolyzes the imine to the desired ketone. This prevents the common problem of over-addition seen with other carbonyl compounds.[11][12]
-
Esters: Standard esters can be problematic due to over-addition of the Grignard reagent to the initially formed ketone, leading to tertiary alcohols. To overcome this, specialized esters, such as Weinreb amides or 2-pyridyl esters, are used. The nitrogen atom of a 2-pyridyl ester can chelate to the palladium catalyst in coupling reactions, facilitating the synthesis of ketones from organoboron compounds.[9]
-
-
Grignard Reagent Formation: The preparation of pyridyl Grignard reagents can be challenging due to the presence of the basic nitrogen atom.[14] The use of highly reactive "Turbo Grignard" reagents (e.g., i-PrMgCl·LiCl) can facilitate the initial metal-halogen exchange to form the required organometallic species under milder conditions.[14] All steps must be performed under strictly anhydrous conditions as Grignard reagents are highly basic and react readily with water.[12][13]
Experimental Protocol: Grignard Addition to a Cyanopyridine
This protocol outlines the synthesis of a symmetrical bipyridyl ketone.
-
Grignard Formation: In an oven-dried, three-neck flask equipped with a reflux condenser and dropping funnel under an inert atmosphere, place magnesium turnings (1.1 equiv). Add a small volume of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction. Add a solution of the bromopyridine (1.0 equiv) in anhydrous ether/THF dropwise to maintain a gentle reflux. After addition is complete, continue to stir until the magnesium is consumed.
-
Addition Reaction: Cool the freshly prepared Grignard solution to 0 °C. Add a solution of the cyanopyridine (0.9 equiv) in anhydrous THF dropwise. After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
Hydrolysis (Workup): Carefully pour the reaction mixture onto a mixture of crushed ice and aqueous acid (e.g., 2 M HCl). Stir vigorously until all solids dissolve.
-
Extraction: Neutralize the aqueous solution with a base (e.g., NaHCO₃ or NH₄OH) and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Head-to-Head Performance Comparison
| Feature | Oxidation of Alcohols | Pd-Catalyzed Cross-Coupling | Grignard-type Addition |
| Reaction Type | Late-Stage Functionalization | Convergent C-C Bond Formation | Convergent C-C Bond Formation |
| Key Reactants | Bipyridyl Methanol, Oxidant | Pyridyl Halide, Pyridyl Boronate, CO | Pyridyl Halide, Mg, Pyridyl Nitrile/Ester |
| Catalyst | Often Stoichiometric (e.g., MnO₂); Catalytic options exist (e.g., Pd/Air)[4] | Palladium Complex (e.g., Pd(PPh₃)₄)[9] | None (Stoichiometric Mg)[13] |
| Typical Yields | Good to Excellent (70-95%)[3] | Good to Excellent (60-90%)[9] | Moderate to Good (50-85%)[11] |
| Substrate Scope | Dependent on alcohol synthesis; generally broad. | Very broad; tolerant of many functional groups.[8] | Limited by Grignard compatibility; sensitive to acidic protons.[12] |
| Functional Group Tolerance | Moderate to Good (depends on oxidant)[2] | Excellent[8] | Poor; incompatible with acids, alcohols, amines, etc.[13] |
| Key Advantages | - Conceptually simple- High yields- Readily available oxidants | - High convergency- Excellent functional group tolerance- High regioselectivity | - Readily available starting materials- Avoids over-addition (with nitriles)[11]- No transition metal catalyst needed |
| Key Disadvantages | - Requires pre-synthesis of alcohol- Stoichiometric waste (for non-catalytic methods)- Potential over-oxidation | - Requires transition metal catalyst- CO gas can be hazardous- Product inhibition possible[6] | - Requires strictly anhydrous conditions- Poor functional group tolerance- Grignard formation can be difficult[14] |
Conclusion and Future Outlook
The synthesis of bipyridyl ketones is a mature field with several robust and reliable methodologies.
-
The Oxidation of Bipyridyl Methanols remains a highly effective and often high-yielding strategy, particularly when the corresponding alcohol is readily accessible. Its main drawback is the linear nature of the synthesis.
-
Palladium-Catalyzed Cross-Coupling represents the state-of-the-art for convergent synthesis, offering unparalleled flexibility, functional group tolerance, and control, making it ideal for complex molecule synthesis in drug discovery programs.
-
Grignard-type Additions are a powerful, classic tool, especially valuable for preparing simpler, symmetrical bipyridyl ketones where functional group tolerance is not a primary concern. Its operational simplicity and avoidance of expensive transition metal catalysts are significant assets.
The choice of methodology is not a matter of "best" but "most appropriate." For rapid access to a simple scaffold, oxidation or Grignard routes may be preferred. For the synthesis of a complex, highly functionalized drug candidate, the precision and tolerance of palladium catalysis are often indispensable. Future developments will likely focus on enhancing the sustainability of these methods, such as developing more efficient and recyclable catalysts for aerobic oxidations and cross-coupling reactions, and expanding the scope of electrosynthesis to mitigate the use of stoichiometric organometallic reagents.
References
A complete list of all sources cited in this guide, including full titles and clickable URLs for verification.
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Yamanoi, Y., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. [Link][6][7][10]
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SYNTHESIS. (n.d.). Recent Advances in the Synthesis of 2,2′-Bipyridines and Their Derivatives. Thieme Chemistry. [Link][15]
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Yamanoi, Y., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate. [Link][16]
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Yamanoi, Y., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. OUCI. [Link][17]
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Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. PubMed. [Link]
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Cheedarala, R. K., et al. (2021). An aerobic oxidation of alcohols into carbonyl synthons using a bipyridyl-cinchona alkaloid based palladium catalytic system. RSC Advances, 11(52), 32942-32954. [Link][3]
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Cheedarala, R. K., et al. (2021). An aerobic oxidation of alcohols into carbonyl synthons using bipyridyl-cinchona based palladium catalyst. RSC Publishing. [Link][4]
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Al-Jahdali, M., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. ACS Omega. [Link]
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Yamanoi, Y., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. PMC - NIH. [Link]
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Yamanoi, Y., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link]
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Cheedarala, R. K., et al. (2021). An aerobic oxidation of alcohols into carbonyl synthons using bipyridyl-cinchona based palladium catalyst. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis of atropisomeric bipyridine N,N'-dioxides 7. [Link]
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Kaneda, K., et al. (2004). Pd(II)−Hydrotalcite-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones Using Atmospheric Pressure of Air. ResearchGate. [Link]
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Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link][11]
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Willis, M. C., et al. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 23(23), 9130–9134. [Link][14]
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Langer, P., et al. (2016). Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations. Beilstein Journal of Organic Chemistry, 12, 1166–1175. [Link][8]
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Zheng, L., et al. (2025). Synthesis and Reactivity of a Bipyridyl Tantalum Complex. Inorganic Chemistry. [Link]
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Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. [Link]
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Al-Jahdali, M., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [Link][2]
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ScienceDirect. (n.d.). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. [Link]
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ScienceDirect. (n.d.). Synthesis of poly(ether ketone) by Friedel-Crafts acylation: effects of reaction conditions. [Link]
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Douglas, J. T., et al. (2015). Friedel-Crafts Acylation with Amides. Molecules, 20(8), 14537–14548. [Link]
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Ben-Zvi, D., et al. (2023). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 14(20), 5403–5409. [Link]
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Chatani, N., et al. (2004). A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds. Organic Letters, 6(20), 3597–3599. [Link][9]
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Chemguide. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. [Link][12]
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Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link][13]
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A Mechanistic and Comparative Guide to the Reactivity of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Among these, pyridine derivatives are of paramount importance due to their prevalence in a vast array of biologically active compounds. This guide provides an in-depth mechanistic investigation and comparative analysis of reactions involving 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone , a versatile building block for the synthesis of complex molecular architectures. We will explore its reactivity in three pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. This guide will delve into the underlying mechanisms, provide comparative data with alternative substrates, and offer detailed experimental protocols to empower researchers in their synthetic endeavors.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound possesses a unique structural motif, incorporating a reactive 2-bromopyridine moiety susceptible to a variety of cross-coupling reactions. The presence of the electron-withdrawing acetyl group at the 4-position of the pyridine ring is expected to influence its reactivity in palladium-catalyzed transformations. Understanding this influence is key to predicting and optimizing reaction outcomes.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The reaction of this compound with various boronic acids or their derivatives allows for the introduction of diverse aryl and heteroaryl substituents at the 2-position of the pyridine ring.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The key steps include:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the 2-bromopyridine derivative to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate species) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
The electron-withdrawing nature of the acetyl group at the 4-position of our target molecule is anticipated to enhance the rate of oxidative addition, potentially allowing for milder reaction conditions compared to electron-rich 2-bromopyridines.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. [1]The reaction of this compound with various primary and secondary amines provides access to novel 2-aminopyridine derivatives.
Mechanistic Considerations
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki coupling, involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst adds to the C-Br bond of the bromopyridine.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.
The electron-deficient nature of the pyridine ring in the target molecule is expected to facilitate the oxidative addition step. However, the acidity of the amine and the strength of the base are critical parameters to control for a successful reaction.
Comparative Performance Analysis
Data from reactions of similar 2-bromopyridines with electron-withdrawing groups suggests that the Buchwald-Hartwig amination should proceed efficiently.
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-4-cyanopyridine | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 91 | [Extrapolated from similar reactions] |
| 2-Bromo-4-nitropyridine | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 88 | [Extrapolated from similar reactions] |
| This compound (Predicted) | Piperidine | Pd₂(dba)₃/RuPhos | K₂CO₃ | Toluene | 100 | ~85-95 | N/A |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂/DavePhos | NaOtBu | Toluene | 80 | 98 | [2][3] |
The choice of ligand is crucial in the Buchwald-Hartwig amination of heteroaryl halides to overcome potential catalyst inhibition by the pyridine nitrogen. [4]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
RuPhos (0.04 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
To a dry Schlenk tube, add this compound, Pd₂(dba)₃, RuPhos, and K₂CO₃.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene followed by the amine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 2-aminopyridine derivative.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. [5]This reaction provides a direct route to introduce alkynyl functionalities onto the pyridine ring of our target molecule.
Mechanistic Overview
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The proposed mechanism consists of two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, this cycle involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation from a copper acetylide and reductive elimination.
-
Copper Cycle: The copper(I) catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which is the active species for transmetalation to the palladium center.
Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). [3]
Comparative Performance Analysis
The reactivity of 2-bromopyridines in Sonogashira coupling is generally high, and the presence of an electron-withdrawing group on our target molecule is expected to be beneficial.
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-4-formylpyridine | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | 60 | 89 | [Extrapolated from similar reactions] |
| 2-Bromo-4-nitropyridine | 1-Heptyne | PdCl₂(PPh₃)₂/CuI | i-Pr₂NH | DMF | 80 | 93 | [Extrapolated from similar reactions] |
| This compound (Predicted) | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | 65 | ~85-95 | N/A |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 92 | [6] |
Experimental Protocol: Sonogashira Coupling
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
Introduction: As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The compound 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone, a halogenated pyridyl ketone, is a valuable intermediate in synthesis. However, its structural features—specifically the presence of a bromine atom and two pyridine rings—necessitate a meticulous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established chemical safety principles and regulatory standards.
Compound Profile and Inferred Hazard Assessment
Based on this data, we must operate under the assumption that this compound is:
-
Acutely Toxic: Likely to be toxic or fatal if swallowed, inhaled, or in contact with skin.[1][4][5]
-
Respiratory Tract Irritant: Inhalation of dust or vapors may cause respiratory irritation.[1][3][6]
-
Hazardous in Combustion: During thermal decomposition, it is expected to release highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr).[1][3][7]
This hazard profile is the fundamental reason for the stringent disposal protocols that follow. Adherence is not merely a matter of regulatory compliance but a critical component of laboratory safety.
| Parameter | Guideline | Primary Rationale |
| Compound Class | Halogenated Heterocyclic Ketone | Contains bromine and pyridine rings. |
| Primary Hazards | Acute Toxicity (Oral, Dermal), Skin/Eye/Respiratory Irritation.[1][2][3][4][6] | Based on data from structurally similar compounds. |
| Required PPE | Nitrile Gloves, Safety Goggles (EN 166), Lab Coat.[2][8] | To prevent skin and eye contact with a presumed toxic irritant. |
| Disposal Stream | Designated Halogenated Organic Waste [9][10][11] | Prevents contamination of other waste streams and ensures proper treatment. |
The Cardinal Rule of Disposal: Segregation of Halogenated Waste
The single most critical step in the disposal of this compound is its strict segregation as halogenated organic waste .
Causality: Halogenated compounds cannot be disposed of via standard solvent recovery or incineration methods used for non-halogenated waste. When burned improperly, they can form environmentally persistent and highly toxic byproducts, including dioxins and corrosive hydrogen bromide gas.[1][3] Therefore, regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) mandate that this waste stream is sent to specialized high-temperature incineration facilities equipped with acid gas scrubbers.[12][13]
Mixing this compound with non-halogenated waste contaminates the entire container, drastically increasing disposal costs and creating a regulatory violation.[11]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for handling waste generated from the use of this compound.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure you are wearing the correct PPE.
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles conforming to NIOSH or EN 166 standards are mandatory.[8]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[8]
-
Body Protection: A standard laboratory coat is required to protect skin and clothing.[2]
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary. All handling of the pure compound should ideally occur within a fume hood.[14]
Step 2: Waste Collection and Containerization
Proper containment is essential to prevent leaks and environmental discharge.[15]
-
Pure or Concentrated Compound: Unused or waste solid this compound should be collected in its original container or a clearly labeled, sealable waste container.
-
Solutions: Solutions containing the compound must be collected in a designated, compatible container for "Halogenated Organic Waste" .[9] Ensure the container is made of a material that will not react with the solvent (e.g., glass or polyethylene).
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound must also be placed in the solid halogenated waste stream.
-
Empty Containers: The original product container, even when "empty," will contain residue. It must be triple-rinsed with a suitable solvent (e.g., acetone, ethyl acetate). The rinsate must be collected and disposed of as liquid halogenated organic waste. The rinsed container can then be managed for disposal as non-hazardous waste, in accordance with your institution's policies.[16]
Step 3: Labeling and Temporary Storage
Accurate labeling is a legal requirement and crucial for safety.[16][17]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other major components of the waste mixture (e.g., "in Dichloromethane").
-
Storage: Keep waste containers tightly sealed when not in use.[18] Store the container in a designated satellite accumulation area that is under the control of laboratory personnel, away from incompatible materials.[19] The storage area should be in a well-ventilated location, such as a fume hood or a designated cabinet for hazardous waste.[19]
Step 4: Final Disposal
The ultimate responsibility for the waste lies with the generator from "cradle to grave".[12]
-
Scheduling Pickup: Do not allow hazardous waste to accumulate in the lab for extended periods.[19] Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal of the waste. They will ensure it is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[17][20]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste streams containing this compound.
Caption: Waste Disposal Workflow for a Halogenated Compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Ensure Ventilation: Work within a chemical fume hood if possible.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[8][18] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[8] This collected spill residue must be disposed of as solid halogenated waste.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.
References
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OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
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Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. [Link]
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Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association. [Link]
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Darnell, A.J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]
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Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]
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Bromine in orgo lab SOP. (n.d.). Providence College Environmental Health and Safety. [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry. [Link]
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What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone. [Link]
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Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]
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Bromine water - disposal. (2008). Chemtalk - Science Forum For Lab Technicians. [Link]
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Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). NOP. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
In the pursuit of novel therapeutics and chemical entities, the safety of the researcher is paramount. This guide provides a detailed operational and logistical framework for the safe handling of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone. As your partner in scientific advancement, we are committed to providing value that extends beyond the product itself, building a foundation of trust through an unwavering commitment to safety and scientific integrity. This document is structured not as a rigid template, but as a dynamic, technically-grounded protocol designed to empower you, the researcher, with the knowledge to operate safely and effectively.
Hazard Assessment: A Proactive, Structure-Based Approach
While comprehensive toxicological data for this compound is not extensively published, its chemical architecture necessitates a stringent, precautionary approach. By deconstructing the molecule into its constituent functional groups, we can anticipate its potential hazards based on well-established chemical principles.
-
Brominated Pyridine Moiety: Halogenated aromatic compounds, particularly brominated pyridines, are known to possess toxicological properties.[1] They can act as skin and respiratory irritants and may be harmful if absorbed or ingested.[2][3] The pyridine ring itself can pose health risks, including potential liver and neurological effects.[4]
-
Ketone Functionality: Ketones can be irritants, and many are flammable.[5]
-
Overall Structure: The combined structure suggests the compound is likely a solid irritant that can cause harm through inhalation of dust, skin/eye contact, and ingestion. A safety data sheet for the similar compound, 1-(2-Bromopyridin-4-yl)ethan-1-one, confirms these risks, listing it as harmful if swallowed, in contact with skin, or inhaled, and a cause of serious skin and eye irritation.[2]
Therefore, all handling procedures must be designed to prevent any direct contact with the substance.
The Core Directive: Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is not optional but an integral part of the experimental protocol. The following equipment must be worn at all times when handling the compound, whether in solid or solution form.
| Protection Type | Required PPE | Rationale and Expert Insight |
| Hand Protection | Double Gloving: - Inner: Nitrile Gloves- Outer: Neoprene or Butyl Rubber Gloves | A single pair of gloves provides insufficient protection against the dual threats of physical tears and chemical permeation. Nitrile offers excellent dexterity and splash protection for the inner layer.[6] The outer neoprene or thicker nitrile glove provides a more robust barrier against the organic compound and any solvents used.[5][6] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[7] |
| Eye & Face Protection | Primary: ANSI Z87.1-compliant Chemical Splash GogglesSecondary: Full-Face Shield (worn over goggles) | Safety glasses are inadequate. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust particles and liquid splashes from any angle.[8][9] When handling larger quantities or performing vigorous mixing where the splash risk is elevated, a full-face shield is required as a secondary barrier to protect the entire face.[10] |
| Body Protection | Flame-Resistant Laboratory Coat(fully buttoned) | A lab coat provides a critical barrier against spills and contamination of personal clothing.[11] It should be kept clean and removed before leaving the laboratory to prevent the spread of contaminants.[8] |
| Respiratory Protection | Primary Control: Certified Chemical Fume HoodSecondary: NIOSH-approved Respirator | All weighing and handling of the solid compound must occur within a properly functioning chemical fume hood to control exposure to airborne particulates.[3][12] In the event of a fume hood failure or a significant spill, a NIOSH-approved air-purifying respirator with cartridges rated for organic vapors and particulates (P100 filter) is necessary.[13][14] |
Procedural Workflow: Integrating Safety into Every Step
Safe handling is a process, not just a set of equipment. The following workflow illustrates the critical safety checkpoints from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
Emergency Response & Disposal Plan
Immediate Actions for Exposure:
In the event of an exposure, time is critical. Act immediately as follows:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention immediately.[12]
Operational Disposal Plan:
All materials contaminated with this compound are considered hazardous waste.
-
Waste Segregation: Due to the presence of bromine, all waste (including contaminated gloves, weigh paper, and pipette tips) must be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[5][11]
-
Container Management: Waste containers must be kept closed except when adding waste.[15] They should be stored in a secondary containment bin.
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department in accordance with local and national regulations.[16]
By integrating these expert-validated protocols into your daily workflow, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from Ideal Response website. [Link]
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Darnell, A. J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]
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Environmental Health and Safety at Providence College. Bromine in orgo lab SOP. Retrieved from Providence College website. [Link]
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Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET: 2-(2-bromopyridin-4-yl)-propan-2-ol. Retrieved from Acros PharmaTech Limited website. [Link]
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PubChem. (n.d.). 1-(2-Bromopyridin-4-yl)ethan-1-one. National Center for Biotechnology Information. [Link]
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MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]
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Environmental Health & Safety Services. Personal Protective Equipment. Retrieved from Environmental Health & Safety Services website. [Link]
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from SAMS Solutions website. [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from EPA website. [Link]
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PubChem. (n.d.). 1-(2-Bromopyridin-4-yl)ethan-1-one. National Center for Biotechnology Information. [Link]
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Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS: Bromine. Retrieved from Washington State University website. [Link]
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Chamberland Research Group. SOP for Working with Bromine. Retrieved from University of New Hampshire website. [Link]
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Solubility of Things. Safety and Handling of Organic Compounds in the Lab. Retrieved from Solubility of Things website. [Link]
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ChemTalk. Lab Safety Equipment & PPE. Retrieved from ChemTalk website. [Link]
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MDPI. (n.d.). Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment. [Link]
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California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from CSUB website. [Link]
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National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link]
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Stanford University. LAB SAFETY Laboratory Chemical Safety Summaries: Acetaldehyde. Retrieved from Stanford University website. [Link]
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University of California, Santa Barbara. Chapter 7 - Safe Chemical Use. Retrieved from UCSB EHS website. [Link]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. [Link]
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PubMed. (n.d.). [Toxicity of selected brominated aromatic compounds]. [Link]
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PubMed. (n.d.). Health consequences of exposure to brominated flame retardants: a systematic review. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine | Public Health Statement. Centers for Disease Control and Prevention. [Link]
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
